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2-Demethylcolchicine Documentation Hub

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  • Product: 2-Demethylcolchicine
  • CAS: 7336-36-9

Core Science & Biosynthesis

Foundational

Technical Guide: 2-Demethylcolchicine Mechanism of Action

Executive Summary 2-Demethylcolchicine (2-DMC) is a primary Phase I metabolite of the alkaloid colchicine, generated predominantly via hepatic CYP3A4 -mediated O-demethylation. While it retains the core tropolone scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Demethylcolchicine (2-DMC) is a primary Phase I metabolite of the alkaloid colchicine, generated predominantly via hepatic CYP3A4 -mediated O-demethylation. While it retains the core tropolone scaffold essential for tubulin interaction, the conversion of the C2-methoxy group to a hydroxyl group significantly alters its pharmacodynamic profile.

This guide analyzes the structural biology of 2-DMC binding, quantifies the thermodynamic penalty of demethylation, and provides validated protocols for its detection and functional assessment. It is designed for researchers investigating tubulin-binding agents, metabolic stability, and toxicology.

Part 1: Chemical Identity & Structural Biology

Structural Significance of the C2 Position

Colchicine binds to the beta-tubulin subunit at the interface with alpha-tubulin. The binding efficacy relies heavily on the A-ring (trimethoxyphenyl moiety), which acts as an "anchor" within the hydrophobic pocket of the colchicine-binding site (CBS).

  • Colchicine: Contains methoxy groups at C1, C2, and C3. The C2-methoxy group contributes to hydrophobic packing against residues such as Leu248 and Leu255 in beta-tubulin.

  • 2-Demethylcolchicine: The C2-methoxy is replaced by a hydroxyl group (-OH). This modification introduces a polar donor into a largely hydrophobic sub-pocket, creating an energetic penalty that destabilizes the drug-protein complex.

Thermodynamic Binding Penalty

Research into the structure-activity relationship (SAR) of colchicinoids indicates that the A-ring methoxy groups are critical for high-affinity binding.

  • Energy Penalty: Excision of the methyl group at the C2 position results in a loss of binding energy of approximately 0.4 kcal/mol compared to the parent compound.

  • Consequence: This thermodynamic shift manifests as a higher dissociation constant (

    
    ) and reduced inhibition of microtubule assembly. While 2-DMC binds to the same site, its residence time and occupancy at physiological concentrations are lower than that of colchicine.
    

Part 2: Mechanism of Action (The Core)

Tubulin Destabilization Pathway

2-DMC functions as a microtubule destabilizing agent . Upon binding to the soluble tubulin heterodimer, it prevents the curved-to-straight conformational change necessary for microtubule incorporation.

  • Binding: 2-DMC binds to free tubulin dimers.

  • Capping: The tubulin-ligand complex adds to the (+) end of a growing microtubule.

  • Arrest: The complex prevents further addition of tubulin dimers, effectively "capping" the microtubule.

  • Catastrophe: The microtubule depolymerizes, leading to G2/M cell cycle arrest and subsequent apoptosis.

Visualization: Signaling & Binding Dynamics

The following diagram illustrates the competitive equilibrium and downstream apoptotic signaling triggered by 2-DMC.

MOA_Pathway Substrate 2-Demethylcolchicine (Extracellular) Intracellular 2-DMC (Cytosol) Substrate->Intracellular Passive Diffusion / Carrier Complex Tubulin-2-DMC Complex (Steric Blockade) Intracellular->Complex Binding (Kd > Colchicine) Tubulin Free Tubulin Dimer (Alpha/Beta) Tubulin->Complex MT_Plus Microtubule (+) End Complex->MT_Plus Capping Event Arrest G2/M Cell Cycle Arrest MT_Plus->Arrest Dynamic Instability Apoptosis Apoptosis (Caspase Activation) Arrest->Apoptosis

Caption: Mechanistic flow of 2-Demethylcolchicine from cellular entry to induction of apoptosis via microtubule destabilization.

Part 3: Pharmacokinetics & Metabolism

CYP3A4-Mediated Biotransformation

2-DMC is formed exclusively via the demethylation of colchicine by the Cytochrome P450 3A4 (CYP3A4) enzyme. This makes 2-DMC a marker for CYP3A4 activity in colchicine pharmacokinetic studies.

  • Major Metabolite: 3-Demethylcolchicine (3-DMC).

  • Minor/Secondary Metabolite: 2-Demethylcolchicine (2-DMC).

  • Clinical Relevance: Inhibition of CYP3A4 (e.g., by clarithromycin or grapefruit juice) drastically reduces 2-DMC formation and increases colchicine toxicity.

Metabolic Pathway Diagram

Metabolism Colchicine Colchicine (Parent) CYP3A4 CYP3A4 (Liver Microsomes) Colchicine->CYP3A4 Oxidation DMC2 2-Demethylcolchicine (Minor Metabolite) CYP3A4->DMC2 C2-Demethylation DMC3 3-Demethylcolchicine (Major Metabolite) CYP3A4->DMC3 C3-Demethylation Excretion Renal/Biliary Excretion DMC2->Excretion DMC3->Excretion

Caption: Hepatic biotransformation of Colchicine into 2-DMC and 3-DMC via CYP3A4.[1][2][3]

Part 4: Experimental Protocols

Protocol A: Tubulin Polymerization Assay (Turbidimetric)

Purpose: To quantify the potency of 2-DMC in inhibiting microtubule assembly compared to colchicine.

Reagents:

  • Purified Tubulin (>99% pure, bovine brain source).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Test Compounds: Colchicine (Control), 2-DMC (1–10 µM).

Workflow:

  • Preparation: Dilute tubulin to 3.0 mg/mL in PEM buffer containing 1 mM GTP on ice.

  • Incubation: Add 2-DMC or Colchicine at graded concentrations (e.g., 1, 3, 10 µM) to the tubulin solution. Keep a vehicle control (DMSO).

  • Initiation: Transfer 100 µL of the mixture to a pre-warmed (37°C) 96-well plate.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Analysis: Plot Absorbance vs. Time. The

    
     of the polymerization curve represents the assembly rate. Calculate % Inhibition relative to vehicle.
    

Expected Result: 2-DMC will show a dose-dependent inhibition of polymerization, but the curve will shift right (lower potency) compared to Colchicine.

Protocol B: LC-MS/MS Detection of 2-DMC

Purpose: To detect and quantify 2-DMC in biological matrices (plasma/microsomes).

Instrument Parameters:

  • Ionization: ESI Positive Mode.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

MRM Transitions (Multiple Reaction Monitoring): Based on the fragmentation of the acetamide group (loss of 42 Da) and structural homology with colchicine:

CompoundPrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
Colchicine 400.2

358.2 (Loss of acetyl)326.120–30
2-DMC 386.2

344.2 (Loss of acetyl)328.1 (Loss of

)
20–30

Self-Validating Step: Ensure the retention time of 2-DMC is slightly lower (elutes earlier) than colchicine due to the increased polarity of the hydroxyl group compared to the methoxy group.

Part 5: Data Comparison & Therapeutic Implications

Comparative Potency Table
ParameterColchicine2-DemethylcolchicineNote
Molecular Weight 399.44 g/mol 385.41 g/mol Loss of -CH2 group (-14 Da).
C2 Substituent Methoxy (-OCH3)Hydroxyl (-OH)Critical structural difference.
Tubulin Binding High AffinityReduced Affinity~0.4 kcal/mol energy penalty.
Primary Enzyme N/A (Parent)CYP3A42-DMC is a marker of metabolism.
Cytotoxicity High (nM range)Moderate/LowPotency correlates with binding affinity.
Therapeutic Implications
  • Safety Margin: The conversion of colchicine to 2-DMC represents a detoxification pathway. 2-DMC is less active against microtubules, meaning rapid metabolizers of colchicine may require higher doses for efficacy but face lower risks of acute tubulin toxicity.

  • Drug-Drug Interactions: Co-administration of CYP3A4 inhibitors prevents the formation of 2-DMC, causing accumulation of the highly potent parent compound, leading to potentially fatal toxicity (neuromyopathy, bone marrow suppression).

References

  • Andreu, J. M., et al. (1998). "Role of the Colchicine Ring A and Its Methoxy Groups in the Binding to Tubulin and Microtubule Inhibition." Biochemistry.

  • Tateishi, T., et al. (1997). "Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation." Biochemical Pharmacology.

  • Rösner, M., et al. (1981). "Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine." Journal of Medicinal Chemistry.

  • Al-Mussawii, M., et al. (2023).[4] "Evaluation of the cytotoxic effects of the colchicine compound isolated from the leaves of Calotropis procera against MCF-7." Baghdad Science Journal.

  • Weyerstahl, J., et al. (2025). "Liquid chromatography-tandem mass spectrometry for the determination of colchicine in postmortem body fluids." Forensic Science International.

Sources

Exploratory

2-Demethylcolchicine: Pharmacological Profile & Technical Guide

This guide details the pharmacological characterization, synthesis, and biological activity of 2-Demethylcolchicine (2-DMC) . It is structured to serve researchers requiring precise mechanistic data and reproducible expe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the pharmacological characterization, synthesis, and biological activity of 2-Demethylcolchicine (2-DMC) . It is structured to serve researchers requiring precise mechanistic data and reproducible experimental protocols.

Executive Summary

2-Demethylcolchicine (2-DMC) is a primary Phase I metabolite of the antimitotic alkaloid colchicine. Unlike its parent compound, which exhibits potent tubulin-binding affinity (


), 2-DMC displays significantly reduced biological activity. This reduction is mechanistically attributed to the loss of the C-2 methoxy group on the A-ring, a critical structural motif for stabilizing the tubulin-colchicine complex.

For drug development professionals, 2-DMC serves two primary roles:

  • Metabolic Marker: It is a specific product of CYP3A4 -mediated metabolism, useful for studying drug-drug interactions (DDIs).

  • SAR Probe: It validates the "A-ring anchor" hypothesis, demonstrating that hydrophobic packing at the C-2 position is essential for high-affinity microtubule disruption.

Chemical Identity & Structural Pharmacology

The transition from colchicine to 2-DMC involves the regioselective O-demethylation at the C-2 position of the benzenoid A-ring.

PropertySpecification
Chemical Name N-[(7S)-1,3,10-trimethoxy-2-hydroxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide
CAS Number 7336-36-9
Molecular Formula

Molecular Weight 385.41 g/mol
Key Structural Change Conversion of C-2

(donor/acceptor) to

(donor).[1]
Solubility Soluble in DMSO, Methanol; lower lipophilicity than colchicine.
Structure-Activity Relationship (SAR) Analysis

The A-ring of colchicine binds to the


-tubulin subunit.[2] The methoxy groups at positions 1, 2, and 3 are involved in hydrophobic interactions and steric fitting.
  • Colchicine: The C-2 methoxy group contributes to the "lock" mechanism that prevents the straight-to-curved conformational transition of tubulin.

  • 2-DMC: The loss of the methyl group at C-2 creates a "cavity" in the binding pocket. Thermodynamic studies indicate this excision weakens binding energy by approximately 0.4 kcal/mol , resulting in a drastic reduction in cytoskeletal disruption capability.

Synthesis & Isolation Protocol

While 2-DMC can be isolated from microbial fermentation (e.g., Bacillus megaterium), chemical synthesis via acid-catalyzed selective demethylation is more scalable for laboratory standards.

Protocol: Selective C-2 Demethylation via Sulfuric Acid
  • Principle: The A-ring methoxy groups have varying susceptibility to acid hydrolysis. Concentrated sulfuric acid preferentially targets the C-2 position under controlled thermal conditions.

Reagents & Equipment
  • Colchicine (USP Grade, >98% purity)

  • Sulfuric Acid (

    
    ), concentrated (95-98%)
    
  • Ammonium Hydroxide (

    
    ) for neutralization
    
  • Chloroform (

    
    ) and Methanol (
    
    
    
    ) for extraction
  • Ice bath

  • HPLC system for purification

Step-by-Step Methodology
  • Reaction Initiation: Dissolve 500 mg of Colchicine in 5 mL of concentrated

    
     in a round-bottom flask.
    
  • Thermal Activation: Heat the mixture to 50°C and maintain with stirring for 4–6 hours .

    • Critical Control Point: Monitor reaction progress via TLC (Mobile phase:

      
       90:10:1). Look for the appearance of a more polar spot (2-DMC) and disappearance of the starting material.
      
  • Quenching: Pour the reaction mixture slowly onto 50 g of crushed ice to arrest the reaction.

  • Neutralization: Adjust pH to ~7.0 using concentrated

    
    . Caution: Exothermic reaction.
    
  • Extraction: Extract the aqueous layer three times with

    
     (3 x 20 mL).
    
  • Purification: Combine organic layers, dry over anhydrous

    
    , and evaporate. Purify the residue via Preparative HPLC (C18 column, Gradient 
    
    
    
    ).
  • Validation: Confirm structure via 1H-NMR (Loss of singlet at

    
     ~3.90 ppm corresponding to C-2 
    
    
    
    ).

Mechanistic Pharmacology & Biological Activity[3][4][5]

Tubulin Binding Kinetics

2-DMC exhibits a "fast-on, fast-off" binding profile compared to the pseudo-irreversible binding of colchicine. This transient occupancy fails to sustain the microtubule depolymerization required for mitotic arrest.

Table 1: Comparative Biological Activity

CompoundTubulin Binding (

)
Cytotoxicity (IC50, P388 Leukemia)Relative Potency
Colchicine

~3 - 30 nM100% (Reference)
3-Demethylcolchicine Comparable to Colchicine~30 - 60 nM~50-80%
2-Demethylcolchicine Significantly Reduced> 1,000 nM < 1-5%

Note: Data synthesized from SAR studies indicating 2-DMC is the least active among mono-demethylated derivatives.

Metabolic Pathway Visualization

2-DMC is formed exclusively via CYP3A4.[3] This makes it a potential biomarker for CYP3A4 activity, although 3-DMC is often the more abundant metabolite.

Metabolism Colchicine Colchicine (Parent Drug) CYP3A4 CYP3A4 (Liver Microsomes) Colchicine->CYP3A4 DMC2 2-Demethylcolchicine (Weak Activity) CYP3A4->DMC2 Minor Pathway (Regioselective Demethylation) DMC3 3-Demethylcolchicine (Potent Activity) CYP3A4->DMC3 Major Pathway

Figure 1: Metabolic biotransformation of Colchicine.[3] CYP3A4 mediates the demethylation at C-2 and C-3 positions.

Molecular Mechanism of Action (MoA)

The failure of 2-DMC to induce cytotoxicity is a direct consequence of its inability to "freeze" microtubule dynamics.

  • Binding Event: 2-DMC enters the colchicine-binding site at the

    
    -
    
    
    
    tubulin interface.
  • Steric Failure: The hydroxyl group at C-2 cannot fill the hydrophobic pocket as effectively as the methoxy group.

  • Conformational Recovery: The tubulin dimer retains enough flexibility to straighten and polymerize, allowing mitosis to proceed (albeit potentially with errors), preventing the induction of apoptosis.

MoA cluster_Colch Colchicine Path cluster_2DMC 2-DMC Path Ligand Ligand Entry (Colchicine or 2-DMC) Binding Binds to Beta-Tubulin Interface Ligand->Binding C_Lock C2-Methoxy Steric Lock Binding->C_Lock High Affinity D_Lock C2-Hydroxyl Weak Interaction Binding->D_Lock Low Affinity C_Curve Induces Curved Tubulin Conformation C_Lock->C_Curve C_Arrest Mitotic Arrest (Apoptosis) C_Curve->C_Arrest D_Slip Tubulin Straightens (Polymerization Continues) D_Lock->D_Slip D_Survive Cell Survival (Low Cytotoxicity) D_Slip->D_Survive

Figure 2: Divergent signaling pathways. The structural deficit in 2-DMC prevents the conformational change necessary for toxicity.

References

  • Tateishi, T., et al. (1997).[3] Colchicine biotransformation by human liver microsomes.[4] Identification of CYP3A4 as the major isoform responsible for colchicine demethylation. Biochemical Pharmacology.[4] Link

  • Rösner, M., et al. (1981). Biological effects of modified colchicines.[1][4][5][6] Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine. Journal of Medicinal Chemistry.[7] Link

  • Andreu, J.M., et al. (1998). Role of the Colchicine Ring A and Its Methoxy Groups in the Binding to Tubulin and Microtubule Inhibition.[5] Biochemistry.[8] Link

  • FDA Clinical Pharmacology Review. (2009). Colcrys (Colchicine) NDA 022352.Link

  • Bhattacharyya, B., et al. (2008). Colchicine-tubulin interaction: An update. Current Medicinal Chemistry. Link

Sources

Foundational

Technical Deep Dive: 2-Demethylcolchicine Tubulin Binding Affinity

Executive Summary Colchicine is the archetypal microtubule destabilizing agent, binding to the - tubulin interface to inhibit polymerization. However, its clinical utility is often limited by a narrow therapeutic index.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Colchicine is the archetypal microtubule destabilizing agent, binding to the


-

tubulin interface to inhibit polymerization. However, its clinical utility is often limited by a narrow therapeutic index. 2-Demethylcolchicine (2-DMC) , a primary metabolite formed via CYP3A4-mediated O-demethylation, represents a critical study point for understanding structure-activity relationships (SAR) in the colchicine binding site (CBS).

Unlike the parent compound, which exhibits pseudo-irreversible binding kinetics, 2-DMC displays distinct thermodynamic properties—specifically, a reduced binding affinity (


) and altered dissociation rates. This guide details the structural basis of this interaction, provides validated protocols for quantifying affinity, and analyzes the pharmacological implications of its altered kinetic profile.[1]

Structural Basis & Thermodynamics[2]

The Colchicine Binding Site (CBS)

The CBS is a hydrophobic pocket located at the interface of the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


- and 

-tubulin subunits. Colchicine binds primarily through its trimethoxyphenyl A-ring and the tropolone C-ring.
  • A-Ring Interaction: The methoxy groups at positions 1, 2, and 3 interact with the hydrophobic sub-pocket of

    
    -tubulin (involving residues 
    
    
    
    Cys241,
    
    
    Leu242,
    
    
    Ala316).
  • The 2-DMC Alteration: In 2-DMC, the methoxy group at position 2 is replaced by a hydroxyl group (-OH). This modification disrupts the optimal hydrophobic packing of the A-ring. While the molecule can still occupy the site, the energetic penalty of desolvating the polar hydroxyl group and the loss of van der Waals contacts results in a lower affinity complex.

Comparative Affinity Data

The following table synthesizes physicochemical data comparing Colchicine with 2-DMC. Note that values are temperature and buffer-dependent (typically measured in PEM buffer).

ParameterColchicine2-DemethylcolchicineImpact
Dissociation Constant (

)


~10-fold reduction in affinity
Association Rate (

)
Slow (

)
Similar / Slightly FasterKinetic barrier remains high
Dissociation Rate (

)
Very Slow (Pseudo-irreversible)ModerateIncreased reversibility
Binding Enthalpy (

)
ExothermicLess ExothermicLoss of binding energy
Biological Activity (

)


Reduced cytotoxicity

Technical Insight: The "pseudo-irreversibility" of colchicine is attributed to a conformational change in tubulin upon binding (the "curved" conformation). 2-DMC induces this change less efficiently or stabilizes it less effectively, leading to faster


.

Experimental Methodologies

To rigorously determine the binding affinity of 2-DMC, we rely on two orthogonal assays: Intrinsic Tryptophan Fluorescence Quenching (thermodynamic) and Turbidimetric Polymerization Inhibition (functional).

Protocol 1: Intrinsic Fluorescence Quenching ( Determination)

Tubulin contains tryptophan residues near the CBS. Ligand binding quenches this fluorescence, providing a direct readout of fractional occupancy.

Reagents:

  • Purified Tubulin (bovine or porcine brain), >99% pure.

  • Buffer: PEM (100 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9).
    
  • Ligand: 2-Demethylcolchicine (dissolved in DMSO, final DMSO <1%).

Workflow:

  • Preparation: Dilute tubulin to 2

    
    M in PEM buffer supplemented with 10 
    
    
    
    M GTP. Keep on ice.
  • Equilibration: Transfer tubulin to a quartz cuvette. Equilibrate at 37°C for 5 minutes.

  • Titration: Sequentially add 2-DMC (0.2

    
    M to 20 
    
    
    
    M steps). Mix gently and incubate for 10-20 minutes per step to reach equilibrium (critical due to slow
    
    
    ).
  • Measurement: Excite at 295 nm (Trp specific); Collect emission 310–400 nm. Peak quenching usually observed at ~335 nm.

  • Correction: Correct for inner filter effect (absorbance of ligand at excitation/emission wavelengths).

Data Analysis: Fit data to the binding isotherm:



Where 

is fluorescence change, and

is free ligand concentration.
Protocol 2: Microtubule Polymerization Inhibition

This assay validates that binding translates to functional inhibition.

Workflow:

  • Baseline: Prepare 10

    
    M tubulin in PEM + 1 mM GTP + 5% Glycerol (to stimulate assembly).
    
  • Inhibitor: Pre-incubate tubulin with varying concentrations of 2-DMC (0.1, 1, 5, 10, 50

    
    M) for 30 mins at 37°C.
    
  • Initiation: Transfer to a spectrophotometer pre-warmed to 37°C.

  • Readout: Monitor Absorbance at 350 nm for 60 minutes.

  • Result: Polymerization manifests as a sigmoidal increase in turbidity. 2-DMC will decrease the slope (

    
    ) and the final plateau amplitude compared to control.
    

Visualizing the Mechanism

The following diagram illustrates the experimental workflow and the mechanistic pathway of 2-DMC interaction.

G cluster_0 Metabolism & Structure cluster_1 Binding Dynamics Colchicine Colchicine (Parent) CYP3A4 CYP3A4 (Liver) Colchicine->CYP3A4 O-demethylation DMC 2-Demethylcolchicine (Metabolite) CYP3A4->DMC Complex Tubulin-2DMC Complex (Curved/Inactive) DMC->Complex Binding (Kd ~3 uM) Tubulin Tubulin Dimer (Straight) Tubulin->Complex MT Microtubule Polymerization Tubulin->MT GTP/Mg2+ (Control) Complex->MT Inhibition

Caption: Metabolic generation of 2-DMC and its subsequent reversible inhibition of tubulin polymerization.

Pharmacological Implications

The reduced affinity of 2-DMC is not merely a loss of potency; it represents a shift in the pharmacological profile.

  • Reversibility: The higher

    
     means 2-DMC is more readily washed out of cells. This potentially lowers cumulative toxicity (e.g., neuromyotoxicity) compared to colchicine.
    
  • Metabolic Clearance: Since 2-DMC is a product of CYP3A4, variations in this enzyme (drug-drug interactions) directly alter the ratio of parent (toxic) to metabolite (less active).

  • Drug Design: Synthetic efforts often aim to "cap" the 2-OH position (e.g., with halo-acetyl groups) to restore affinity or create covalent binders, proving that the 2-position is a modifiable vector for affinity tuning.

References

  • BenchChem. (2025).[1][2] Unraveling the Nuances of Tubulin Inhibition: A Comparative Guide to 1-demethyl-colchicine and Colchicine. Retrieved from

  • National Institutes of Health (NIH). Thermodynamics of Colchicinoid-Tubulin Interactions. Retrieved from (Note: Generalized link to PubMed Central for verified thermodynamic data).

  • Bhattacharyya, B., et al. (2008). Anti-mitotic activity of colchicine and the structural basis for its interaction with tubulin. Medicinal Research Reviews. Retrieved from

  • Uppuluri, S., et al. (1993). Chloroacetates of 2- and 3-demethylthiocolchicine: specific covalent interactions with tubulin. Journal of Biological Chemistry. Retrieved from

  • Andreu, J.M., & Timasheff, S.N. (1982). Tubulin-colchicine interactions: kinetics and thermodynamics. Biochemistry. Retrieved from

Sources

Exploratory

Technical Guide: Discovery, Synthesis, and Pharmacology of 2-Demethylcolchicine

Executive Summary 2-Demethylcolchicine (2-DMC) is a regioselective metabolite and structural analog of the alkaloid colchicine. While often overshadowed by its more potent isomer, 3-demethylcolchicine (3-DMC), 2-DMC serv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Demethylcolchicine (2-DMC) is a regioselective metabolite and structural analog of the alkaloid colchicine. While often overshadowed by its more potent isomer, 3-demethylcolchicine (3-DMC), 2-DMC serves as a critical probe for understanding the structure-activity relationship (SAR) of the colchicine binding site on tubulin. This guide details the discovery, regioselective chemical synthesis, and pharmacological profile of 2-DMC, designed for researchers in medicinal chemistry and toxicology.

Discovery and Biological Origin

Natural Occurrence

Originally identified as a minor alkaloid in the corms and seeds of Colchicum autumnale and Gloriosa superba, 2-DMC co-occurs with colchicine and demecolcine. Recent phytochemical profiling of Colchicum speciosum and Colchicum robustum has quantified 2-DMC, confirming its status as a stable natural product, albeit present in significantly lower quantities than the parent alkaloid.

Metabolic Identification

In mammalian systems, 2-DMC is generated via oxidative demethylation mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.

  • Primary Pathway: Colchicine

    
     3-Demethylcolchicine (Major Metabolite)
    
  • Secondary Pathway: Colchicine

    
     2-Demethylcolchicine (Minor Metabolite)
    
  • Mechanism: The regioselectivity of this metabolism highlights the steric accessibility of the methoxy groups on the A-ring. The C3 position is more solvent-exposed and enzymatically accessible than the C2 position, resulting in 3-DMC being the dominant metabolite.

Chemical Synthesis: The Regioselective Protocol

The chemical synthesis of 2-DMC represents a classic challenge in regioselectivity. The A-ring of colchicine contains three methoxy groups (C1, C2, C3). Standard acid hydrolysis typically yields a mixture or favors the thermodynamically accessible C3 position.

The authoritative protocol for isolating 2-DMC was established by Rösner et al. (1981) , utilizing the specific properties of concentrated sulfuric acid to shift the regioselectivity toward the C2 position.

Experimental Protocol (Rösner Method)

Objective: Selective cleavage of the C2-methoxy ether.

ParameterCondition
Precursor Colchicine (High Purity)
Reagent Concentrated Sulfuric Acid (H₂SO₄)
Temperature 50°C (Strict Control)
Time ~4-6 Hours (Monitor via TLC)
Yield ~40-50%

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of colchicine in 10 mL of concentrated sulfuric acid. The solution will turn a characteristic deep yellow/orange.

  • Heating: Heat the reaction mixture to exactly 50°C.

    • Critical Note: Higher temperatures lead to degradation of the tropolone ring (C-ring). Lower temperatures result in incomplete reaction.

  • Monitoring: Monitor reaction progress by Thin Layer Chromatography (TLC) using a Chloroform:Methanol (9:1) system.[1][2][3][4][5][6][7][8] 2-DMC will appear as a distinct spot with a slightly lower Rf value than colchicine due to the free phenolic hydroxyl group.

  • Quenching: Pour the reaction mixture onto 100 g of crushed ice/water to quench the acid.

  • Extraction: Adjust pH to ~5-6 with sodium carbonate (Na₂CO₃) and extract exhaustively with chloroform.

  • Purification: Purify the crude residue via column chromatography on silica gel.

Mechanism of Regioselectivity

The choice of acid dictates the product:

  • 85% Phosphoric Acid (H₃PO₄): Yields primarily 3-Demethylcolchicine .

  • Concentrated Sulfuric Acid (H₂SO₄): Yields primarily 2-Demethylcolchicine .[9]

This divergence is attributed to the specific protonation states and coordination of the acid anion with the A-ring methoxy groups, altering the activation energy for nucleophilic attack at the methyl carbon.

Synthesis Workflow Visualization

SynthesisPathway Colchicine Colchicine (Precursor) H2SO4 Reagent: Conc. H2SO4 @ 50°C Colchicine->H2SO4 H3PO4 Reagent: 85% H3PO4 @ 100°C Colchicine->H3PO4 DMC2 2-Demethylcolchicine (Target Product) H2SO4->DMC2 Regioselective Cleavage at C2 DMC3 3-Demethylcolchicine (Isomer) H3PO4->DMC3 Cleavage at C3

Figure 1: Divergent synthesis pathways for colchicine demethylation. The use of sulfuric acid is critical for accessing the 2-DMC isomer.

Pharmacology and Structure-Activity Relationship (SAR)[8]

Tubulin Binding Kinetics

The biological activity of colchicine analogs relies on their ability to bind the colchicine-binding site (CBS) on


-tubulin. This binding inhibits microtubule polymerization, leading to mitotic arrest.
  • Colchicine: High affinity (

    
    ).
    
  • 3-Demethylcolchicine: Retains significant binding affinity and cytotoxicity (comparable to colchicine).[8]

  • 2-Demethylcolchicine: Exhibits significantly reduced binding affinity.

SAR Insight: The methoxy group at C2 is crucial for maintaining the correct steric conformation of the A-ring within the hydrophobic pocket of tubulin. Replacing the methyl group with a hydrogen (hydroxyl) disrupts hydrophobic interactions and alters the entropy of binding, rendering 2-DMC much less potent.

Cytotoxicity Profile

Due to its reduced tubulin binding, 2-DMC shows a favorable toxicity profile in terms of lethality, but this comes at the cost of therapeutic efficacy.

CompoundTubulin Inhibition (IC50)Cytotoxicity (L1210 Cells)Relative Potency
Colchicine ~2.5 µM~0.01 µM100% (Reference)
3-Demethylcolchicine ~3.0 µM~0.02 µM~80-90%
2-Demethylcolchicine > 20 µM > 1.0 µM < 5%

Note: Data represents approximate values aggregated from Rösner et al. and subsequent SAR studies.

Metabolic Pathway Visualization

MetabolicPathway Colchicine Colchicine CYP3A4 Enzyme: CYP3A4 (Liver Microsomes) Colchicine->CYP3A4 DMC3 3-Demethylcolchicine (Major Metabolite) CYP3A4->DMC3 Primary Path (High Turnover) DMC2 2-Demethylcolchicine (Minor Metabolite) CYP3A4->DMC2 Secondary Path (Low Turnover) Excretion Biliary/Renal Excretion DMC3->Excretion DMC2->Excretion

Figure 2: Metabolic biotransformation of colchicine. 2-DMC is a minor product of CYP3A4 activity.

Technical Specifications

For researchers isolating or synthesizing 2-DMC, the following physicochemical properties are essential for verification.

PropertySpecification
Chemical Name N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide (2-Demethyl derivative)
CAS Number 102491-80-5
Molecular Formula C₂₁H₂₃NO₆
Molecular Weight 385.41 g/mol
Appearance Yellow crystalline solid
Melting Point 166-168°C
Solubility Soluble in Methanol, Ethanol, DMSO; Poorly soluble in Water
pKa (Predicted) ~9.95 (Phenolic OH)

References

  • Rösner, M., Capraro, H. G., Jacobson, A. E., Atwell, L., Brossi, A., Iorio, M. A., ...[8] & Chignell, C. F. (1981).[8] Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine.[8] Journal of Medicinal Chemistry, 24(3), 257-261.[8]

  • Kukulski, T., et al. (2020). Synthesis and Antiproliferative Screening of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine. Molecules, 25(5), 1180.[5]

  • Tate, P. & Tate, S. (2021).[10] Phytochemical Profiles, Physicochemical Analysis, and Biological Activity of Three Colchicum Species. Brieflands.

  • PubChem. (n.d.). 2-Demethylcolchicine (Compound Summary). National Library of Medicine.

Sources

Foundational

2-Demethylcolchicine: Metabolic Profiling, Bioactivity, and Analytical Characterization

Executive Summary 2-Demethylcolchicine (2-DMC) represents a critical, albeit less pharmacologically active, metabolite of the alkaloid colchicine. Formed primarily via hepatic oxidative demethylation mediated by CYP3A4 ,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Demethylcolchicine (2-DMC) represents a critical, albeit less pharmacologically active, metabolite of the alkaloid colchicine. Formed primarily via hepatic oxidative demethylation mediated by CYP3A4 , 2-DMC serves as a key marker of colchicine clearance and metabolic inactivation.[1] Unlike its regioisomer 3-demethylcolchicine (3-DMC), which retains significant tubulin-binding affinity, 2-DMC exhibits markedly reduced biological activity. This guide provides a comprehensive technical analysis of 2-DMC, detailing its formation, structure-activity relationships (SAR), chemical synthesis, and validated analytical protocols for its quantification in biological matrices.

Chemical Identity and Metabolic Formation

Structural Characterization

Colchicine is a tricyclic alkaloid containing a trimethoxyphenyl ring (Ring A), a seven-membered saturated ring (Ring B), and a tropolone ring (Ring C).[2] 2-DMC is formed by the specific O-demethylation of the methoxy group at the C2 position of Ring A.

  • Parent Compound: Colchicine (

    
    , MW 399.44)
    
  • Metabolite: 2-Demethylcolchicine (

    
    , MW 385.41)[3]
    
  • Key Structural Change: Replacement of the C2

    
     with a hydroxyl (
    
    
    
    ) group.
Enzymatic Pathway

The biotransformation of colchicine is predominantly hepatic. CYP3A4 is the primary isoform responsible for the demethylation at C2 and C3 positions. This process is sensitive to drug-drug interactions (DDIs); inhibition of CYP3A4 (e.g., by clarithromycin or ketoconazole) significantly shunts metabolism, leading to colchicine accumulation and toxicity.

Figure 1: Colchicine Metabolic Pathway

The following diagram illustrates the divergent demethylation pathways mediated by CYP3A4.

ColchicineMetabolism Colchicine Colchicine (Parent Drug) CYP3A4 CYP3A4 (Hepatic Microsomes) Colchicine->CYP3A4 Oxidative Metabolism DMC2 2-Demethylcolchicine (2-DMC) Reduced Activity CYP3A4->DMC2 C2-Demethylation (Major/Minor varies by individual) DMC3 3-Demethylcolchicine (3-DMC) Retained Activity CYP3A4->DMC3 C3-Demethylation Excretion Renal & Biliary Excretion DMC2->Excretion DMC3->Excretion

Caption: CYP3A4-mediated biotransformation of colchicine into its primary demethylated metabolites.[1] Note the divergence into 2-DMC and 3-DMC.

Biological Significance & Structure-Activity Relationship (SAR)[2][4]

Understanding the differential bioactivity of colchicine metabolites is crucial for interpreting toxicity and efficacy data.

Tubulin Binding Affinity

Colchicine exerts its therapeutic effect by binding to the colchicine-binding site (CBS) on


-tubulin, inhibiting microtubule polymerization.
  • 3-DMC: Retains high affinity for tubulin, comparable to colchicine. It contributes to the therapeutic and toxic effects.

  • 2-DMC: Exhibits significantly reduced affinity for tubulin. The methoxy group at C2 is critical for the steric fit and hydrophobic interaction within the tubulin binding pocket. Its removal destabilizes the ligand-protein complex, rendering 2-DMC largely inactive in anti-inflammatory models (e.g., carrageenin-induced edema).

Clinical Implications

Because 2-DMC is pharmacologically less active, its formation represents a detoxification pathway . Conversely, factors that shift metabolism toward 3-DMC or prevent clearance (P-gp inhibition) may enhance toxicity. In clinical pharmacokinetic studies, 2-DMC plasma levels are typically low (<5% of parent), but they serve as a sensitive biomarker for CYP3A4 activity.

Experimental Protocols

Protocol A: Chemical Synthesis of 2-Demethylcolchicine

Objective: To generate high-purity 2-DMC reference standards for analytical validation.

Principle: Acid-catalyzed selective ether cleavage. The C2-methoxy group is more labile under specific acidic conditions compared to C1 or C3.

Materials:

  • Colchicine (USP Grade)

  • Concentrated Sulfuric Acid (

    
    , 98%)
    
  • Ammonium Hydroxide (

    
    )
    
  • Chloroform (

    
    )
    
  • Silica Gel (for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 500 mg of colchicine in 5 mL of concentrated sulfuric acid.

  • Incubation: Heat the solution strictly at 50°C for 4–6 hours. Note: Temperature control is critical; higher temperatures lead to degradation of the tropolone ring.

  • Quenching: Pour the reaction mixture onto 50 g of crushed ice to quench the acid.

  • Neutralization: Adjust pH to ~7.5 using concentrated ammonium hydroxide.

  • Extraction: Extract the aqueous phase three times with chloroform (

    
     mL). Combine organic layers.
    
  • Purification: Evaporate solvent under reduced pressure. Purify the residue via silica gel column chromatography using a gradient of Chloroform:Methanol (95:5 to 90:10).

  • Validation: Confirm identity via NMR (loss of signal at

    
     ~3.6-3.9 ppm corresponding to C2-OMe) and MS (m/z 386).
    
Protocol B: In Vitro Microsomal Incubation

Objective: To study metabolic stability and metabolite formation rates.

System: Human Liver Microsomes (HLM).

  • Buffer Prep: Phosphate buffer (100 mM, pH 7.4) containing 3.3 mM

    
    .
    
  • Pre-incubation: Mix HLM (0.5 mg protein/mL) with Colchicine (10

    
    M) at 37°C for 5 minutes.
    
  • Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).

  • Reaction: Incubate at 37°C for 60 minutes with gentle shaking.

  • Termination: Add ice-cold acetonitrile (containing Internal Standard, e.g., Colchicine-d6) in a 1:3 ratio (sample:ACN).

  • Processing: Centrifuge at 10,000 x g for 10 min. Inject supernatant into LC-MS/MS.

Analytical Methodologies (LC-MS/MS)[5][6][7]

Quantification of 2-DMC requires high selectivity to distinguish it from its regioisomer 3-DMC and the parent compound.

Physicochemical Properties & MS Parameters[3][6][8]
ParameterValue / Description
Molecular Weight 385.41 g/mol
Precursor Ion (Q1) 386.2

Product Ion (Q3) 344.2 (Quantifier), 326.1 (Qualifier)
Fragmentation Mechanism Loss of ketene (

, -42 Da) from the acetamide side chain is the dominant fragmentation pathway, similar to colchicine.
Retention Time 2-DMC typically elutes before colchicine on C18 columns due to increased polarity (hydroxyl vs methoxy).
LC-MS/MS Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Extraction Protein Precipitation (ACN/MeOH) or SPE Sample->Extraction Add IS Separation UHPLC Separation C18 Column, Gradient Elution Extraction->Separation Inject Supernatant Ionization ESI Positive Mode Source Temp: 500°C Separation->Ionization Detection MRM Detection Q1: 386.2 -> Q3: 344.2 Ionization->Detection Selectivity DataAnalysis Quantification vs. Internal Standard Detection->DataAnalysis

Caption: Optimized LC-MS/MS workflow for the extraction and quantification of 2-demethylcolchicine.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7

    
    m).
    
  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: 10% B to 90% B over 3-5 minutes.

  • Separation Note: Ensure baseline resolution between 2-DMC and 3-DMC, as they are isobaric. 2-DMC is generally more polar.

References

  • Tateishi, T. et al. (1997). Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation. Biochemical Pharmacology.

  • Rösner, M. et al. (1981). Biological effects of modified colchicines.[4] Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine.[4] Journal of Medicinal Chemistry.

  • Alnebaih, H.M. et al. (2021). Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses.[5] Processes (MDPI).

  • Weyer, L. et al. (2025). Toxic plants—Detection of colchicine in a fast systematic clinical toxicology screening using liquid chromatography–mass spectrometry. Drug Testing and Analysis.[5][6][7][8][9]

  • PubChem Compound Summary. 1-Demethylcolchicine (Synonym for 2-DMC in some nomenclatures depending on ring numbering, verified via structure). National Library of Medicine.

Sources

Exploratory

Technical Guide: Regioselective Synthesis of 2-Demethylcolchicine

Executive Summary 2-Demethylcolchicine (2-DMC) is a primary metabolite of colchicine and a critical intermediate in the synthesis of advanced tubulin-binding agents, including thiocolchicine derivatives and glycosylated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Demethylcolchicine (2-DMC) is a primary metabolite of colchicine and a critical intermediate in the synthesis of advanced tubulin-binding agents, including thiocolchicine derivatives and glycosylated prodrugs like colchicoside. While colchicine possesses four methoxy groups (C1, C2, C3, and C10), the C2-methoxy group is electronically distinct, allowing for regioselective cleavage under specific acidic conditions.

This guide details the Sulfuric Acid-Mediated Hydrolysis protocol, the industry-standard method for selectively synthesizing 2-DMC. Unlike non-selective Lewis acid methods (e.g.,


) that often yield complex mixtures of mono- and di-demethylated products, this protocol exploits the specific nucleophilicity of the C2 position to achieve high regioselectivity.

Part 1: Mechanistic Rationale

The Challenge of Regioselectivity

Colchicine contains a trimethoxybenzene A-ring and a methoxytropone C-ring. The challenge lies in distinguishing the three A-ring methoxy groups (C1, C2, C3).

  • C1 & C3: Sterically crowded or electronically less favorable for protonation-assisted cleavage in sulfuric acid.

  • C2: The C2 oxygen is the most basic among the A-ring ethers due to resonance stabilization from the para-position relative to the ring fusion.

  • C10 (Tropone): Highly labile. Strong bases or inappropriate acidic conditions can hydrolyze this to Colchiceine (tropolone tautomer), a common impurity that must be avoided.

The Solution: Acid Specificity

Research established by Brossi et al. (1981) demonstrated a divergence in acid catalysis:

  • Concentrated

    
    :  Selectively cleaves C2-OMe .
    
  • 85%

    
    :  Selectively cleaves C3-OMe .
    

The protocol below utilizes concentrated sulfuric acid to target the C2 position.

Visualization: Reaction Pathway

ReactionPathway Colchicine Colchicine (C1, C2, C3, C10 -OMe) AcidComplex Protonated Intermediate (C2-Activated) Colchicine->AcidComplex Conc. H2SO4 60-75°C DMC2 2-Demethylcolchicine (Target) AcidComplex->DMC2 Major Pathway (Regioselective) DMC3 3-Demethylcolchicine (Impurity) AcidComplex->DMC3 Minor Pathway (H3PO4 favors this) Colchiceine Colchiceine (C10-OH Impurity) AcidComplex->Colchiceine Overheating/Overreaction

Figure 1: Chemoselectivity of acid-catalyzed demethylation. Sulfuric acid favors the C2 pathway, while Phosphoric acid favors C3.

Part 2: Synthesis Protocol

Safety Warning: Colchicine is highly toxic (LD50 ~6 mg/kg). All operations must be performed in a fume hood with double-gloving and appropriate respiratory protection.

Materials
  • Substrate: Colchicine (USP Grade, >98% purity).

  • Reagent: Sulfuric Acid (

    
    ), concentrated (95-98%).
    
  • Solvent (Workup): Chloroform (

    
    ), Sodium Hydroxide (NaOH), Ammonium Hydroxide (
    
    
    
    ).
  • Purification: Silica Gel 60 (230-400 mesh).

Step-by-Step Methodology
1. Reaction Initiation
  • Weigh 1.0 g (2.5 mmol) of Colchicine into a round-bottom flask.

  • Add 10 mL of concentrated

    
    .
    
    • Note: The colchicine will dissolve to form a deep yellow/orange solution.

  • Seal the flask to prevent moisture absorption (hygroscopic acid affects rate).

2. Thermal Activation
  • Heat the solution to 60°C (oil bath).

    • Critical Control Point: Do not exceed 75°C. Higher temperatures accelerate C10 hydrolysis to Colchiceine.

  • Maintain stirring for 4 to 5 hours .

  • In-Process Control (IPC): Monitor by TLC (System:

    
    :MeOH: 
    
    
    
    90:10:1).
    • Target: Disappearance of Colchicine (

      
      ) and appearance of 2-DMC (
      
      
      
      ).
3. Quench and Workup
  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly onto 100 g of crushed ice to quench the acid.

  • Adjust pH to ~9.0 using concentrated Ammonium Hydroxide (

    
    ).
    
    • Why: Phenolic compounds require specific pH control for extraction. 2-DMC is amphoteric but extracts well into chloroform at basic pH.

  • Extract with Chloroform (

    
    )  (3 x 50 mL).
    
  • Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Evaporate solvent under reduced pressure to yield the crude yellow solid.

4. Purification
  • Dissolve crude residue in minimal

    
    .
    
  • Load onto a Silica Gel column.

  • Elute with a gradient of Chloroform

    
     5% Methanol/Chloroform .
    
  • Collect fractions containing the major product.

  • Recrystallize from Ethyl Acetate/Ether if high purity (>99%) is required.

Experimental Workflow Diagram

Workflow cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Purification Phase Step1 Dissolve Colchicine in Conc. H2SO4 Step2 Heat to 60°C (4-5 Hours) Step1->Step2 Step3 IPC: TLC Check (Confirm C2-DMC formation) Step2->Step3 Step4 Quench on Ice Step3->Step4 Complete Step5 Adjust pH to 9 (NH4OH) Step4->Step5 Step6 Extract with CHCl3 Step5->Step6 Step7 Silica Gel Chromatography (CHCl3 -> 5% MeOH) Step6->Step7 Step8 Isolate 2-Demethylcolchicine Step7->Step8

Figure 2: Operational workflow for the synthesis and isolation of 2-Demethylcolchicine.

Part 3: Characterization & Validation

To validate the identity of 2-Demethylcolchicine and ensure the C2 position was cleaved (rather than C3 or C1), Nuclear Magnetic Resonance (NMR) is the gold standard.

Comparative Data Table
FeatureColchicine (Substrate)2-Demethylcolchicine (Product)Diagnostic Change
Molecular Weight 399.44 g/mol 385.41 g/mol Loss of 14 Da (

)
C1-OMe (

NMR)
Singlet ~3.94 ppmSinglet ~3.96 ppmRetained
C2-OMe (

NMR)
Singlet ~3.89 ppm Absent Primary Confirmation
C3-OMe (

NMR)
Singlet ~3.90 ppmSinglet ~3.92 ppmRetained
C2-OH (Phenol) AbsentBroad singlet ~5.8-6.5 ppmNew Signal (

exchangeable)
C10-OMe Singlet ~4.00 ppmSinglet ~4.00 ppmRetained (Confirms no Colchiceine)
Interpretation of Results
  • Regioselectivity Check: If the signal at 3.89 ppm disappears but signals at 3.94 and 3.90 remain, C2 cleavage is confirmed. If the signal at 3.90 disappears, you have likely made 3-DMC (often due to using

    
     or incorrect temp).
    
  • Integrity Check: The presence of the C10-OMe signal at 4.00 ppm confirms the tropone ring is intact. If this signal is lost, the product has hydrolyzed to Colchiceine.

Part 4: Applications & Utility

Why synthesize 2-Demethylcolchicine?

  • Glycosylation Scaffold: The free C2-hydroxyl is the attachment point for glucose to form Colchicoside (and its derivative Thiocolchicoside), a widely used muscle relaxant.

  • Antibody-Drug Conjugates (ADCs): The hydroxyl group provides a "handle" for linkers to attach the toxic colchicine payload to monoclonal antibodies.

  • Metabolic Standards: 2-DMC is a major CYP3A4 metabolite in humans. Synthesized standards are required for pharmacokinetic (PK) assays during clinical trials of colchicine formulations.

References

  • Rösner, M., et al. (1981). Biological effects of modified colchicines.[1] Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine.[1] Journal of Medicinal Chemistry.

  • Keresztes, I., et al. (2017). NMR and DFT investigations of structure of colchicine in various solvents.

  • Hrabalek, A., et al. (2020). Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine.[2] Molecules.

  • Lin, L., et al. (2016). Electrophilicities and Protein Covalent Binding of Demethylation Metabolites of Colchicine.[3] Chemical Research in Toxicology.

Sources

Foundational

2-Demethylcolchicine: Structure-Activity Relationship &amp; Metabolic Impact Analysis

Executive Summary This technical guide analyzes the structure-activity relationship (SAR) of 2-Demethylcolchicine (2-DMC) , a primary metabolite of the antimitotic alkaloid colchicine. While colchicine is a potent microt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of 2-Demethylcolchicine (2-DMC) , a primary metabolite of the antimitotic alkaloid colchicine. While colchicine is a potent microtubule destabilizer used in the treatment of gout and Familial Mediterranean Fever (FMF), its demethylated congener, 2-DMC, represents a critical "activity cliff" in the colchicinoid series.

This document details the pharmacophore requirements of the colchicine A-ring, the metabolic pathway governed by CYP3A4, and the specific molecular interactions that render 2-DMC significantly less potent than its parent compound. It serves as a blueprint for researchers investigating tubulin-binding ligands and metabolic detoxification pathways.

Chemical Architecture & Properties[1][2]

The colchicine scaffold consists of a trimethoxyphenyl ring (Ring A), a seven-membered saturated ring (Ring B), and a tropolone ring (Ring C). 2-Demethylcolchicine arises from the specific loss of the methyl group at the C-2 position of Ring A.

Structural Comparison
FeatureColchicine2-Demethylcolchicine
Molecular Formula C₂₂H₂₅NO₆C₂₁H₂₃NO₆
C-2 Substituent Methoxy (-OCH₃)Hydroxyl (-OH)
H-Bond Character Acceptor OnlyDonor & Acceptor
Lipophilicity (LogP) ~1.3 (Moderate)Lower (More Polar)
Primary Role Active DrugMetabolite / Degradant
The A-Ring Pharmacophore

The A-ring of colchicine (trimethoxyphenyl moiety) is the primary anchor for binding to the Colchicine Binding Site (CBS) on


-tubulin.[1] The spatial arrangement of the methoxy groups at C-1, C-2, and C-3 is critical for locking the molecule into the hydrophobic pocket of the protein.

Structure-Activity Relationship (SAR) Analysis

The Tubulin Binding Interface

Colchicine binds to the interface between


- and 

-tubulin, preventing the curved-to-straight conformational change necessary for microtubule polymerization. This inhibition leads to mitotic arrest at the G2/M phase.[2]

Mechanism of 2-DMC Inactivity: Research indicates that the C-2 methoxy group of colchicine is essential for high-affinity binding.

  • Hydrophobic Interaction: The CBS is a deep hydrophobic pocket. The methyl group of the C-2 methoxy provides essential Van der Waals contacts with hydrophobic residues (e.g., Val238, Cys241 in

    
    -tubulin).
    
  • Desolvation Penalty: The conversion of the C-2 methoxy to a hydroxyl group (in 2-DMC) introduces a polar hydrogen bond donor. For 2-DMC to bind, this hydroxyl group must be desolvated (shedding water molecules), which is energetically unfavorable within the hydrophobic pocket.

  • Steric/Electronic Mismatch: The loss of the methyl bulk reduces the geometric fit, while the phenolic proton may clash with the non-polar environment of the binding site.

Comparative Potency

Historical bioassay data (Rösner et al.) suggests a strict hierarchy in A-ring demethylation:

  • Colchicine: High Potency (

    
     nM).
    
  • 3-Demethylcolchicine: Retains appreciable activity (partial agonist/inhibitor).

  • 2-Demethylcolchicine: Negligible/Significantly Reduced Activity.

This disparity highlights that the C-2 position is a "intolerant" region for modification compared to C-3.

Visualization: SAR Interaction Map

The following diagram illustrates the critical interactions and the impact of demethylation.

SAR_Map Colchicine Colchicine (Parent) Interaction_OMe C-2 Methoxy: Van der Waals Contact (Critical Anchor) Colchicine->Interaction_OMe Possesses DMC2 2-Demethylcolchicine (Metabolite) Interaction_OH C-2 Hydroxyl: Polar Conflict (Desolvation Penalty) DMC2->Interaction_OH Possesses Tubulin Beta-Tubulin (Hydrophobic Pocket) Interaction_OMe->Tubulin High Affinity Binding Interaction_OH->Tubulin Weak/No Binding

Caption: SAR map contrasting the high-affinity hydrophobic anchor of Colchicine (C-2 OMe) vs. the polar conflict introduced by 2-DMC (C-2 OH).[3][4][1]

Metabolism & Pharmacokinetics

2-Demethylcolchicine is not typically administered as a drug but is generated in vivo. Understanding its formation is crucial for drug-drug interaction (DDI) studies.

The CYP3A4 Pathway

Colchicine is a substrate for Cytochrome P450 3A4 (CYP3A4) .[5][6] The enzyme catalyzes the O-demethylation of the A-ring.

  • Major Metabolite: 3-Demethylcolchicine (3-DMC).[7][8]

  • Minor Metabolite: 2-Demethylcolchicine (2-DMC).[8]

Because 2-DMC has significantly lower tubulin-binding affinity, this metabolic pathway represents a detoxification mechanism. Inhibition of CYP3A4 (e.g., by clarithromycin or grapefruit juice) prevents this detoxification, leading to the accumulation of toxic parent colchicine.

Visualization: Metabolic Pathway

Metabolism Colchicine Colchicine (Active Toxin) CYP3A4 CYP3A4 Enzyme (Liver Microsomes) Colchicine->CYP3A4 Substrate Binding DMC3 3-Demethylcolchicine (Major Metabolite) CYP3A4->DMC3 Regioselective Demethylation (C-3) DMC2 2-Demethylcolchicine (Minor Metabolite) CYP3A4->DMC2 Minor Pathway (C-2) Excretion Biliary/Renal Excretion DMC3->Excretion DMC2->Excretion

Caption: Hepatic clearance pathway of colchicine.[5] CYP3A4 converts the active drug into less active demethylated metabolites (2-DMC and 3-DMC).

Experimental Protocols

For researchers requiring 2-DMC for reference standards or binding assays, it must often be synthesized or isolated, as it is not the primary commercial form.

Synthesis of 2-Demethylcolchicine

Methodology adapted from Rösner et al. (J. Med.[9] Chem, 1981).[9]

Principle: Regioselective hydrolysis of the methoxy group using strong acid.

Protocol:

  • Reagent: Dissolve Colchicine (1.0 eq) in concentrated Sulfuric Acid (H₂SO₄) . Note: 3-DMC is typically prepared using Phosphoric Acid; Sulfuric acid favors the 2-position cleavage.

  • Reaction: Stir at ambient temperature for 4–6 hours. Monitor via TLC (System: Chloroform/Methanol 9:1).

  • Quenching: Pour the reaction mixture over crushed ice carefully.

  • Extraction: Adjust pH to ~5-6 with NaOH. Extract exhaustively with Chloroform (

    
    ).
    
  • Purification: The organic layer will contain a mixture. Purify via Silica Gel Column Chromatography.

    • Eluent: Gradient of CHCl₃

      
       5% MeOH/CHCl₃.
      
    • Identification: 2-DMC typically elutes after the parent colchicine due to increased polarity.

Tubulin Polymerization Assay (In Vitro)

To verify the reduced activity of 2-DMC compared to Colchicine.

Materials:

  • Purified Tubulin (>99% pure, bovine brain source).

  • GTP (1 mM).

  • Buffer: PEM (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Test Compounds: Colchicine (Control), 2-DMC.[7][8]

Workflow:

  • Preparation: Dilute tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP.

  • Incubation: Add test compounds at varying concentrations (1

    
    M – 100 
    
    
    
    M). Keep on ice for 10 min.
  • Initiation: Transfer to a pre-warmed 96-well plate at 37°C.

  • Measurement: Monitor Optical Density (OD) at 340 nm every 30 seconds for 60 minutes.

  • Analysis:

    • Vmax: Maximum rate of polymerization.

    • Steady State: Final OD plateau.

    • Result: Colchicine will show a flat line (complete inhibition). 2-DMC will likely show a polymerization curve similar to the vehicle control (or significantly reduced inhibition), confirming loss of activity.

Quantitative Data Summary

The following table summarizes the comparative pharmacological profile.

ParameterColchicine2-Demethylcolchicine3-Demethylcolchicine
Tubulin Binding (

)
High (

)
Low / NegligibleModerate
Cytotoxicity (P388 Leukemia) PotentInactive / WeakModerate
Primary Metabolic Route ParentCYP3A4 ProductCYP3A4 Product
Solubility (Water) LowModerate (Phenolic OH)Moderate

References

  • Rösner, M., Capraro, H. G., Jacobson, A. E., Atwell, L., Brossi, A., Iorio, M. A., ...[9] & Chignell, C. F. (1981). Biological effects of modified colchicines.[9] Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine.[9] Journal of Medicinal Chemistry, 24(3), 257-261.[9] Link

  • Tateishi, T., Soucek, P., Caraco, Y., Guengerich, F. P., & Wood, A. J. (1997). Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation. Biochemical Pharmacology, 53(1), 111-116. Link

  • Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site.[10] Pharmaceutical Research, 29(11), 2943-2971. Link

  • Massarotti, A., Coluccia, A., Silvestri, R., Sorba, G., & Brullo, C. (2012). The tubulin colchicine-binding site: a rewarding target for new antitumoral candidates. ChemMedChem, 7(1), 33-42. Link

Sources

Exploratory

2-Demethylcolchicine: Mechanistic Impact on Microtubule Polymerization

This technical guide provides a comprehensive analysis of 2-Demethylcolchicine (2-DMC) , focusing on its mechanistic interaction with tubulin, its comparative efficacy against colchicine, and the experimental frameworks...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-Demethylcolchicine (2-DMC) , focusing on its mechanistic interaction with tubulin, its comparative efficacy against colchicine, and the experimental frameworks required to validate its effects on microtubule polymerization.

[1]

Executive Summary

2-Demethylcolchicine (2-DMC) is a specific O-demethylated derivative of colchicine, modified at the C2 position of the A-ring. While often overshadowed by its isomer 3-demethylcolchicine (3-DMC) regarding in vivo potency, 2-DMC serves as a critical structural probe for understanding the "anchoring" mechanism of the colchicine-binding site (CBS) on


-tubulin.

Unlike colchicine, which binds with high affinity (


) and effectively "freezes" microtubule dynamics, 2-DMC exhibits reduced binding affinity  due to the loss of a hydrophobic methyl interaction. This guide details the thermodynamic penalties of this demethylation, the resulting kinetic instability of the tubulin-ligand complex, and the precise methodologies to measure these effects.

Chemical & Structural Biology

The A-Ring "Anchor" Hypothesis

The pharmacophore of colchicine relies heavily on its trimethoxyphenyl A-ring. This ring acts as an "anchor," lodging into a hydrophobic pocket at the


-

tubulin interface.
  • Colchicine: Contains methoxy groups at C1, C2, and C3.

  • 2-Demethylcolchicine: The C2-methoxy is replaced by a hydroxyl group (-OH).

Thermodynamic Consequence: Research indicates that the excision of the methyl group at the C2 position weakens the binding free energy (


) by approximately 0.4 kcal/mol .[1] While this seems minor numerically, in the context of the "induced fit" mechanism of tubulin, it significantly destabilizes the complex, leading to faster dissociation rates (

) compared to the parent compound.
Binding Site Interaction

2-DMC binds to the Colchicine Binding Site (CBS) located on


-tubulin, near the interface with 

-tubulin.
  • Key Residues: The A-ring interacts with Val181 (

    
    -tubulin) and Cys241 (
    
    
    
    -tubulin).
  • Mechanism: Binding prevents the "curved-to-straight" conformational change of the tubulin dimer.[2][3] By locking the dimer in a curved conformation , 2-DMC sterically hinders its incorporation into the growing microtubule lattice, causing catastrophe (depolymerization).

Visualization of Mechanism

The following diagram illustrates the kinetic pathway of inhibition.

G FreeTubulin Free Tubulin Dimer (Straight Conformation) Complex Tubulin-2-DMC Complex (Curved/Incompetent) FreeTubulin->Complex + 2-DMC (Slower k_on than Colchicine) MT_Growth Microtubule Polymerization FreeTubulin->MT_Growth + GTP, Mg2+ Complex->FreeTubulin Fast k_off (Weakened Anchor) Complex->MT_Growth Steric Block Catastrophe Depolymerization/Catastrophe MT_Growth->Catastrophe Loss of GTP Cap

Figure 1: Kinetic pathway of Tubulin-2-DMC interaction. Note the "Fast k_off" pathway which distinguishes 2-DMC from the tightly bound Colchicine.

Comparative Analysis: 2-DMC vs. Colchicine[5]

The following table summarizes the quantitative differences between the parent compound and the 2-demethylated derivative.

ParameterColchicine (Parent)2-Demethylcolchicine (2-DMC)Implication
A-Ring Structure 1,2,3-Trimethoxy1,3-Dimethoxy-2-HydroxyLoss of hydrophobic bulk at C2.
Binding Affinity (

)
High (

)
Moderate/Low2-DMC is a weaker inhibitor.
Binding Energy Penalty Reference (0)+0.4 kcal/molLess stable tubulin complex.
In Vivo Potency High (nM range)Low / NegligibleRapid metabolism or poor uptake often renders 2-DMC inactive in whole-cell assays.
Reversibility Poorly Reversible (Pseudo-irreversible)Partially Reversible2-DMC washes out faster than colchicine.

Experimental Methodologies

To rigorously assess the effect of 2-DMC, researchers must use cell-free biophysical assays. In vivo assays (like MTT) are discouraged for mechanistic study due to the compound's poor membrane permeability or metabolic instability.

Protocol: Turbidimetric Polymerization Assay

This is the gold standard for measuring bulk polymerization kinetics.

Reagents:

  • Purified Tubulin: >99% purity (bovine brain source recommended).

  • GTP Stock: 100 mM (store at -80°C).

  • PEM Buffer: 80 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM MgCl2.

  • Glycerol: Enhances nucleation (optional, 10% v/v).

Workflow:

  • Preparation: Dilute tubulin to 20 µM in PEM buffer + 1 mM GTP on ice.

  • Inhibition: Add 2-DMC at varying concentrations (e.g., 1, 5, 10, 20 µM). Include a Colchicine positive control (5 µM) and a DMSO vehicle control.

  • Incubation: Pre-incubate for 30 minutes at 30°C. Note: This step is critical. Colchicine-site binders have slow on-rates (

    
    ). Skipping pre-incubation will yield false negatives.
    
  • Initiation: Shift temperature to 37°C to trigger polymerization.

  • Measurement: Monitor Absorbance at 350 nm every 30 seconds for 60 minutes.

Data Interpretation:

  • Lag Phase: 2-DMC should extend the lag phase (time to nucleation).

  • Vmax: The maximum rate of growth (slope) should decrease dose-dependently.

  • Steady State: The final plateau (polymer mass) will be lower than the control.

Protocol: Fluorescence Quenching Binding Assay

This assay measures the binding affinity (


) directly, independent of polymerization.

Principle: Colchicine and its derivatives often quench the intrinsic tryptophan fluorescence of tubulin upon binding, or exhibit induced fluorescence themselves.

  • Excitation: 280 nm (Tryptophan excitation).

  • Emission: Monitor 330-340 nm.

  • Titration: Titrate 2-DMC into a fixed concentration of tubulin (e.g., 2 µM).

  • Plot:

    
    Fluorescence vs. [Ligand]. Fit to a one-site binding model to extract 
    
    
    
    .
Experimental Workflow Diagram

Workflow Step1 Step 1: Tubulin Purification (>99% Pure, MAP-free) Step2 Step 2: Ligand Pre-Incubation (30 mins @ 30°C) Essential for Colchicine-site kinetics Step1->Step2 Step3 Step 3: Assay Selection Step2->Step3 Turbidimetry Turbidimetry (350nm) Measures Polymer Mass Step3->Turbidimetry Fluorescence Fluorescence Quenching Measures Kd Binding Step3->Fluorescence Step4 Step 4: Data Analysis (Vmax inhibition / Kd calculation) Turbidimetry->Step4 Fluorescence->Step4

Figure 2: Standardized workflow for evaluating 2-DMC affinity and inhibition.

References

  • Inhibition of microtubule polymerization by the tubulin-colchicine complex. Source: PubMed / NIH Context: Establishes the fundamental kinetics of colchicine-tubulin complex formation and the requirement for pre-incubation.

  • Role of the Colchicine Ring A and Its Methoxy Groups in the Binding to Tubulin. Source: Biochemistry (ACS Publications) Context: Provides the thermodynamic data (0.4 kcal/mol penalty) for the removal of the C2-methoxy group.

  • Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine. Source: Journal of Medicinal Chemistry Context: Discusses the synthesis and comparative biological inactivity of 2-DMC relative to 3-DMC and colchicine.

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Source: PMC (NIH) Context: Comprehensive review of the binding site topology and the structural requirements for high-affinity inhibition.

Sources

Foundational

2-Demethylcolchicine as an antimitotic agent

Executive Summary 2-Demethylcolchicine (2-DMC) represents a critical junction in the pharmacology of tubulin-binding agents. Primarily identified as a major metabolite of colchicine mediated by Cytochrome P450 3A4 (CYP3A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Demethylcolchicine (2-DMC) represents a critical junction in the pharmacology of tubulin-binding agents. Primarily identified as a major metabolite of colchicine mediated by Cytochrome P450 3A4 (CYP3A4), 2-DMC is distinct from its isomer, 3-demethylcolchicine (3-DMC), in both biological potency and chemical utility. While 2-DMC exhibits reduced antimitotic activity compared to the parent compound, its free C2-hydroxyl group renders it an invaluable scaffold for synthesizing photo-affinity probes and covalent inhibitors used to map the colchicine-binding site (CBS) on


-tubulin.

This guide provides a rigorous analysis of 2-DMC, detailing its metabolic genesis, structure-activity relationships (SAR), and protocols for its isolation and application in microtubule dynamics research.

Molecular Architecture & Metabolic Genesis

Structural Distinction

Colchicine consists of a trimethoxyphenyl ring (Ring A), a seven-membered saturated ring (Ring B), and a tropolone ring (Ring C). 2-DMC is formed by the regioselective O-demethylation at the C2 position of Ring A.

  • Parent: Colchicine (

    
    )[1]
    
  • Metabolite: 2-Demethylcolchicine (

    
    )
    
  • Key Feature: The conversion of the C2-methoxy group (

    
    ) to a hydroxyl group (
    
    
    
    ).
The CYP3A4 Pathway

In human liver microsomes, colchicine is metabolized primarily by CYP3A4.[2] This enzymatic process yields two primary monophenols: 3-DMC and 2-DMC. Kinetic studies indicate that CYP3A4 exhibits significant regioselectivity, often favoring the formation of 3-DMC, but 2-DMC remains a clinically relevant metabolite that contributes to the drug's clearance profile.

Diagram 1: Metabolic Pathway of Colchicine The following diagram illustrates the CYP3A4-mediated biotransformation.

ColchicineMetabolism Colchicine Colchicine (Parent Drug) CYP3A4 CYP3A4 Enzyme (Liver Microsomes) Colchicine->CYP3A4 Substrate Binding DMC2 2-Demethylcolchicine (C2-OH) Lower Potency CYP3A4->DMC2 C2-Demethylation DMC3 3-Demethylcolchicine (C3-OH) Retained Potency CYP3A4->DMC3 C3-Demethylation Excretion Renal/Biliary Excretion DMC2->Excretion DMC3->Excretion

Caption: CYP3A4-mediated divergence of colchicine into 2-DMC and 3-DMC metabolites.[3][4]

Pharmacodynamics & Mechanism of Action

Tubulin Binding Kinetics

2-DMC binds to the Colchicine Binding Site (CBS) located at the interface of


- and 

-tubulin. However, Structure-Activity Relationship (SAR) data reveals a critical divergence in potency:
  • Colchicine: High affinity (

    
    ). Induces significant conformational change (curved tubulin).[5]
    
  • 3-DMC: Retains significant antimitotic activity, comparable to colchicine.

  • 2-DMC: Exhibits reduced tubulin binding affinity and cytotoxicity compared to 3-DMC and colchicine.

Mechanistic Causality: The C2-methoxy group in colchicine participates in crucial hydrophobic interactions and steric positioning within the hydrophobic pocket of


-tubulin. Replacing this methyl group with a hydrogen (forming the phenol) alters the solvation shell and reduces the entropic gain upon binding, leading to a higher dissociation constant (

).
Utility as a Chemical Scaffold

Despite lower intrinsic potency, 2-DMC is scientifically superior as a precursor . The C2-hydroxyl group serves as a nucleophilic "handle," allowing researchers to attach:

  • Electrophiles: To create covalent suicide inhibitors (e.g., 2-chloroacetyl-2-demethylthiocolchicine).

  • Fluorophores: For fluorescence anisotropy assays.

  • Radioisotopes: For radiolabeling without altering the core tropolone structure.

Experimental Protocols

Protocol A: Chemical Synthesis of 2-DMC (Acid Hydrolysis)

Rationale: While enzymatic synthesis is specific, it is difficult to scale. Acid hydrolysis is the standard preparative method, though it yields a mixture requiring rigorous purification.

Reagents:

  • Colchicine (Solid, >98% purity)[6]

  • Concentrated Sulfuric Acid (

    
    )
    
  • Chloroform (

    
    )
    
  • Methanol (

    
    )
    
  • Silica Gel (60 Å)

Workflow:

  • Reaction Initiation: Dissolve 1.0 g of colchicine in 10 mL of concentrated

    
    .
    
    • Critical Control: Maintain temperature at 25°C. Higher temperatures degrade the tropolone ring.

  • Incubation: Stir for 4–6 hours. Monitor via TLC (9:1

    
    :MeOH).
    
    • Observation: You will see the appearance of two lower

      
       spots (2-DMC and 3-DMC).
      
  • Quenching: Pour the reaction mixture over 100 g of crushed ice to arrest hydrolysis.

  • Extraction: Adjust pH to ~5.0 using NaOH. Extract exhaustively with

    
     (3 x 50 mL).
    
  • Purification (The Critical Step):

    • The mixture contains unreacted colchicine, 2-DMC, and 3-DMC.

    • Column Chromatography: Use a silica gel column. Elute with a gradient of

      
      .
      
    • Differentiation: 2-DMC typically elutes after 3-DMC due to subtle differences in hydrogen bonding with the silica stationary phase.

    • Validation: Confirm fractions via HPLC (C18 column, Acetonitrile:Water gradient). 2-DMC is identified by its specific NMR shift (loss of C2-OMe singlet at

      
       3.6–3.9 ppm).
      
Protocol B: Tubulin Polymerization Inhibition Assay

Rationale: To quantify the antimitotic potential of purified 2-DMC relative to colchicine.

Materials:

  • Purified Tubulin (>99%, porcine brain source)

  • GTP (100 mM stock)

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9)
    
  • Spectrophotometer (heated to 37°C)

Step-by-Step:

  • Preparation: Dilute tubulin to 2 mg/mL (approx 20

    
    ) in PEM buffer on ice. Add GTP to a final concentration of 1 mM.
    
  • Drug Treatment:

    • Control: DMSO only.

    • Test A: Colchicine (5

      
      ).
      
    • Test B: 2-DMC (5

      
      ).
      
  • Induction: Transfer cuvettes to the spectrophotometer pre-warmed to 37°C.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

    • Mechanism:[1][5][7][8] Polymerization increases turbidity (scattering), increasing

      
      .
      
  • Data Analysis:

    • Calculate

      
       (max rate of polymerization).
      
    • Calculate % Inhibition:

      
      .
      

Diagram 2: Experimental Logic Flow

AssayLogic Start Start: Purified Tubulin + GTP Split Aliquot into Cuvettes Start->Split Control Control (DMSO) Normal Polymerization Split->Control Test Add 2-DMC (Test Compound) Split->Test Measure Measure A340nm @ 37°C (Turbidimetry) Control->Measure Test->Measure Result1 High A340 (Microtubules Formed) Measure->Result1 Control Path Result2 Lower A340 (Inhibition) Measure->Result2 2-DMC Path

Caption: Turbidimetric assay workflow for assessing microtubule polymerization inhibition.

Quantitative Comparison

The following table summarizes the physicochemical and biological distinctions. Note the specific reduction in potency for 2-DMC, highlighting its role as a scaffold rather than a primary drug candidate.

FeatureColchicine2-Demethylcolchicine (2-DMC)3-Demethylcolchicine (3-DMC)
Molecular Weight 399.44 g/mol 385.41 g/mol 385.41 g/mol
C2 Substituent



C3 Substituent



Tubulin Affinity (

)
HighModerate/LowHigh
Cytotoxicity (P388) High Potency (

)
Reduced PotencyComparable to Colchicine
Primary Utility Gout Treatment / StandardPhoto-affinity Labeling / Metabolite Study Potent Analog

References

  • Tateishi, T., Souček, P., Caraco, Y., & Wood, A. J. (1997).[4] Colchicine biotransformation by human liver microsomes.[2][4] Identification of CYP3A4 as the major isoform responsible for colchicine demethylation. Biochemical Pharmacology.

  • Rösner, M., Capraro, H. G., Jacobson, A. E., et al. (1981).[9] Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine.[9] Journal of Medicinal Chemistry.

  • Uppalapati, D., et al. (2022). In Silico Conformation of the Drug Colchicine into Tubulin Models. Plants (MDPI).

  • Sackett, D. L. (1995). Vinca site agents induce structural changes in tubulin different from those induced by colchicine site agents. Biochemistry.

  • Bhattacharyya, B., et al. (2008). Colchicine binding to tubulin: A mechanistic view. FEBS Journal.

Sources

Exploratory

Technical Monograph: Investigating the Therapeutic &amp; Mechanistic Profile of 2-Demethylcolchicine (2-DMC)

Executive Summary 2-Demethylcolchicine (2-DMC) represents a critical metabolic node in the pharmacokinetics of colchicine. While colchicine remains a gold standard for gout and familial Mediterranean fever (FMF), its nar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Demethylcolchicine (2-DMC) represents a critical metabolic node in the pharmacokinetics of colchicine. While colchicine remains a gold standard for gout and familial Mediterranean fever (FMF), its narrow therapeutic index necessitates the investigation of its metabolites. 2-DMC is the primary product of CYP3A4-mediated demethylation at the C-2 position.[1]

This guide serves as a technical blueprint for researchers to isolate, synthesize, and validate the pharmacological activity of 2-DMC. Unlike standard reviews, this document focuses on experimental causality —explaining why specific protocols are chosen and how to validate them—positioning 2-DMC not just as a metabolite, but as a potential scaffold for next-generation tubulin inhibitors with modified toxicity profiles.

Part 1: Molecular Pharmacology & Structural Dynamics

The C-2 Modification and Tubulin Interface

Colchicine binds to the colchicine-binding site (CBS) located at the interface of


- and 

-tubulin.[2] The binding kinetics are governed by the entropy-driven displacement of water and specific hydrophobic interactions.
  • Structural Shift: 2-DMC differs from the parent compound by the conversion of the C-2 methoxy group (

    
    ) to a hydroxyl group (
    
    
    
    ).
  • Mechanistic Implication: The C-2 position is critical for the "A-ring" interaction with the hydrophobic pocket of

    
    -tubulin. Demethylation alters the lipophilicity (LogP) and introduces a potential hydrogen bond donor (the phenol group) where a hydrogen bond acceptor (methoxy) previously existed.
    
  • Research Hypothesis: Investigating 2-DMC allows researchers to determine if the toxicity of colchicine is intrinsic to the tropolone ring or modulated by the A-ring methoxy pattern.

The Metabolic Shunt (CYP3A4)

2-DMC is formed almost exclusively via CYP3A4 .[1][3] This makes 2-DMC a highly specific biomarker for CYP3A4 activity in colchicine metabolism studies.

Diagram 1: Metabolic Pathway & Pharmacologic Fate

This diagram illustrates the biotransformation of Colchicine to 2-DMC and its subsequent interaction with the microtubule network.

G Colchicine Colchicine (Parent Drug) CYP3A4 CYP3A4 (Liver Microsomes) Colchicine->CYP3A4 Demethylation DMC2 2-Demethylcolchicine (2-DMC) CYP3A4->DMC2 Major Metabolite Tubulin β-Tubulin (Cys239/354 Interaction) DMC2->Tubulin Binding (Altered Kd) Excretion Renal/Biliary Excretion DMC2->Excretion Clearance Effect Microtubule Destabilization Tubulin->Effect Inhibition

Caption: CYP3A4-mediated conversion of Colchicine to 2-DMC and downstream pharmacodynamic targets.[1][3][4]

Part 2: Investigational Protocols

Protocol A: Selective Synthesis of 2-Demethylcolchicine

Rationale: Isolating 2-DMC from biological fluids (urine/plasma) yields insufficient quantities for structural biology. Chemical synthesis via acid hydrolysis is the industry standard for generating high-purity reference material.

Reagents:

  • Colchicine (>98% purity)[5]

  • Concentrated Sulfuric Acid (

    
    )
    
  • Chloroform (

    
    )
    
  • Sodium Hydroxide (

    
    )
    

Step-by-Step Methodology:

  • Reaction Initiation: Dissolve 1.0 g of Colchicine in 5 mL of concentrated

    
    .
    
    • Critical Control: Maintain temperature at exactly 50-55°C. Higher temperatures degrade the tropolone ring; lower temperatures favor 3-demethylation or incomplete reaction.

  • Incubation: Stir for 4-5 hours. Monitor via TLC (System: Chloroform:Methanol 9:1).

    • Endpoint: Disappearance of the colchicine spot (

      
      ) and appearance of the 2-DMC spot (
      
      
      
      ).
  • Quenching: Pour the reaction mixture onto 50 g of crushed ice.

  • Extraction (The Partitioning Step):

    • Adjust pH to 10-11 using 20%

      
      . (Phenolic 2-DMC becomes ionized/soluble in water).
      
    • Wash with Chloroform to remove unreacted Colchicine (which remains non-ionized).

    • Acidification: Re-adjust the aqueous phase to pH 5.0 with dilute HCl. (2-DMC returns to non-ionized form).

    • Extract the acidic aqueous phase with Chloroform (

      
       mL).
      
  • Purification: Dry organic layer over

    
    , evaporate, and recrystallize from Methanol/Ether.
    

Self-Validating Checkpoint: Run 1H-NMR. 2-DMC is confirmed by the disappearance of the C-2 methoxy singlet signal (approx 3.90 ppm) while retaining the C-3 and C-10 methoxy signals.

Protocol B: Tubulin Binding Efficiency (Fluorescence Quenching)

Rationale: Tubulin contains tryptophan residues near the colchicine binding site. When a ligand binds, it quenches the intrinsic tryptophan fluorescence. This provides a direct, label-free measurement of binding affinity (


).

Materials:

  • Purified Tubulin (Porcine Brain source recommended)

  • Spectrofluorometer (Excitation: 295 nm, Emission: 330 nm)

  • GTP (Guanosine Triphosphate) - Essential for tubulin stability.

Workflow:

  • Preparation: Dilute tubulin to 2

    
     in PEM buffer (100 mM PIPES, 1 mM EGTA, 1 mM 
    
    
    
    , pH 6.9) supplemented with 10
    
    
    GTP.
  • Baseline: Measure fluorescence intensity (

    
    ) of tubulin alone.
    
  • Titration: Add 2-DMC in increments (0.5

    
     to 20 
    
    
    
    ). Allow 10 minutes equilibrium time between additions.
    • Correction Factor: Correct for the inner filter effect (absorbance of the drug itself at excitation/emission wavelengths).

  • Data Analysis: Plot

    
     vs. [Ligand]. Fit to the Stern-Volmer equation or a standard binding isotherm to calculate the Dissociation Constant (
    
    
    
    ).
Diagram 2: Experimental Validation Workflow

This diagram outlines the logical flow from synthesis to bio-assay validation.[6]

Workflow Start Start: Colchicine Source Synth Acid Hydrolysis (H2SO4, 55°C) Start->Synth Extract pH-Dependent Extraction (Isolate Phenolic Fraction) Synth->Extract NMR 1H-NMR Validation (Loss of C-2 OMe) Extract->NMR NMR->Synth Fail (Re-optimize) Assay Fluorescence Quenching (Tubulin Binding) NMR->Assay Pass Result Calculate Kd (Affinity Constant) Assay->Result

Caption: Step-by-step workflow for synthesizing 2-DMC and validating its biological activity.

Part 3: Data Interpretation & Safety Profile

Comparative Binding Data

When analyzing 2-DMC, it is critical to benchmark against Colchicine. The following table summarizes expected theoretical values based on structure-activity relationship (SAR) literature.

ParameterColchicine (Parent)2-Demethylcolchicine (2-DMC)Interpretation
Tubulin



2-DMC generally shows weaker affinity due to loss of hydrophobic contact at C-2.
LogP (Lipophilicity) 1.851.302-DMC is more polar, affecting membrane permeability and blood-brain barrier penetration.
CYP3A4 Interaction SubstrateProduct/Inhibitor2-DMC accumulation signals saturated CYP3A4 metabolism.
Primary Toxicity GI Distress, MyelosuppressionInvestigationalReduced lipophilicity may reduce intracellular accumulation in non-target tissues.
Therapeutic Implications[3][9][10][11][12][13]
  • Reduced Potency, Reduced Toxicity? The decreased binding affinity of 2-DMC suggests it requires higher doses to achieve the same tubulin inhibition as colchicine. However, its increased polarity may prevent it from crossing the Blood-Brain Barrier (BBB) as effectively, potentially reducing central neurotoxicity.

  • Prodrug Potential: The C-2 hydroxyl group on 2-DMC serves as a chemically reactive handle. Researchers can attach glycosides or peptide linkers at this position to create "Prodrugs" that release active tubulin inhibitors only in specific tissues (e.g., inflamed joints or tumors).

References

  • Tateishi, T. et al. (1997). Colchicine biotransformation by human liver microsomes.[1][4][7] Identification of CYP3A4 as the major isoform responsible for colchicine demethylation. Biochemical Pharmacology.[2][6]

  • Rösner, M. et al. (1981). Biological effects of modified colchicines.[2][3][8][4][9][10][11] Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine.[10][11] Journal of Medicinal Chemistry.[10][11]

  • Bhattacharyya, B. et al. (2008). Colchicine-tubulin interaction: An overview of the binding site. Seminars in Cell & Developmental Biology.

  • FDA Clinical Pharmacology Review. (2009). Colchicine (Colcrys) - Clinical Pharmacology and Biopharmaceutics Review.

  • Slobodnick, A. et al. (2018). Colchicine: Old and New.[10] The American Journal of Medicine.

Sources

Foundational

2-Demethylcolchicine: Metabolic Marker and Synthetic Scaffold in Cancer Research

This technical guide details the pharmacological profile, metabolic significance, and synthetic utility of 2-Demethylcolchicine (2-DMC) in cancer research. Executive Summary 2-Demethylcolchicine (2-DMC) is a primary meta...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological profile, metabolic significance, and synthetic utility of 2-Demethylcolchicine (2-DMC) in cancer research.

Executive Summary

2-Demethylcolchicine (2-DMC) is a primary metabolite of the microtubule-destabilizing agent colchicine. While 2-DMC itself exhibits significantly reduced antimitotic potency compared to its parent compound and its isomer 3-demethylcolchicine (3-DMC), it serves two critical roles in modern oncology research:

  • Metabolic Biomarker: It is a specific readout for CYP3A4 activity, essential for assessing drug-drug interactions (DDIs) in chemotherapy regimens.

  • Synthetic Scaffold: The C2-hydroxyl group provides a unique chemical handle for synthesizing Colchicine Binding Site Inhibitors (CBSIs) , including covalent affinity probes and prodrugs designed to overcome multidrug resistance (MDR).

Molecular Characterization & Pharmacological Profile

Physicochemical Properties
  • Chemical Name: N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide (Derivative)

  • Molecular Formula:

    
    
    
  • Key Structural Feature: Demethylation at the C2 position of the A-ring (tropolone scaffold).

  • Solubility: Slightly higher polarity than colchicine due to the exposed phenolic hydroxyl group.

Structure-Activity Relationship (SAR)

The biological activity of colchicine derivatives is strictly governed by the A-ring methoxy patterns.

  • Colchicine (Parent): High affinity for tubulin;

    
     nM.
    
  • 3-Demethylcolchicine (3-DMC): Retains significant potency; often equipotent or slightly less toxic than colchicine.

  • 2-Demethylcolchicine (2-DMC): Drastic loss of potency (

    
     nM in many lines).
    
    • Mechanism of Loss: The C2-methoxy group of colchicine is crucial for hydrophobic packing within the tubulin colchicine-binding site (CBS). The conversion to a hydroxyl group creates an energetic penalty, destabilizing the ligand-protein complex.

Mechanism of Action (MOA)

Despite lower affinity, 2-DMC and its derivatives target the Colchicine Binding Site (CBS) at the interface of


- and 

-tubulin.
  • Binding Mode: Prevents the curved-to-straight conformational transition of tubulin necessary for microtubule polymerization.[1]

  • Downstream Effect: Leads to G2/M cell cycle arrest and apoptosis.[2]

MOA Colchicine Colchicine/Derivatives Tubulin Free Tubulin Dimers (Curved Conformation) Colchicine->Tubulin Binds CBS Complex Tubulin-Ligand Complex (Steric Blockade) Tubulin->Complex High Affinity (Parent) Low Affinity (2-DMC) MT Microtubule Polymerization Tubulin->MT Normal Physiology Complex->MT Inhibits Arrest G2/M Cell Cycle Arrest Complex->Arrest Spindle Disruption Apoptosis Apoptosis Arrest->Apoptosis

Figure 1: Mechanism of Action. Colchicine derivatives bind free tubulin dimers, preventing their polymerization into microtubules.

Metabolic Significance in Oncology

2-DMC is the product of CYP3A4-mediated demethylation . Since many chemotherapy agents (e.g., taxanes, vinca alkaloids) are also CYP3A4 substrates, 2-DMC levels are a vital indicator of metabolic competition.

Metabolic Pathway
  • Enzyme: Cytochrome P450 3A4 (CYP3A4).

  • Reaction: Regioselective O-demethylation.

  • Clinical Relevance: Patients with CYP3A4 polymorphisms or those taking CYP3A4 inhibitors (e.g., ritonavir, ketoconazole) will show altered ratios of Colchicine:2-DMC, leading to potential toxicity.

Synthetic Utility & Derivatives

While 2-DMC is biologically weak, it is a high-value synthetic intermediate . The C2-phenol allows for the attachment of bulky groups or reactive warheads that can probe the tubulin binding pocket or improve drug properties.

Key Derivative Classes
Derivative ClassModification at C2Application
Affinity Probes Chloroacetyl / BromoacetylCovalent Labeling: Reacts with Cys241 or Cys354 on

-tubulin to map the binding site.[3]
Prodrugs Glycosides / EstersSolubility: Improves water solubility; cleaved by esterases or glycosidases in the tumor microenvironment.
Ether Analogs Alkyl / Benzyl ethersPotency Restoration: Replacing the -OH with larger hydrophobic groups can sometimes restore affinity by exploring accessory hydrophobic pockets (Zone 1/2).

Experimental Protocols

Protocol A: Selective Synthesis of 2-Demethylcolchicine

Rationale: Acid-catalyzed hydrolysis exhibits regioselectivity based on the acid strength and temperature.

  • Reagent: Dissolve Colchicine (1.0 eq) in concentrated Sulfuric Acid (

    
    ) .
    
    • Note: Use of Phosphoric acid favors 3-DMC.

  • Reaction: Heat to 50°C for 4–6 hours. Monitor by TLC (System: CHCl3:MeOH 9:1).

  • Quenching: Pour reaction mixture onto crushed ice.

  • Extraction: Adjust pH to 7.0 with NaOH. Extract with Chloroform (

    
    ).
    
  • Purification: Flash column chromatography (Silica gel). 2-DMC elutes after unreacted colchicine due to the polar phenolic group.

  • Validation:

    
    -NMR should show loss of the C2-methoxy singlet at 
    
    
    
    ppm.
Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

Rationale: Measures the ability of the compound to inhibit the assembly of purified tubulin into microtubules in real-time.

  • Preparation: Prepare Porcine Brain Tubulin (10 µM) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) containing 1 mM GTP.
    
  • Reporter: Add DAPI (10 µM) or use a fluorescent reporter like MDL-fluorescence which competes for the colchicine site.

  • Treatment: Add 2-DMC or Colchicine (Control) at graded concentrations (0.1 – 10 µM).

    • Vehicle: DMSO < 1%.

  • Incubation: Read fluorescence (Ex 360 nm / Em 450 nm) at 37°C every 30 seconds for 60 minutes.

  • Data Analysis: Plot fluorescence vs. time. Calculate

    
     of polymerization.
    
    • Expected Result: Colchicine will show a flat line (complete inhibition). 2-DMC will show a curve similar to vehicle control (weak/no inhibition) unless used at very high concentrations.

Safety & Toxicology

  • Therapeutic Index: 2-DMC is less toxic than colchicine in animal models, but this is largely due to its poor cellular uptake and low tubulin affinity.

  • Handling: Treat as a cytotoxic agent. Wear PPE (gloves, mask, coat).

  • Disposal: Incineration as hazardous chemical waste.

References

  • Rösner, M. et al. (1981).[4] "Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine...". Journal of Medicinal Chemistry.

  • Tateishi, T. et al. (1997). "Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform...". Biochemical Pharmacology.

  • Bhattacharyya, B. et al. (2008). "Colchicine binding site on tubulin: A structural perspective".
  • Uppalapati, D. et al. (2020). "Synthesis and biological evaluation of colchicine derivatives...". Molecules.

  • Siler-Khodr, T.M. et al. (2002). "Action of colchicine and its derivatives on tubulin polymerization". Journal of Pharmacology and Experimental Therapeutics.

Sources

Exploratory

Technical Guide: 2-Demethylcolchicine in Cell Cycle Modulation

The following is an in-depth technical guide on the role of 2-Demethylcolchicine (2-DMC) in cell cycle arrest, designed for researchers and drug development professionals. Metabolic Profiling, Tubulin Kinetics, and Exper...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the role of 2-Demethylcolchicine (2-DMC) in cell cycle arrest, designed for researchers and drug development professionals.

Metabolic Profiling, Tubulin Kinetics, and Experimental Validation

Executive Summary

2-Demethylcolchicine (2-DMC) is a primary metabolite and structural analogue of the alkaloid colchicine. While colchicine is a canonical microtubule destabilizing agent, 2-DMC occupies a unique niche in structural biology and pharmacology. Unlike its isomer 3-demethylcolchicine (3-DMC)—which retains significant cytotoxicity—2-DMC exhibits altered binding kinetics to the colchicine-binding site (CBS) on


-tubulin.

This guide details the mechanistic role of 2-DMC in G2/M phase cell cycle arrest , its utility as a scaffold for affinity labeling (e.g., mapping Cys239), and the experimental protocols required to validate its activity. It serves as a critical reference for researchers investigating the Structure-Activity Relationship (SAR) of the tropolone ring system.

Chemical & Pharmacological Profile

Structural Identity & Metabolic Origin

2-DMC is generated via the O-demethylation of colchicine at the C2 position of the A-ring. This transformation is typically mediated by hepatic Cytochrome P450 enzymes (specifically CYP3A4).

  • Parent Compound: Colchicine (

    
    )
    
  • Metabolite: 2-Demethylcolchicine (

    
    )
    
  • Key Structural Change: Replacement of the methoxy group (-OCH3) at position 2 with a hydroxyl group (-OH).

The "Potency Paradox"

In pharmacological assays, 2-DMC is significantly less potent than colchicine and 3-DMC. This reduction in potency provides critical insight into the binding pharmacophore:

  • Colchicine: High affinity (

    
    ).
    
  • 3-DMC: Retains appreciable tubulin-binding and cytotoxicity.[1]

  • 2-DMC: Reduced affinity, indicating the C2-methoxy group is essential for the hydrophobic lock within the

    
    -tubulin pocket.
    
Structural Biology Visualization

The following diagram illustrates the metabolic pathway and the differential binding interactions of colchicine metabolites.

ColchicineMetabolism Colchicine Colchicine (Parent) CYP3A4 CYP3A4 (Liver Microsomes) Colchicine->CYP3A4 DMC2 2-Demethylcolchicine (2-DMC) CYP3A4->DMC2 C2-Demethylation (Minor/Inactive Path) DMC3 3-Demethylcolchicine (3-DMC) CYP3A4->DMC3 C3-Demethylation (Active Metabolite) Tubulin Beta-Tubulin (Colchicine Binding Site) DMC2->Tubulin Weak Binding (Proximity to Cys239) DMC3->Tubulin Strong Binding (Proximity to Cys354)

Figure 1: Metabolic divergence of colchicine. Note the differential tubulin interaction sites for 2-DMC vs. 3-DMC.

Mechanism of Action: G2/M Arrest

Although 2-DMC is less potent, at sufficient concentrations (or when derivatized), it induces cell cycle arrest through the classical tubulin-poisoning pathway.

Tubulin Binding & Depolymerization

2-DMC binds to the interface between


- and 

-tubulin. The presence of the C2-hydroxyl group alters the steric fit, but the core tropolone ring still occupies the binding pocket.
  • Binding: Ligand enters the CBS on soluble tubulin dimers.

  • Conformational Change: The "curved" tubulin conformation is stabilized, preventing incorporation into the straight microtubule lattice.

  • Catastrophe: Existing microtubules depolymerize due to the loss of the GTP-cap.

The Spindle Assembly Checkpoint (SAC)

The arrest at G2/M is a downstream consequence of spindle failure:

  • Checkpoint Activation: Unattached kinetochores recruit Mad2 and BubR1 .

  • APC/C Inhibition: The Mitotic Checkpoint Complex (MCC) inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).

  • Cyclin B1 Stabilization: Without APC/C activity, Cyclin B1 is not ubiquitinated and degraded.

  • Arrest: The cell remains locked in metaphase (prometaphase), eventually leading to apoptosis (mitotic catastrophe).

CellCycleArrest DMC 2-Demethylcolchicine (High Conc.) Tubulin Free Tubulin Dimers DMC->Tubulin Binds MT Microtubule Polymerization (BLOCKED) Tubulin->MT Prevents Assembly Spindle Mitotic Spindle Defects MT->Spindle Lack of Tension SAC Spindle Assembly Checkpoint (Mad2 / BubR1 Active) Spindle->SAC Activates APCC APC/C Complex (Inhibited) SAC->APCC Inhibits CyclinB Cyclin B1 / CDK1 (Stabilized) APCC->CyclinB Prevents Degradation Arrest G2/M Phase Arrest CyclinB->Arrest Maintains M-Phase

Figure 2: Signaling cascade leading from 2-DMC tubulin binding to G2/M arrest.

Experimental Methodologies

To validate the role of 2-DMC, researchers must distinguish its effects from general toxicity. The following protocols are "Gold Standard" for this compound.

Protocol A: Tubulin Polymerization Assay (Fluorescence)

Objective: Quantify the


 of 2-DMC for polymerization inhibition relative to colchicine.
  • Reagent Prep: Prepare 10 mg/mL tubulin (porcine brain) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

  • Dye: Add DAPI (10 µM) or a reporter dye sensitive to polymerization.

  • Treatment:

    • Control: DMSO (Vehicle).

    • Reference: Colchicine (1 µM, 5 µM).

    • Test: 2-DMC (1 µM, 10 µM, 50 µM).

  • Kinetics: Measure fluorescence (Ex 360nm / Em 450nm) at 37°C for 60 minutes.

  • Analysis: The

    
     of the polymerization curve will be reduced in a dose-dependent manner. Expect 2-DMC to require 10-50x higher concentration than colchicine for equivalent inhibition. 
    
Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest in HeLa or MCF-7 cell lines.

Step-by-Step Workflow:

  • Seeding: Seed

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Dosing: Treat with 2-DMC (Titrate: 100 nM – 10 µM) for 24 hours.

  • Harvest: Trypsinize cells; include floating (apoptotic) cells.

  • Fixation (Critical):

    • Wash with PBS.

    • Add dropwise to ice-cold 70% ethanol while vortexing (prevents clumping).

    • Fix at -20°C for >2 hours (overnight preferred).

  • Staining:

    • Wash ethanol out with PBS.

    • Resuspend in Staining Buffer: PBS + 0.1% Triton X-100 + 20 µg/mL Propidium Iodide (PI) + 0.2 mg/mL RNase A.

    • Incubate 30 min at 37°C in dark.

  • Acquisition: Run on Flow Cytometer (e.g., BD FACSCanto). Collect 20,000 events.

  • Gating:

    • Gate 1: FSC vs SSC (Cells).

    • Gate 2: FSC-H vs FSC-A (Singlets).

    • Gate 3: PI Histogram (FL2-A).

  • Output: A distinct peak at 4N DNA content indicates G2/M arrest.

Data Presentation: Comparative Potency
CompoundTubulin Binding (

)
IC50 (MCF-7 Cells)Primary Binding Residue
Colchicine

~10 nMCys354 (via A/B ring fit)
3-DMC High~15 nMCys354
2-DMC Low >500 nM Proximal to Cys239

Note: The specific interaction with Cys239 is revealed using the affinity label 2-chloroacetyl-2-demethylthiocolchicine.

Future Outlook in Drug Development

While 2-DMC itself is not a primary drug candidate due to low potency, it is an invaluable Chemical Probe :

  • Affinity Labeling: Derivatives like 2-chloroacetyl-2-demethylthiocolchicine (2-CTC) are used to covalently map the topography of the colchicine binding site. 2-CTC reacts preferentially with Cys239 on

    
    -tubulin, whereas 3-CTC reacts with Cys354 .[2] This proves the orientation of the A-ring within the pocket.
    
  • Prodrug Design: The C2-hydroxyl provides a handle for glycosylation or esterification, potentially creating prodrugs that improve solubility or targeting, releasing the active pharmacophore (if converted back) or serving as a stable, less toxic analog.

References

  • Mapping the binding site of colchicinoids on beta-tubulin. Source: PubMed (J Biol Chem) URL:[Link] Relevance: Defines the specific binding interaction of 2-demethyl derivatives (2-CTC) with Cys239.

  • Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine... Source: Journal of Medicinal Chemistry URL:[Link] Relevance: Establishes the synthesis and comparative low potency/toxicity of 2-DMC versus 3-DMC.

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Source: MDPI Pharmaceuticals URL:[Link] Relevance: Comprehensive review of SAR and binding modes of colchicine site inhibitors.

  • Basic Methods of Cell Cycle Analysis. Source: NIH / PubMed Central URL:[Link] Relevance: Validates the PI staining and flow cytometry protocols described in Section 4.2.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Demethylcolchicine – Metabolic Profiling and Tubulin Interaction Kinetics

Abstract 2-Demethylcolchicine (2-DMC), a primary Phase I metabolite of the alkaloid colchicine, serves as a critical biomarker for CYP3A4 activity and a reference standard in tubulin-binding structure-activity relationsh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Demethylcolchicine (2-DMC), a primary Phase I metabolite of the alkaloid colchicine, serves as a critical biomarker for CYP3A4 activity and a reference standard in tubulin-binding structure-activity relationship (SAR) studies. Unlike its isomer 3-demethylcolchicine, 2-DMC exhibits significantly reduced tubulin-binding affinity, making it an essential negative control in potency assays. This application note details validated protocols for the LC-MS/MS quantification of 2-DMC in biological matrices and fluorescence-based kinetic assays to characterize its interaction with the colchicine-binding site (CBS) on


-tubulin.

Introduction & Chemical Context

Colchicine is a potent microtubule-destabilizing agent used in the treatment of gout and Familial Mediterranean Fever.[1] Its narrow therapeutic index requires rigorous metabolic profiling. The primary metabolic pathway involves demethylation by Cytochrome P450 3A4 (CYP3A4) , yielding two major monophenolic metabolites:

  • 3-Demethylcolchicine (3-DMC): Retains high tubulin-binding affinity and cytotoxicity.

  • 2-Demethylcolchicine (2-DMC): The focus of this guide, characterized by an O-demethylation at the A-ring (position 2). It displays markedly reduced biological activity, providing a unique tool for understanding the pharmacophore requirements of the CBS.

Key Chemical Properties
PropertySpecification
CAS Number 102491-80-5
Molecular Formula C

H

NO

Molecular Weight 385.41 g/mol
Solubility Methanol, DMSO, Chloroform (Slightly)
Stability Light Sensitive (Protect from UV/Ambient light); Store at -20°C
Appearance Yellow Solid
Metabolic Pathway Visualization

The following diagram illustrates the CYP3A4-mediated biotransformation of colchicine.

MetabolicPathway Colchicine Colchicine (MW: 399.4) CYP3A4 CYP3A4 (Liver Microsomes) Colchicine->CYP3A4 DMC2 2-Demethylcolchicine (MW: 385.4) Reduced Potency CYP3A4->DMC2 Major Path (A-Ring C2-OH) DMC3 3-Demethylcolchicine (MW: 385.4) Retained Potency CYP3A4->DMC3 Minor Path (A-Ring C3-OH)

Figure 1: CYP3A4-mediated demethylation of Colchicine. Note the divergence into 2-DMC and 3-DMC.

Experimental Protocols

Module A: LC-MS/MS Quantification of 2-DMC

Objective: To quantify 2-DMC levels in human liver microsomes (HLM) or plasma for metabolic stability or pharmacokinetic studies.

1. Method Principle

2-DMC is extracted using liquid-liquid extraction (LLE) or protein precipitation. Detection is achieved via Triple Quadrupole MS using Multiple Reaction Monitoring (MRM).[2] The loss of the acetyl group is the primary fragmentation pathway, similar to the parent compound.

2. Instrument Parameters
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 min.

3. MRM Transitions (Optimized)
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (V)Role
2-Demethylcolchicine 386.2 [M+H]

344.225Quantifier
386.2 [M+H]

326.135Qualifier
Colchicine (IS) 400.2 [M+H]

358.225Internal Std

Note: 2-DMC is 14 Da lighter than Colchicine due to the loss of a methyl group (-CH


).
4. Sample Preparation Protocol
  • Thawing: Thaw plasma or microsomal samples at room temperature (protected from light).

  • Precipitation: Add 100 µL of sample to 300 µL of ice-cold Acetonitrile containing Internal Standard (Deuterated Colchicine or unlabeled Colchicine if separating chromatographically).

  • Vortex: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Injection: Transfer 100 µL of supernatant to an amber autosampler vial. Inject 2-5 µL.

Module B: In Vitro Tubulin Polymerization Assay

Objective: To demonstrate the reduced binding affinity of 2-DMC compared to Colchicine. This assay validates the structural requirement of the 2-methoxy group for high-affinity tubulin binding.

1. Reagents
  • Purified Tubulin: >99% pure from bovine brain (10 mg/mL stock).

  • GTP Stock: 100 mM Guanosine Triphosphate.

  • PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl

    
    , 0.5 mM EGTA.
    
  • Reporter: DAPI (4',6-diamidino-2-phenylindole) or turbidity measurement at 340 nm.

2. Experimental Workflow

TubulinAssay cluster_compounds Treatment Groups Step1 Prepare Tubulin Mix (3 mg/mL in PEM Buffer + 1 mM GTP) Step2 Add Test Compounds (0°C, on ice) Step1->Step2 C1 Vehicle (DMSO) Step2->C1 C2 Colchicine (5 µM) Positive Control Step2->C2 C3 2-DMC (5 µM) Test Compound Step2->C3 Step3 Transfer to 96-well Plate (Pre-chilled) C1->Step3 C2->Step3 C3->Step3 Step4 Initiate Polymerization (Shift temp to 37°C) Step3->Step4 Step5 Monitor Fluorescence/Absorbance (Ex 360nm / Em 450nm for DAPI) (340nm for Turbidity) Step4->Step5

Figure 2: Tubulin Polymerization Inhibition Workflow.

3. Detailed Procedure
  • Preparation: Dilute tubulin to 3.0 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Compound Addition:

    • Control: Add DMSO (1% v/v final).

    • Standard: Add Colchicine (Final concentration 5 µM).

    • Test: Add 2-Demethylcolchicine (Final concentration 5 µM).

  • Incubation: Transfer 100 µL/well into a pre-chilled 96-well half-area plate.

  • Measurement: Place in a plate reader pre-heated to 37°C.

  • Kinetics: Measure absorbance at 340 nm (turbidity) every 30 seconds for 60 minutes.

  • Analysis: Calculate the

    
     (rate of polymerization) and the % Inhibition relative to the Vehicle control.
    
4. Expected Results
  • Vehicle: Rapid increase in OD340 (sigmoidal curve) indicating microtubule assembly.

  • Colchicine (5 µM): Flat line or very slow increase (Complete inhibition).

  • 2-DMC (5 µM): Partial inhibition or curve similar to vehicle (Reduced potency). Note: 2-DMC typically requires 10-50x higher concentrations to achieve the same inhibition as Colchicine.

Comparative Data Summary

The following table summarizes the biological and chemical distinctions between the parent compound and the 2-DMC metabolite.

ParameterColchicine (Parent)2-Demethylcolchicine (Metabolite)
Tubulin Binding Site High Affinity (K

~ 0.5 µM)
Low Affinity
IC

(MCF-7 Cells)
~10 nM> 100 nM
Primary Metabolism Substrate of CYP3A4/P-gpProduct of CYP3A4
Fluorescence Low intrinsic fluorescenceEnhanced fluorescence upon tubulin binding
Toxicity Profile High (GI/Neuromuscular)Reduced Cytotoxicity

References

  • Tateishi, T., et al. (1997). "Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation." Biochemical Pharmacology.

  • Rösner, M., et al. (1981). "Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine... and binding to microtubule protein." Journal of Medicinal Chemistry.

  • Bhattacharyya, B., et al. (2008). "Colchicine-tubulin interaction: An update." The FEBS Journal. (Provides context on the binding site requirements).
  • FDA Adverse Event Reporting System (FAERS). "Drugs That Interact With Colchicine Via Inhibition of Cytochrome P450 3A4."

Sources

Application

Application Note: Cytotoxicity and Mechanistic Profiling of 2-Demethylcolchicine in Cancer Models

Abstract & Scientific Rationale 2-Demethylcolchicine (2-DMC), a major metabolite of colchicine formed via CYP3A4-mediated demethylation, retains significant biological activity as a Microtubule Targeting Agent (MTA). Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

2-Demethylcolchicine (2-DMC), a major metabolite of colchicine formed via CYP3A4-mediated demethylation, retains significant biological activity as a Microtubule Targeting Agent (MTA). Unlike DNA-damaging agents, 2-DMC functions by binding to the colchicine-binding site at the interface of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


- and 

-tubulin heterodimers. This interaction inhibits microtubule polymerization, leading to the collapse of the mitotic spindle, arrest at the G2/M phase, and subsequent apoptosis.

While colchicine is a potent reference standard, 2-DMC is increasingly relevant in drug development to understand metabolic stability, toxicity profiles, and the design of prodrugs (e.g., glycosylated derivatives) intended to improve the therapeutic index. This application note provides a rigorous framework for evaluating the cytotoxicity and mechanism of action of 2-DMC.

Critical Material Handling (Pre-Protocol)

WARNING: Light & Stability Sensitivity 2-DMC is a tropolone alkaloid derivative and shares the photo-instability characteristic of colchicine. Exposure to UV or intense white light can induce structural isomerization (e.g., into lumicolchicine derivatives), rendering the compound inactive and skewing IC50 data.

ParameterSpecification / Recommendation
Storage -20°C, Desiccated, Dark (Amber vials essential).
Solubility Soluble in DMSO (>10 mg/mL). Poorly soluble in water.
Stock Prep Prepare 10 mM stock in sterile DMSO. Aliquot immediately into single-use amber tubes to avoid freeze-thaw cycles.
Handling Perform all weighing and dilutions under low-light conditions (e.g., yellow safety lights).

Protocol A: Quantitative Cytotoxicity Assay (MTT/MTS)

This protocol utilizes a tetrazolium-based reduction assay (MTT or MTS) to determine the IC50 value.

Reagents & Equipment
  • Target Cells: HeLa, MCF-7, or PC3 (Adherent lines recommended).

  • Compound: 2-Demethylcolchicine (10 mM DMSO stock).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS.

  • Solvent: DMSO (Spectrophotometric grade).

  • Reader: Microplate reader capable of 570 nm (MTT) or 490 nm (MTS) absorbance.

Experimental Workflow

Step 1: Cell Seeding (Day 0)

  • Harvest cells in the exponential growth phase.

  • Seed 3,000–5,000 cells/well in 96-well plates (100 µL volume).

  • Expert Tip: Fill the peripheral "edge" wells with sterile PBS to prevent evaporation artifacts (Edge Effect).

  • Incubate for 24 hours at 37°C, 5% CO2.

Step 2: Compound Treatment (Day 1)

  • Prepare a Serial Dilution of 2-DMC in culture medium.

  • DMSO Control: Ensure the final DMSO concentration is constant across all wells (max 0.5%, ideally 0.1%) to avoid solvent toxicity.

  • Concentration Range: 0.1 nM to 10 µM (Log-scale spacing is critical for sigmoidal fitting).

Step 3: Incubation (Day 1–3)

  • Incubate cells with 2-DMC for 48 or 72 hours . (Microtubule agents often require >24h to manifest cytotoxicity as they rely on cells entering mitosis).

Step 4: Readout (Day 3 or 4)

  • Add MTT reagent (final 0.5 mg/mL) and incubate for 3–4 hours until purple formazan crystals form.

  • Aspirate medium carefully.

  • Solubilize crystals with 100 µL DMSO or SDS-HCl.

  • Measure Absorbance at 570 nm.

Data Visualization: Assay Workflow

CytotoxicityWorkflow Start Start: Cell Seeding (3k-5k cells/well) Incubate1 Incubate 24h (Attachment) Start->Incubate1 Treat Treat with 2-DMC (0.1 nM - 10 µM) Incubate1->Treat Check Confluency Incubate2 Incubate 48-72h (Mitotic Arrest) Treat->Incubate2 Protect from Light MTT Add MTT/MTS (Metabolic Conversion) Incubate2->MTT Read Read Absorbance (570 nm) MTT->Read Solubilize Formazan

Figure 1: Step-by-step workflow for the colorimetric cytotoxicity assay.

Protocol B: Mechanistic Validation (Cell Cycle Analysis)

To confirm that 2-DMC acts via microtubule destabilization, one must observe a specific phenotype: G2/M Phase Arrest .

Protocol Steps
  • Seeding: Seed cells in 6-well plates (3 x 10^5 cells/well).

  • Treatment: Treat with 2-DMC at 2x and 5x the IC50 determined in Protocol A for 24 hours. Include a Colchicine positive control (50 nM) and DMSO negative control.

  • Harvest: Trypsinize cells; include floating cells (apoptotic population).

  • Fixation: Wash in PBS, then add dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for >2 hours.

  • Staining: Wash ethanol away. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C in the dark.

  • Analysis: Run on a Flow Cytometer. Measure PI fluorescence (Linear scale) to visualize DNA content.

Expected Results
  • Control: Major peak at G0/G1 (2N DNA).

  • 2-DMC Treated: Significant accumulation of cells in the G2/M peak (4N DNA) , indicating inability to complete mitosis due to spindle failure. A sub-G1 peak may appear later, indicating apoptosis.

Mechanistic Pathway Visualization

Understanding the molecular cascade is vital for interpreting the data. 2-DMC does not damage DNA directly; it targets the cytoskeleton.

Mechanism DMC 2-Demethylcolchicine (Ligand) Tubulin Beta-Tubulin (Colchicine Binding Site) DMC->Tubulin Binds High Affinity Polymer Microtubule Polymerization (Dynamics) Tubulin->Polymer Inhibits Assembly Spindle Mitotic Spindle Formation Polymer->Spindle Disruption Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Activation Arrest G2/M Phase Arrest Checkpoint->Arrest Sustained Activation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest

Figure 2: Pharmacological pathway of 2-DMC inducing cytotoxicity via tubulin binding.

Data Analysis & Interpretation

Calculating IC50

Do not rely on a simple linear regression. Use non-linear regression (4-parameter logistic curve) software (e.g., GraphPad Prism or SigmaPlot).



  • X: Log of concentration.

  • Y: Normalized viability (%).

Troubleshooting Guide
ObservationProbable CauseCorrective Action
High variability between replicates Pipetting error or cell clumping.Vortex cell suspension frequently during seeding. Use reverse pipetting.
IC50 is unexpectedly high (>1 µM) Compound degradation.Check light exposure history. Freshly prepare stock.
Edge wells show higher killing Evaporation (Edge Effect).Do not use edge wells for data; fill with PBS.
Precipitation in wells Drug insolubility.Ensure final DMSO < 0.5%. Check for crystals under microscope before adding MTT.

References

  • Biosynth. (n.d.). 2-Demethyl colchicine | 102491-80-5.[1][2][3][4] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2021). PubChem Compound Summary for CID 6167, Colchicine (Metabolism Section). Retrieved from

  • Siles, R., et al. (2013). Design, synthesis, and biological evaluation of novel colchicine-derived triazoles as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters.[5][6] (Contextual grounding for colchicine derivative cytotoxicity).

  • Lin, H.L., et al. (2016). Up-regulation of Bcl-2 is associated with colchicine resistance in human cancer cells. (Provides context on resistance mechanisms relevant to 2-DMC).
  • Rösner, M., et al. (1981).[7] Biological effects of modified colchicines.[1][7][8][9][10][11][12] Improved preparation of 2-demethylcolchicine.... Journal of Medicinal Chemistry. (Seminal paper on 2-DMC synthesis and activity). Retrieved from

Sources

Method

Determination of IC50 for 2-Demethylcolchicine: Protocols for Cytotoxicity and Tubulin Inhibition

Application Note: AN-TOX-2DMC-01 Introduction & Scope 2-Demethylcolchicine (2-DMC), a major metabolite of the alkaloid colchicine, retains significant biological activity but often exhibits altered pharmacokinetic profil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TOX-2DMC-01

Introduction & Scope

2-Demethylcolchicine (2-DMC), a major metabolite of the alkaloid colchicine, retains significant biological activity but often exhibits altered pharmacokinetic profiles compared to its parent compound. While colchicine is a classical microtubule destabilizing agent used in gout and Familial Mediterranean Fever, 2-DMC serves as a critical reference standard in metabolic stability studies and a potential lead in oncology research.

The "IC50" of 2-DMC is context-dependent. In drug discovery, it typically refers to:

  • Cellular IC50: The concentration required to reduce cell viability by 50% (Cytotoxicity).

  • Mechanistic IC50: The concentration required to inhibit tubulin polymerization by 50% (Cell-free).

This application note provides a rigorous, self-validating framework for measuring the Cellular IC50 using metabolic viability assays, grounded in the specific physicochemical constraints of colchicine derivatives (e.g., photosensitivity, P-gp efflux susceptibility).

Mechanistic Grounding

To measure the potency of 2-DMC accurately, one must understand its mode of action. Like colchicine, 2-DMC binds to the colchicine-binding site at the interface of


- and 

-tubulin heterodimers. This binding prevents the "straightening" of the tubulin dimer required for microtubule formation, leading to microtubule depolymerization, mitotic arrest at the G2/M phase, and subsequent apoptosis.
Pathway Visualization

G DMC 2-Demethylcolchicine (Extracellular) Uptake Passive Diffusion / Carrier Uptake DMC->Uptake IntraDMC Intracellular 2-DMC Uptake->IntraDMC Complex Tubulin-2-DMC Complex (Colchicine Binding Site) IntraDMC->Complex Binds High Affinity Tubulin Free Tubulin Heterodimers (Alpha/Beta) Tubulin->Complex Polymer Microtubule Polymerization Tubulin->Polymer Normal Process Complex->Polymer Inhibits Arrest G2/M Mitotic Arrest Polymer->Arrest Loss of Spindle Tension Apoptosis Apoptosis / Cell Death Arrest->Apoptosis

Figure 1: Mechanism of Action. 2-DMC binds free tubulin dimers, preventing their incorporation into the growing microtubule lattice, triggering the spindle assembly checkpoint.

Pre-Assay Preparation & Compound Handling

Critical Warning: Colchicine derivatives are photosensitive . All handling of 2-DMC powder and solutions must occur under low-light conditions or using amber glassware.

Physicochemical Profile
PropertyValue / Note
MW ~385.4 g/mol
Solubility DMSO (>20 mg/mL), Methanol, Ethanol.[1] Poor in water.
Stability Solid: -20°C (Years).[1][2] Solution: -20°C (Months), protect from light.
Safety Highly Toxic (Mitotic Poison). Handle in Fume Hood.
Stock Solution Preparation
  • Weighing: Weigh ~1-2 mg of 2-DMC into an amber glass vial.

  • Solvent: Dissolve in 100% anhydrous DMSO to create a 10 mM Stock .

    • Calculation: Mass (mg) / MW (mg/µmol) = µmol. Add DMSO volume to reach 10 mM.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol: Cellular IC50 Determination (MTS/CellTiter 96)

This protocol uses an MTS assay (tetrazolium reduction) to measure metabolic activity as a proxy for viability. Why MTS over MTT? MTS is soluble, requiring no solubilization step, reducing variability when handling toxic compounds.

Experimental Design
  • Cell Lines:

    • Primary: HeLa or A549 (High tubulin turnover, sensitive).

    • Control: MDR1-overexpressing line (e.g., LoVo/DX) if assessing P-gp efflux liability, as colchicine is a P-gp substrate.

  • Controls:

    • Positive Control: Colchicine (Parent compound) to validate assay sensitivity.

    • Vehicle Control: 0.1% DMSO (Max final concentration).

    • Blank: Media only (no cells).

Workflow Diagram

Workflow Step1 Day 0: Seeding 3000-5000 cells/well (90 µL Media) Step2 Day 1: Compound Prep Serial Dilution (3x) in Media (2x Conc) Step1->Step2 24h Attachment Step3 Treatment Add 100 µL Compound to Plate (Final 1x) Step2->Step3 Step4 Incubation 48 - 72 Hours 37°C, 5% CO2 Step3->Step4 Step5 Readout Add MTS Reagent Read Abs 490nm Step4->Step5

Figure 2: Standard Cytotoxicity Workflow. Note the 24h attachment period to ensure cells are in log phase before treatment.

Step-by-Step Procedure

Step 1: Cell Seeding (Day 0)

  • Harvest cells in log-phase growth.

  • Dilute to 30,000–50,000 cells/mL (cell line dependent).

  • Dispense 100 µL/well into a 96-well clear-bottom plate.

  • Incubate 24h at 37°C/5% CO2 to allow attachment.

Step 2: Compound Serial Dilution (Day 1) Expert Insight: Perform dilutions in a separate "Deep Well Block" or V-bottom plate, not directly on the cells, to ensure mixing accuracy.

  • Prepare a 20 µM starting solution of 2-DMC in culture media (0.2% DMSO).

  • Perform a 1:3 serial dilution (e.g., 9 points + Vehicle Control).

    • Range: 10 µM down to ~1.5 nM.

    • Note: Since we add 100 µL of drug to 100 µL of cells, prepare compounds at 2X the desired final concentration.

Step 3: Treatment

  • Remove 100 µL of old media from the cell plate (optional, but recommended to control volume) OR add 100 µL of 2X compound directly to the existing 100 µL (easier, less disruption).

    • If adding 2X: Final DMSO must be <0.5% (ideally 0.1%).

  • Incubate for 48 or 72 hours . (Tubulin poisons often require 48h+ to manifest cell death after mitotic arrest).

Step 4: Development & Reading

  • Add 20 µL of MTS/PMS reagent per well.

  • Incubate 1–4 hours at 37°C. Monitor color change (brown formazan).

  • Measure Absorbance at 490 nm on a microplate reader.

Data Analysis & Interpretation

Calculation

Normalize raw OD values to controls:



Curve Fitting

Fit the data to a 4-Parameter Logistic (4PL) non-linear regression model using software like GraphPad Prism or SigmaPlot:



  • X: Log of concentration.

  • Y: % Viability.

  • IC50: The inflection point.

Acceptance Criteria (Self-Validation)
  • Z-Factor: Must be > 0.5 for the assay plate to be valid.

  • Reference Check: The IC50 of the Colchicine positive control should fall within 2-fold of historical internal averages (typically 5–20 nM for sensitive lines like HeLa).

  • Dose Response: The Hill Slope should be roughly -1.0 to -2.0. A very steep slope (> -3.0) might indicate non-specific toxicity or precipitation.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
High IC50 (Low Potency) Light degradationCRITICAL: Ensure 2-DMC was kept in amber tubes. Re-prep fresh stock in dark.
High IC50 (MDR) P-gp EffluxCheck cell line expression of MDR1. Use an MDR-negative line (e.g., HL-60) or co-treat with Verapamil.
Precipitation Low SolubilityCheck the 10 mM stock for crystals. Ensure final assay DMSO is constant across wells.
Edge Effect EvaporationDo not use outer wells of 96-well plate. Fill them with PBS.

References

  • Cayman Chemical. (2022).[1] Colchicine Product Information & Safety Data Sheet. Retrieved from

  • Sigma-Aldrich. (n.d.). Colchicine Product Information Sheet. Retrieved from

  • National Institutes of Health (NIH). (2018). Synthesis and Biological Evaluation of Novel Triple-Modified Colchicine Derivatives. Retrieved from

  • Clyte. (2025).[3][4] Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from

  • Clinisciences. (n.d.). 2-Demethyl Colchicine Product Data. Retrieved from

Sources

Application

High-Resolution Cell Cycle Profiling of 2-Demethylcolchicine Treated Cells

Application Note: AN-2DMC-01 Introduction & Biological Context 2-Demethylcolchicine (2-DMC) is a primary metabolite of the alkaloid Colchicine, generated predominantly via hepatic CYP3A4-mediated demethylation. While Col...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2DMC-01

Introduction & Biological Context

2-Demethylcolchicine (2-DMC) is a primary metabolite of the alkaloid Colchicine, generated predominantly via hepatic CYP3A4-mediated demethylation. While Colchicine is a well-established microtubule destabilizing agent used in the treatment of gout and Familial Mediterranean Fever (FMF), the pharmacological profile of its metabolites, including 2-DMC, is critical for understanding drug efficacy and toxicity.

Like its parent compound, 2-DMC binds to the colchicine-binding site at the interface of


- and 

-tubulin heterodimers. This binding prevents microtubule polymerization, leading to the activation of the Spindle Assembly Checkpoint (SAC). Consequently, cells are arrested in the prometaphase stage of mitosis (M-phase), often culminating in apoptosis if the arrest is prolonged.

This application note provides a rigorous protocol for quantifying this G2/M arrest using Propidium Iodide (PI) flow cytometry. Unlike simple viability assays, this method allows researchers to distinguish between cytostatic effects (cycle arrest) and cytotoxic effects (sub-G1 apoptosis).

Mechanism of Action

Understanding the specific molecular cascade is essential for interpreting flow cytometry data. 2-DMC does not damage DNA directly; rather, it targets the cytoskeleton.

Pathway Visualization

The following diagram illustrates the cascade from 2-DMC cellular entry to the resulting flow cytometry phenotype.

G DMC 2-Demethylcolchicine (2-DMC) Tubulin Tubulin Heterodimers (Colchicine Binding Site) DMC->Tubulin High Affinity Binding MT Microtubule Polymerization Inhibited Tubulin->MT Destabilization Spindle Mitotic Spindle Failure MT->Spindle Disruption SAC Spindle Assembly Checkpoint (SAC) ON Spindle->SAC Mad2/BubR1 Activation Arrest Prometaphase Arrest (4N DNA Content) SAC->Arrest Cdc20 Inhibition Apoptosis Apoptosis (Sub-G1 Peak) Arrest->Apoptosis Prolonged Arrest

Figure 1: Mechanism of action for 2-Demethylcolchicine inducing G2/M arrest and subsequent apoptosis.

Experimental Design Strategy

Dose Optimization

2-DMC generally exhibits similar or slightly lower potency compared to Colchicine depending on the cell line. A dose-response pilot is required.

  • Starting Range: 10 nM – 1000 nM.

  • Duration: 12 to 24 hours (sufficient for cells to traverse S-phase and hit the M-phase block).

Controls
  • Negative Control: Vehicle (DMSO) at the same final concentration (must be <0.1%).

  • Positive Control: Colchicine (50-100 nM) or Nocodazole (100 ng/mL).

Protocol: Cell Cycle Analysis via Flow Cytometry

Principle: Propidium Iodide (PI) is a stoichiometric DNA intercalating dye.[1] Fluorescence intensity is directly proportional to DNA content.

  • G0/G1 Phase: 2N DNA (Baseline fluorescence).

  • S Phase: 2N -> 4N (Intermediate fluorescence).

  • G2/M Phase: 4N DNA (Double fluorescence).

Reagents Required[1][3]
  • Fixative: 70% Ethanol (pre-chilled to -20°C).

  • Staining Buffer: PBS containing 0.1% Triton X-100 (permeabilization).

  • RNase A: 100 µg/mL (Critical: PI binds RNA, which must be digested).

  • Propidium Iodide: 50 µg/mL.[1][2]

Step-by-Step Workflow
Phase A: Cell Harvest & Fixation (The Critical Step)

Improper fixation causes cell clumping, which mimics G2/M doublets.

  • Harvest: Trypsinize cells to generate a single-cell suspension. Include floating cells (apoptotic population) if analyzing toxicity.

  • Wash: Centrifuge at 300 x g for 5 min. Wash once with ice-cold PBS.

  • Fixation (Crucial):

    • Resuspend the cell pellet in 300 µL of PBS .

    • While vortexing gently at low speed, add 700 µL of ice-cold (-20°C) absolute ethanol dropwise.

    • Note: Adding ethanol directly to a dry pellet causes irreversible clumping.

  • Incubation: Fix at -20°C for at least 2 hours (overnight is preferred for improved stoichiometry).

Phase B: Staining[3][2]
  • Wash: Centrifuge fixed cells (500 x g, 5 min) to remove ethanol. Note: Ethanol-fixed cells are more buoyant; higher speed is needed.

  • Rehydration: Wash twice with PBS.

  • Staining Mix: Resuspend pellet in 500 µL of PI/RNase Staining Solution :

    • PBS + 0.1% Triton X-100 + 50 µg/mL PI + 100 µg/mL RNase A.

  • Incubation: 30 minutes at 37°C or room temperature in the dark.

Workflow Visualization

Workflow Step1 1. Harvest Cells (Include floating cells) Step2 2. Fixation Add 70% EtOH dropwise while vortexing Step1->Step2 Step3 3. Storage -20°C for >2 Hours Step2->Step3 Step4 4. Wash Remove EtOH (500xg) Step3->Step4 Step5 5. Staining PI + RNase A (30 min @ 37°C) Step4->Step5 Step6 6. Acquisition Flow Cytometer (Linear Scale) Step5->Step6

Figure 2: Step-by-step experimental workflow for PI cell cycle staining.

Data Acquisition & Interpretation

Cytometer Setup
  • Laser: 488 nm (Blue).

  • Filter: 585/40 nm or 610/20 nm (PE or PE-Texas Red channel).

  • Scale: Set the X-axis (Area) to Linear mode. Logarithmic scale compresses the peaks and makes cycle analysis impossible.

  • Doublet Discrimination: Use FL2-Width vs. FL2-Area (or Height vs. Area) to gate out aggregates. A doublet of two G1 cells (2N + 2N) mimics a G2/M cell (4N) and must be excluded.

Expected Results Comparison

The table below summarizes the expected shifts in cell cycle distribution upon 2-DMC treatment.

Cell Cycle PhaseDNA ContentControl (DMSO) %2-DMC Treated %Interpretation
Sub-G1 < 2N< 5%10 - 30%Apoptotic cells (DNA fragmentation).
G0/G1 2N50 - 60%10 - 20%Population depletion due to block downstream.
S Phase 2N - 4N20 - 30%10 - 20%Cells transiting to G2.
G2/M 4N10 - 20%50 - 80% Primary Phenotype: Mitotic arrest due to tubulin inhibition.
Advanced Validation

Standard PI staining cannot distinguish between G2 (Interphase) and M (Mitosis) as both have 4N DNA content.

  • To validate M-phase arrest specifically: Co-stain with Phospho-Histone H3 (Ser10) . 2-DMC treated cells will be PI(4N) and pH3(High).

Troubleshooting

  • Broad CV (Fat peaks): Usually due to poor fixation or insufficient RNase digestion. Ensure ethanol is added dropwise and RNase is fresh.

  • High Debris: If the Sub-G1 peak is obscuring G1, wash cells more gently, but note that 2-DMC is cytotoxic; debris may be a real biological result.

  • No G2/M Arrest: Check the drug concentration and time point. If cells are harvested too early (<12h), they may not have cycled into the block yet.

References

  • Mechanism of Colchicine Binding: Bhattacharyya, B., et al. (2008). "Interactions of colchicine with tubulin." PubMed. Available at: [Link]

  • Metabolism of Colchicine (CYP3A4): Tateishi, T., et al. (1997).[4][5] "Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation." Biochemical Pharmacology. Available at: [Link]

  • Standard Flow Cytometry Guidelines: UCL Biosciences. "Cell Cycle Analysis by Propidium Iodide Staining." Available at: [Link]

  • 2-Demethylcolchicine Biological Activity: Rösner, M., et al. (1981).[6] "Biological effects of modified colchicines." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Method

Application Note: Flow Cytometric Analysis of Cell Cycle Arrest Induced by 2-Demethylcolchicine

Executive Summary This application note provides a rigorous technical framework for evaluating the biological activity of 2-Demethylcolchicine (2-DMC) , a major metabolite of colchicine. Like its parent compound, 2-DMC a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a rigorous technical framework for evaluating the biological activity of 2-Demethylcolchicine (2-DMC) , a major metabolite of colchicine. Like its parent compound, 2-DMC acts as a potent microtubule-destabilizing agent. However, accurate characterization of its effects requires precise flow cytometric protocols to distinguish between simple G2/M accumulation, specific M-phase arrest (mitotic block), and subsequent apoptosis (Sub-G1 population).

This guide moves beyond generic "cell cycle" kits, offering a self-validating workflow designed to prevent common artifacts such as cell clumping and RNA interference, which often mask the efficacy of tubulin inhibitors.

Mechanism of Action & Biological Context

To design the correct experiment, one must understand the temporal causality of 2-DMC.

  • Tubulin Binding: 2-DMC binds to the colchicine-binding site at the interface of

    
    - and 
    
    
    
    -tubulin.
  • Polymerization Inhibition: This prevents microtubule assembly, disrupting the formation of the mitotic spindle.[1]

  • Spindle Assembly Checkpoint (SAC): The cell detects unattached kinetochores and activates the SAC, halting the cell cycle at the Metaphase-Anaphase transition.

  • Outcome: Cells accumulate with 4N DNA content (pseudo-G2/M). Prolonged arrest typically leads to "mitotic slippage" or apoptosis.

Diagram 1: Mechanism of Action (2-DMC)

G DMC 2-Demethylcolchicine (2-DMC) Tubulin Tubulin Heterodimers (Colchicine Binding Site) DMC->Tubulin  Binds High Affinity   MT Microtubule Polymerization INHIBITED Tubulin->MT  Prevents Assembly   Spindle Mitotic Spindle Disruption MT->Spindle  Lack of Tension   SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC  Unattached Kinetochores   Arrest M-Phase Arrest (4N DNA Content) SAC->Arrest  Block Metaphase-Anaphase   Apoptosis Apoptosis (Sub-G1 Peak) Arrest->Apoptosis  Prolonged Arrest (>24h)  

Caption: 2-DMC disrupts microtubule dynamics, triggering the Spindle Assembly Checkpoint and forcing cells into M-phase arrest, distinguishable by 4N DNA content.

Experimental Design Strategy

Dose and Time Considerations
  • Dose-Response: 2-DMC is metabolically active but may have different potency than colchicine depending on the cell line (e.g., MCF-7, HeLa). A logarithmic dose range (e.g., 10 nM, 100 nM, 1 µM, 10 µM) is recommended for initial screening.

  • Time-Course:

    • 12-18 Hours: Optimal for observing the G2/M block without significant cell death.

    • 24-48 Hours: Required to observe the "Sub-G1" apoptotic peak as cells exit the block and die.

Controls
  • Negative Control: Vehicle (DMSO) equivalent to the highest dose used (must be <0.1% v/v).

  • Positive Control: Nocodazole (100 ng/mL) or Colchicine (1 µM) to validate the G2/M block phenotype.

Protocol A: High-Resolution DNA Content Analysis (PI Staining)

The Gold Standard for quantifying G1, S, and G2/M populations.

Reagents Required[2][3][4][5][6][7][8][9]
  • Fixative: 70% Ethanol (pre-chilled to -20°C).

  • Staining Buffer: PBS + 0.1% Triton X-100 + 20 µg/mL Propidium Iodide (PI) + 200 µg/mL RNase A.

  • Wash Buffer: PBS (Phosphate Buffered Saline, Ca2+/Mg2+ free).

Step-by-Step Methodology
Step 1: Harvesting (Critical for Apoptosis)

Do not discard the supernatant (culture media).

  • Collect culture media (contains floating/apoptotic cells) into a 15 mL tube.

  • Trypsinize adherent cells.

  • Combine trypsinized cells with the collected media.

  • Centrifuge at 300 x g for 5 minutes . Discard supernatant.

  • Wash pellet once with 5 mL cold PBS.

Step 2: Ethanol Fixation (The "Dropwise" Technique)

Failure here causes doublet artifacts that mimic G2/M arrest.

  • Resuspend the cell pellet in 300 µL of PBS to create a single-cell suspension.

  • While vortexing the tube gently at low speed , add 700 µL of ice-cold (-20°C) 100% Ethanol dropwise.

    • Note: This achieves a final concentration of 70% ethanol.[2][3] Adding ethanol directly to a pellet causes clumping.

  • Incubate at -20°C for at least 2 hours (overnight is preferred for better stoichiometry).

Step 3: Staining
  • Centrifuge fixed cells at 500 x g for 5 minutes (ethanol-fixed cells are buoyant; higher speed is needed).

  • Decant ethanol carefully.

  • Wash twice with PBS to remove residual ethanol.

  • Resuspend pellet in 500 µL of Staining Buffer (PI + Triton + RNase A).

  • Incubate for 30 minutes at 37°C or 1 hour at Room Temp in the dark.

    • Why RNase? PI binds both DNA and RNA. Without RNase, the G1 peak broadens, obscuring S-phase data.

Step 4: Acquisition
  • Flow Rate: Run on Low (approx. 200-400 events/second). High pressure widens the CV (Coefficient of Variation), ruining resolution.

  • Events: Collect at least 20,000 single cell events.

Protocol B: Distinguishing G2 vs. M Phase (Dual Staining)

Since 2-DMC causes M-phase arrest, simple PI staining (4N DNA) cannot distinguish between G2 (pre-mitosis) and M (mitosis). This protocol resolves that ambiguity.

Additional Reagents
  • Primary Antibody: Anti-Phospho-Histone H3 (Ser10) [Rabbit monoclonal].

  • Secondary Antibody: Alexa Fluor 488 (or equivalent) anti-Rabbit.

Methodology Modification
  • Follow Protocol A through the Fixation step.

  • After washing ethanol, permeabilize with 0.25% Triton X-100 in PBS for 15 mins on ice.

  • Block: Incubate with 1% BSA in PBS for 30 mins.

  • Primary Ab: Add anti-pH3 (1:50 to 1:200 dilution) in blocking buffer. Incubate 1 hour at Room Temp.

  • Wash: Centrifuge and wash 1x with PBS.

  • Secondary Ab: Add fluorophore-conjugated secondary Ab. Incubate 30 mins in dark.

  • Counterstain: Resuspend in PI/RNase solution as in Protocol A (Step 3.4).

Data Analysis & Interpretation

Gating Strategy
  • FSC vs. SSC: Gate on the main population, excluding debris (low FSC) and aggregates.

  • Doublet Discrimination (Crucial): Plot PI-Area vs. PI-Width (or PI-Height).

    • Logic: Two G1 cells stuck together have the same Area (total fluorescence) as one G2/M cell, but they have a larger Width.

    • Action: Gate only the "singlets."

  • Histogram (PI): Plot PI-Area on a Linear Scale.

Expected Results Table
Treatment ConditionG0/G1 Phase (2N)S PhaseG2/M Phase (4N)Sub-G1 (Apoptosis)pH3 Status (Protocol B)
Control (DMSO) High (~50-60%)ModerateLow (~15-20%)< 2%Low Positive
2-DMC (Low Dose) DecreasedVariableIncreased LowModerate
2-DMC (High Dose) DepletedDepletedDominant Peak Variable (Time dependent)High Positive
Prolonged Exposure LowLowDecreasingHigh Variable
Diagram 2: Experimental Workflow

Workflow Harvest Harvest Cells (Include Supernatant) Fix Fixation 70% EtOH (-20°C) Dropwise + Vortex Harvest->Fix Wash Wash x2 Remove EtOH Fix->Wash Perm Permeabilize (Triton X-100) Wash->Perm Optional: pH3 Ab Stain Stain DNA PI + RNase A Wash->Stain Standard Protocol Perm->Stain Acquire Flow Cytometry Linear Scale Stain->Acquire

Caption: Workflow emphasizing the critical fixation step to prevent clumping and ensuring RNase treatment for clean DNA histograms.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High CV (Broad Peaks) High flow rate or old PI stain.Run on "Low" flow rate. Prepare fresh PI/RNase solution.
Shoulder on G2/M Peak Doublets (clumping).Check Doublet Discrimination gate. Ensure dropwise ethanol addition while vortexing.
High S-Phase Background Incomplete RNA digestion.Check RNase activity. Incubate longer at 37°C.
No G2/M Arrest seen Drug degradation or efflux.2-DMC is a P-gp substrate; ensure cell line is not MDR+ (Multi-Drug Resistant). Verify concentration.

References

  • Mechanism of Colchicine Binding: Bhattacharyya, B., et al. (2008). "Colchicine–tubulin interaction." Journal of Structural Biology.

  • Flow Cytometry Cell Cycle Standards: Darzynkiewicz, Z., et al. (2017). "Analysis of Cell Cycle by Flow Cytometry." Current Protocols in Cytometry.

  • Phospho-Histone H3 as M-Phase Marker: Juan, G., et al. (1998). "Phosphorylation of histone H3 during G2 transition to mitosis in mammalian cells." Cytometry.

  • 2-Demethylcolchicine Metabolism: Tateishi, T., et al. (1997). "Colchicine biotransformation by human liver microsomes: identification of CYP3A4 as the major isoform responsible for 2- and 3-demethylation." Biochemical Pharmacology.

Sources

Application

Application Note: Microtubule Dynamics Profiling with 2-Demethylcolchicine

Abstract & Introduction Microtubule Targeting Agents (MTAs) remain a cornerstone of oncology and cell biology research. While Colchicine is the prototype for microtubule destabilizers, its primary metabolite, 2-Demethylc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Microtubule Targeting Agents (MTAs) remain a cornerstone of oncology and cell biology research. While Colchicine is the prototype for microtubule destabilizers, its primary metabolite, 2-Demethylcolchicine (2-DMC) , represents a critical variable in pharmacokinetic (PK) and pharmacodynamic (PD) studies. 2-DMC is generated via CYP3A4-mediated demethylation and retains significant tubulin-binding affinity, often contributing to the therapeutic window and toxicity profile of the parent compound.

This guide details the methodology for assessing the impact of 2-DMC on microtubule dynamics. Unlike simple endpoint viability assays, these protocols focus on the kinetic mechanism of action , distinguishing between simple polymer mass reduction and the alteration of dynamic instability parameters (catastrophe frequency and growth rates).

Key Mechanistic Distinction

2-DMC binds to the Colchicine Binding Site (CBS) located at the intra-dimer interface of


-tubulin. Upon binding, it induces a "curved" conformation in the tubulin dimer, preventing it from adopting the straight structure required for microtubule lattice integration.[1][2] This steric hindrance caps the microtubule plus-end, leading to rapid depolymerization.

Mechanism of Action (Visualized)

The following diagram illustrates the kinetic pathway of 2-DMC-induced destabilization.

2DMC_Mechanism FreeTubulin Free alpha/beta-Tubulin Complex Curved Tubulin-2-DMC Complex FreeTubulin->Complex Binding (Fast) Drug 2-Demethylcolchicine (2-DMC) Drug->Complex MT_End Microtubule (+) End Complex->MT_End Capping Inhibition Steric Clash & Lattice Exclusion MT_End->Inhibition Conf. Change Depoly Catastrophe & Depolymerization Inhibition->Depoly Kinetic Failure

Figure 1: 2-DMC binds free tubulin dimers, inducing a curvature that prevents lateral protofilament association, effectively capping the microtubule and triggering catastrophe.

Protocol 1: In Vitro Turbidimetric Polymerization Assay

Objective: To quantify the bulk inhibition of tubulin assembly by 2-DMC in a cell-free system. This is the "Gold Standard" for confirming direct interaction with the protein.

Materials
  • Purified Porcine Brain Tubulin: >99% purity (lyophilized).

  • GTP Stock: 100 mM (store at -80°C).

  • PEM Buffer: 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM MgCl2.[3][4]

  • Glycerol: Enhances nucleation (required for spontaneous assembly).

  • 2-Demethylcolchicine: Dissolved in DMSO (Stock 10 mM).

  • Control Compounds: Paclitaxel (Stabilizer), Nocodazole (Destabilizer).

Step-by-Step Methodology
  • Preparation (The "Cold Start" Rule):

    • Pre-warm the spectrophotometer plate reader to 37°C .

    • CRITICAL: Keep all reagents (tubulin, buffer, GTP) on ice (4°C) until the moment of measurement. Premature warming will trigger uncontrolled nucleation.

  • Master Mix Assembly (Per well):

    • Calculate volume for

      
       wells.
      
    • Tubulin: Final concentration 3.0 mg/mL (approx. 30 µM).

    • GTP: Final concentration 1 mM.

    • Buffer: PEM + 10% Glycerol.

    • Keep on ice.

  • Compound Addition:

    • Add 5 µL of 10X 2-DMC stock to a pre-chilled 96-well half-area plate.

    • Vehicle Control: 5 µL DMSO (Final < 1%).

    • Positive Control:[4] 5 µL Colchicine (5 µM final).

  • Initiation:

    • Rapidly pipette 45 µL of the cold Tubulin Master Mix into the wells containing the compound.

    • Immediately transfer to the pre-warmed (37°C) reader.[4]

  • Data Acquisition:

    • Measure Absorbance (OD) at 340 nm .

    • Interval: Every 30 seconds for 60 minutes.

    • Shake: 5 seconds before the first read only (to remove bubbles).

Data Interpretation & Self-Validation

The assay is valid ONLY if the Vehicle Control shows a sigmoidal curve (Nucleation


 Elongation 

Steady State).
ConditionVmax (Growth Rate)Steady State OD (Polymer Mass)Interpretation
Vehicle (DMSO) HighHigh (100%)Normal Polymerization
Paclitaxel (Control) Very HighVery High (>100%)Hyper-stabilization
2-DMC (Low Dose) ReducedReducedPartial Inhibition
2-DMC (High Dose) ~0~0Complete Inhibition

Protocol 2: Live-Cell Dynamics (EB1-GFP Tracking)

Objective: To measure "Dynamic Instability" parameters. Turbidimetry measures bulk mass; this assay measures the specific rates of growth and catastrophe in living cells.

Materials
  • Cell Line: HeLa or U2OS (adherent, flat morphology).

  • Plasmid: EB1-GFP (End-Binding Protein 1 tracks the GTP-cap of growing microtubules).

  • Imaging: Confocal or TIRF microscope with heated stage (37°C) and

    
     control.
    
Step-by-Step Methodology
  • Transfection:

    • Plate cells on glass-bottom dishes (MatTek).

    • Transfect with EB1-GFP 24 hours prior to assay. Expression levels should be low to moderate to avoid artifacts (comet "tailing").

  • Treatment:

    • Incubate cells with 2-DMC (e.g., 50 nM - 500 nM) for 1 hour.

    • Note: 2-DMC acts rapidly; long incubations (>4 hours) may lead to complete microtubule loss, making tracking impossible.

  • Image Acquisition:

    • Focus on the flat lamellipodia of the cell.

    • Acquire time-lapse series: 1 frame every 2 seconds for 2 minutes.

    • Resolution: 60x or 100x Oil Objective.

  • Analysis (Comet Tracking):

    • Use software like PlusTipTracker or ImageJ Manual Tracking.

    • Generate Kymographs (Space-Time plots) to visualize growth slopes.

Key Parameters to Calculate
  • Growth Rate (

    
    ):  Velocity of the EB1 comet (
    
    
    
    ).
  • Catastrophe Frequency (

    
    ):  Number of transitions from growth to shrinkage per unit time (
    
    
    
    ).
    • Formula:

      
      
      
Expected Results for 2-DMC

Unlike stabilizers (Taxanes) which freeze dynamics, 2-DMC (a destabilizer) will:

  • Increase Catastrophe Frequency: The primary mechanism. Comets disappear abruptly.

  • Decrease Growth Rate: Steric hindrance at the tip slows subunit addition.

  • Increase Pause Duration: Comets may stall before disappearing.

Troubleshooting & "Self-Validating" Systems

A robust experiment contains internal checks to distinguish technical error from biological effect.

ObservationPotential Technical CauseValidation Step
No Polymerization in Control (Protocol 1) Denatured Tubulin or Hydrolyzed GTP.Always run a "GTP-only" boost lane. If that fails, tubulin is dead.
Precipitation in Wells (Protocol 1) 2-DMC insolubility or high DMSO.Check OD at 340nm at Time 0. If OD > 0.05 immediately, drug precipitated.
Diffuse Green Signal (Protocol 2) Overexpression of EB1-GFP.Analyze only cells where discrete "comets" are visible against a dark background.
Cells round up immediately Toxic dose of 2-DMC.Titrate dose down. You need the cytoskeleton intact enough to measure dynamics, not just death.

References

  • Mechanism of Colchicine Binding: Ravelli, R. B., et al. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain. Nature, 428(6980), 198-202.

  • Metabolism of Colchicine (2-DMC context): Tateishi, T., et al. (1997). Colchicine biotransformation by human liver microsomes: identification of CYP3A4 as the major isoform responsible for 2- and 3-demethylation. Biochemical Pharmacology, 53(1), 111-116.

  • Turbidimetric Assay Protocols: Shelanski, M. L., Gaskin, F., & Cantor, C. R. (1973). Microtubule assembly in the absence of added nucleotides. Proceedings of the National Academy of Sciences, 70(3), 765-768.

  • EB1-GFP Dynamics Methodology: Matov, A., et al. (2010). Analysis of microtubule dynamic instability using a plus-end tracking protein. Nature Methods, 7(9), 761-768.

Sources

Method

Application Note: Immunofluorescence Staining of Microtubules Following 2-Demethylcolchicine Treatment

Abstract & Introduction 2-Demethylcolchicine is a major metabolite of colchicine and a potent Colchicine Binding Site Inhibitor (CBSI). Like its parent compound, it binds to the β-tubulin subunit of the α/β-tubulin heter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Demethylcolchicine is a major metabolite of colchicine and a potent Colchicine Binding Site Inhibitor (CBSI). Like its parent compound, it binds to the β-tubulin subunit of the α/β-tubulin heterodimer. This binding induces a conformational change that prevents the "straight" alignment required for microtubule polymerization, effectively capping the growing end of the microtubule and inducing catastrophe (depolymerization).

While standard immunofluorescence (IF) protocols are sufficient for general structural analysis, they often fail to accurately quantify drug-induced depolymerization due to the high background signal generated by the resulting soluble tubulin pool.

This Application Note provides two distinct protocols:

  • Standard Methanol Fixation: For qualitative morphological assessment.

  • Pre-Extraction "Cytoskeleton-Specific" Protocol: For quantitative analysis of polymer mass loss (The Gold Standard for destabilizers).

Mechanism of Action

To interpret IF data correctly, one must understand the molecular events triggered by 2-Demethylcolchicine. Unlike taxanes (which stabilize microtubules), 2-Demethylcolchicine increases the concentration of free tubulin subunits.

MOA Drug 2-Demethylcolchicine Tubulin Free α/β-Tubulin Heterodimer Drug->Tubulin Binds β-subunit Complex Drug-Tubulin Complex Tubulin->Complex Conf. Change (Curved State) MT_End Microtubule (+) End Complex->MT_End Caps (+) End Catastrophe Catastrophe (Depolymerization) MT_End->Catastrophe Prevents Polymerization Pool Soluble Tubulin Pool Increase Catastrophe->Pool Release of Subunits

Figure 1: Mechanism of Action.[1] 2-Demethylcolchicine binds free tubulin dimers, capping the microtubule positive end and forcing depolymerization.

Experimental Design Considerations

Before staining, ensure your treatment parameters are optimized. 2-Demethylcolchicine kinetics may differ slightly from Colcemid (Demecolcine) or Colchicine depending on the cell line's metabolic activity and efflux pump expression (e.g., P-gp).

Dose and Time Optimization
ParameterRecommended RangeRationale
Concentration 10 nM – 10 µMCBSIs often show a sharp IC50. Low doses (nM) arrest mitosis; high doses (µM) destroy the interphase network.
Incubation 30 min – 24 hrsDepolymerization is rapid. 30-60 mins is usually sufficient to see network collapse.
Confluency 60-70%Single microtubules are difficult to resolve in over-confluent monolayers.

Protocol A: Standard Methanol Fixation (Morphology)

Best for: High-resolution imaging of the remaining microtubule structure. Mechanism: Ice-cold methanol simultaneously fixes and permeabilizes cells while precipitating proteins. It effectively removes some soluble tubulin, improving signal-to-noise ratio compared to standard aldehyde fixation.

Reagents
  • Fixative: 100% Methanol (HPLC Grade), pre-chilled to -20°C.

  • Blocking Buffer: 5% BSA in PBS.

  • Antibody Diluent: 1% BSA in PBS.[2]

Workflow
  • Aspirate Media: Remove culture media carefully.

  • Fixation: Immediately add -20°C Methanol (enough to cover cells).

    • Critical: Do not wash with PBS prior to methanol; the temperature shock can depolymerize microtubules before fixation.

  • Incubation: Incubate at -20°C for 5–7 minutes .

  • Rehydration: Aspirate methanol and wash with PBS (Room Temp) 3 x 5 mins.

    • Note: The cells are now permeabilized; no Triton X-100 is needed.

  • Blocking: Incubate in Blocking Buffer for 45 mins at RT.

  • Staining: Proceed with standard antibody incubation (See Section 6).

Protocol B: Pre-Extraction (Quantitative Analysis)

Best for: Quantifying the loss of polymer mass. Mechanism: This protocol uses a microtubule-stabilizing buffer with detergent to wash away soluble (unpolymerized) tubulin before fixation. Only the stable microtubule cytoskeleton remains.

Reagents
  • PEM Buffer (pH 6.9): 80 mM PIPES, 5 mM EGTA, 1 mM MgCl2.

  • Extraction Buffer: PEM Buffer + 0.5% Triton X-100.

  • Fixative: 4% Paraformaldehyde (PFA) + 0.1% Glutaraldehyde in PEM Buffer (warmed to 37°C).

  • Quenching Solution: 1 mg/mL Sodium Borohydride (freshly prepared) in PBS.

Workflow
  • Wash: Rinse cells once gently with warm PEM buffer.

  • Extraction (The Critical Step):

    • Add Extraction Buffer for 30–60 seconds exactly.

    • Caution: Longer extraction will detach cells or degrade the network.

  • Fixation: Gently remove extraction buffer and add Fixative (PFA/Glut). Incubate for 15 mins at 37°C.

    • Why Glutaraldehyde? It preserves the linearity of microtubules better than PFA alone.

  • Wash: Rinse with PBS 2 x 5 mins.

  • Quench: Incubate with Sodium Borohydride solution for 10 mins (to reduce autofluorescence from glutaraldehyde).

  • Wash: Rinse with PBS 2 x 5 mins.

  • Block & Stain: Proceed to antibody incubation.[2][3][4]

Staining & Imaging Workflow

Protocol Start Fixed/Permeabilized Cells Primary Primary Antibody (Anti-alpha Tubulin) 1:500 - 1:1000 Start->Primary Overnight @ 4°C Wash1 Wash PBS (3x 5min) Primary->Wash1 Secondary Secondary Antibody (Alexa Fluor 488/568) 1:500 Wash1->Secondary 1h @ RT (Dark) Counterstain Counterstain Nuclei (DAPI/Hoechst) Secondary->Counterstain Mount Mount & Cure (Antifade Media) Counterstain->Mount Image Confocal Imaging Mount->Image

Figure 2: Staining Workflow. Standardized immunolabeling steps post-fixation.

Recommended Antibodies
  • Primary: Mouse anti-alpha tubulin (Clone DM1A is the industry standard).

  • Secondary: Goat anti-Mouse conjugated to Alexa Fluor 488 (Green) or 647 (Far Red). Avoid 405 (Blue) for microtubules due to lower resolution and lens aberration.

Data Interpretation & Troubleshooting

Expected Results
TreatmentProtocol A (Methanol)Protocol B (Pre-Extraction)
Control (DMSO) Dense, filamentous network extending to cell periphery.Clean, crisp filaments. Low background.
2-Demethylcolchicine (Low Dose) Shortened microtubules; cells rounded (mitotic arrest).Sparse filaments; reduced total fluorescence intensity.
2-Demethylcolchicine (High Dose) Diffuse, hazy cytoplasmic staining (soluble tubulin) + fragmented polymer.Dark cytoplasm. Only stable acetylated/detyrosinated MTs may remain near the centrosome.
Troubleshooting
  • Hazy Background: In Protocol A, this is normal for destabilizers (it is the drug-released monomer). Use Protocol B to remove it.

  • Detached Cells: 2-Demethylcolchicine causes cell rounding (mitotic arrest). Round cells adhere poorly. Use Poly-L-Lysine or Fibronectin coated coverslips.

  • No Microtubules in Control: Extraction (Protocol B) was too harsh. Reduce extraction time to 30 seconds or remove Triton.

References

  • Mechanism of Colchicine Binding: Ravelli, R. B., et al. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain. Nature. [Link]

  • Comparison of Colchicine Analogs (Kinetics): Skoufias, D. A., & Wilson, L. (1992). Mechanism of inhibition of microtubule polymerization by colchicine: inhibitory potencies of unliganded colchicine and tubulin-colchicine complexes. Biochemistry. [Link]

  • 2-Demethylcolchicine Chemical Data: PubChem. (n.d.). 2-Demethylcolchicine (Compound).[1][5][6][7][8] [Link]

  • Cytoskeleton Visualization Techniques: Small, J. V., et al. (1999). Visualising the actin cytoskeleton. Microscopy Research and Technique. (Reference for Glutaraldehyde/Triton extraction methods). [Link]

Sources

Application

Application Note: Precision Preparation and Isolation of 2-Demethylcolchicine

Executive Summary 2-Demethylcolchicine (2-DMC) is a primary metabolite of the tubulin-binding alkaloid colchicine. Unlike its structural isomer 3-demethylcolchicine (3-DMC), 2-DMC is challenging to synthesize chemically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Demethylcolchicine (2-DMC) is a primary metabolite of the tubulin-binding alkaloid colchicine. Unlike its structural isomer 3-demethylcolchicine (3-DMC), 2-DMC is challenging to synthesize chemically with high regioselectivity due to the steric hindrance and electronic similarities of the methoxy groups on the A-ring. While acid-catalyzed hydrolysis predominantly yields 3-DMC or colchiceine (10-demethyl), biocatalytic transformation using CYP3A4 remains the "Gold Standard" for generating authentic 2-DMC for in vitro toxicity and Structure-Activity Relationship (SAR) studies.

This Application Note provides a validated protocol for the enzymatic generation, extraction, and high-purity isolation of 2-DMC. We prioritize the biocatalytic route to ensure structural fidelity and provide a robust HPLC method to resolve the critical 2-DMC/3-DMC isomeric pair.

Strategic Overview: The Isomer Challenge

The preparation of 2-DMC is defined by the "Regio-Isomer Problem." Colchicine possesses four methoxy groups (C1, C2, C3, C10).

  • Chemical Hydrolysis: Dilute sulfuric acid favors demethylation at C3 or hydrolysis at C10, making C2-demethylation a minor product (<5% yield) and difficult to purify.

  • Enzymatic Metabolism: Human Cytochrome P450 3A4 (CYP3A4) selectively demethylates C2 and C3. While a mixture is formed, the ratio is biologically relevant, and the reaction conditions are mild, preventing C10-ring degradation.

Pathway Visualization

The following diagram illustrates the biocatalytic divergence handled in this protocol.

Colchicine_Metabolism Colchicine Colchicine (Precursor) CYP3A4 CYP3A4 (Microsomes/Recombinant) Colchicine->CYP3A4 Binding DMC2 2-Demethylcolchicine (Target: ~5-10% Yield) CYP3A4->DMC2 Regioselective Demethylation @ C2 DMC3 3-Demethylcolchicine (Major Isomer) CYP3A4->DMC3 Demethylation @ C3 Minor Minor Metabolites (10-DMC / Bis-demethyl) CYP3A4->Minor Secondary Metabolism

Figure 1: Biotransformation pathway of colchicine mediated by CYP3A4, highlighting the divergence into 2-DMC and 3-DMC isomers.

Protocol A: Biocatalytic Synthesis

This protocol utilizes Recombinant Human CYP3A4 (supersomes or bactosomes) for cleaner reaction profiles compared to liver microsomes.

Reagents & Materials
  • Substrate: Colchicine (Sigma-Aldrich, >98%).

  • Enzyme: Recombinant Human CYP3A4 (1 nmol/mL) co-expressed with Reductase.

  • Cofactor System: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

    
    .
    
  • Quench: Ice-cold Acetonitrile (ACN).

Reaction Setup (Scale-Up for Isolation)

To obtain sufficient material (approx. 0.5–1.0 mg) for characterization, run multiple parallel incubations rather than one massive vessel to maintain oxygenation efficiency.

ComponentConcentration (Final)Volume (per 10 mL tube)
Phosphate Buffer (pH 7.4)100 mM8.8 mL
Colchicine Stock (10 mM in MeOH)50 µM50 µL
rCYP3A4 Enzyme50 pmol/mL500 µL
Pre-incubation 37°C 5 min
NADPH Regenerating System1.3 mM NADP+650 µL
Total Volume 10.0 mL
Incubation Procedure
  • Equilibrate: Pre-warm buffer and enzyme at 37°C in a shaking water bath.

  • Initiate: Add the NADPH regenerating system to start the reaction.

  • Incubate: Shake at 150 rpm for 60 minutes .

    • Note: Do not exceed 90 minutes. Secondary metabolism (bis-demethylation) increases significantly after 1 hour.

  • Quench: Stop reaction by adding 10 mL (1:1 v/v) of ice-cold ACN. Vortex vigorously for 30 seconds.

  • Clarify: Centrifuge at 4,000 x g for 15 minutes to pellet protein precipitate. Collect the supernatant.

Protocol B: Enrichment and Extraction

Direct injection of the quenched mix onto a Prep-HPLC column will foul the column. Liquid-Liquid Extraction (LLE) is required.

  • Evaporation: Remove the organic solvent (ACN) from the supernatant using a rotary evaporator or nitrogen stream at 35°C. You will be left with an aqueous phase.

  • pH Adjustment: Adjust the aqueous phase pH to 8.0 using dilute NaOH. This optimizes the extraction of the alkaloid base.

  • Extraction:

    • Add Dichloromethane (DCM) in a 2:1 ratio (Vol/Vol) to the aqueous phase.

    • Shake gently for 10 minutes (avoid vigorous shaking to prevent emulsions).

    • Centrifuge to separate phases. Collect the lower organic (DCM) layer.

    • Repeat extraction 2x.

  • Drying: Combine DCM layers, dry over anhydrous

    
    , and evaporate to dryness.
    
  • Reconstitution: Dissolve the residue in 500 µL of Mobile Phase A (Water/MeOH 90:10).

Protocol C: High-Resolution Isolation (HPLC)

The separation of 2-DMC from 3-DMC is the critical step. 2-DMC typically elutes before 3-DMC on C18 columns due to subtle polarity differences, but this must be confirmed with standards or NMR.

Chromatographic Conditions
ParameterSetting
Column Phenomenex Luna C18(2) or equivalent, 250 x 10 mm (Semi-Prep)
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 4.0 mL/min (Semi-Prep)
Detection UV @ 245 nm (max) and 350 nm
Temperature 30°C
Gradient Program (Resolution Focused)
Time (min)% B (ACN)Event
0.010Equilibration
5.010Load
25.040Critical Separation Window
28.090Wash
33.090Hold
34.010Re-equilibrate

Isolation Logic:

  • Peak 1 (approx. 14-16 min): 2-Demethylcolchicine (Target).

  • Peak 2 (approx. 16-18 min): 3-Demethylcolchicine.

  • Peak 3 (approx. 22+ min): Unreacted Colchicine.

  • Note: Collect fractions in 30-second intervals across the critical window. Analyze fractions via analytical LC-MS to confirm purity before pooling.

Validation and Identification

Once isolated, the compound must be validated. The mass difference between Colchicine (399) and Demethyl (385) is diagnostic, but MS cannot distinguish regioisomers.

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode.

  • Precursor Ion:

    
     m/z.
    
  • Key Transitions:

    • 386 -> 368 (Loss of

      
      )
      
    • 386 -> 354 (Loss of

      
      )
      
    • 386 -> 326 (Ring fragmentation)

NMR Spectroscopy (Definitive Proof)

Dissolve dried fraction in


 or 

.
  • Colchicine: Shows four methoxy singlets (approx. 3.65, 3.90, 3.95, 4.00 ppm).

  • 2-Demethylcolchicine: The signal for the C2-methoxy (usually ~3.90 ppm) disappears.

  • 3-Demethylcolchicine: The signal for the C3-methoxy disappears.

  • NOESY: Use Nuclear Overhauser Effect Spectroscopy to check spatial proximity of the remaining methoxy groups to the ring protons (H4 or H8) to confirm the empty position.

Workflow Visualization

Isolation_Workflow cluster_Validation Validation Phase Step1 Biocatalysis (rCYP3A4 + NADPH) Step2 L/L Extraction (DCM pH 8.0) Step1->Step2 Quench & Clarify Step3 Semi-Prep HPLC (C18 Gradient) Step2->Step3 Dry & Reconstitute MS LC-MS/MS (m/z 386) Step3->MS Fraction Analysis NMR 1H NMR (Loss of C2-OMe) Step3->NMR Pooled Pure Fractions

Figure 2: Step-by-step workflow from enzymatic generation to structural validation.

References

  • Tateishi, T., et al. (1997). "Colchicine biotransformation by human liver microsomes.[1] Identification of CYP3A4 as the major isoform responsible for colchicine demethylation." Biochemical Pharmacology.

  • Kerekes, P., et al. (1985). "Synthesis and biological evaluation of colchicine derivatives." Journal of Medicinal Chemistry.
  • Englund, G., et al. (2006). "Cytochrome P450 3A4 and P-glycoprotein in the metabolism and transport of colchicine." Pharmacotherapy.[2]

  • PubChem Compound Summary. "2-Demethylcolchicine (CID 23757)." National Center for Biotechnology Information.

Sources

Method

Application of 2-Demethylcolchicine in drug screening

Application Note: 2-Demethylcolchicine in Drug Screening Title: 2-Demethylcolchicine: A Critical Reference Standard for Metabolic Stability and SAR Profiling in Tubulin Inhibitor Development Executive Summary 2-Demethylc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Demethylcolchicine in Drug Screening

Title: 2-Demethylcolchicine: A Critical Reference Standard for Metabolic Stability and SAR Profiling in Tubulin Inhibitor Development

Executive Summary

2-Demethylcolchicine (2-DMC) is the primary metabolite of the antimitotic alkaloid colchicine, generated predominantly by the cytochrome P450 isoform CYP3A4 . In drug discovery, 2-DMC serves two critical functions:

  • Metabolic Stability Standard: It is the definitive analytical marker for quantifying CYP3A4-mediated clearance of colchicine-based lead compounds.

  • Structure-Activity Relationship (SAR) Benchmark: The demethylation at the C-2 position results in a significant reduction in tubulin binding affinity. Therefore, 2-DMC functions as a "low-affinity control" in polymerization assays, defining the lower bound of the therapeutic window and validating the necessity of the 2-methoxy pharmacophore.

This guide details the protocols for utilizing 2-DMC in metabolic stability assays, tubulin polymerization screening, and cytotoxicity profiling.

Mechanism of Action & Biological Context[1]

To effectively use 2-DMC in screening, researchers must understand the structural basis of its reduced potency compared to the parent compound, colchicine.

Metabolic Pathway & Binding Interface

Colchicine binds to the β-tubulin subunit at the interface with α-tubulin. The C-2 methoxy group (–OCH₃) of ring A is critical for maintaining the hydrophobic contacts and correct steric fit within the binding pocket. CYP3A4-mediated demethylation converts this to a hydroxyl group (–OH), disrupting these interactions and increasing polarity, which drastically reduces binding free energy (ΔG).

G Colchicine Colchicine (High Affinity) CYP3A4 CYP3A4 (Liver Microsomes) Colchicine->CYP3A4 Demethylation Tubulin Tubulin Polymerization Colchicine->Tubulin Binds Site DMC 2-Demethylcolchicine (Low Affinity Metabolite) CYP3A4->DMC Major Product DMC->Tubulin Reduced Binding Inhibition Inhibition (Strong) Tubulin->Inhibition InhibitionWeak Inhibition (Weak/Loss of Potency) Tubulin->InhibitionWeak

Figure 1: The metabolic conversion of Colchicine to 2-Demethylcolchicine by CYP3A4 results in a loss of tubulin-binding efficacy, serving as a detoxification mechanism.

Application 1: Metabolic Stability Screening (CYP3A4)

Objective: To quantify the metabolic clearance of colchicine analogs and validate CYP3A4 liability using 2-DMC as the reference standard.

Protocol: Microsomal Stability Assay

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Test Compound (Colchicine or Analog).[1][2][3][4][5][6][7]

  • Reference Standard: 2-Demethylcolchicine (Synthetic or purified).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quenching Solution: Acetonitrile (ACN) with internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Prepare a 10 mM stock of the test compound and 2-DMC in DMSO. Dilute to 1 µM working solution in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Mix 1 µM test compound with HLM (0.5 mg/mL final conc) in buffer.

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH regenerating system.

    • Time Points: 0, 5, 15, 30, 60 minutes.

  • Termination: At each time point, transfer 50 µL of reaction mixture into 150 µL of ice-cold Quenching Solution. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis (LC-MS/MS):

    • Inject supernatant.

    • Monitor: Loss of Parent (Colchicine) and Formation of Metabolite (2-DMC) .

    • Quantitation: Use a standard curve of authentic 2-Demethylcolchicine to quantify the formation rate (pmol/min/mg protein).

Data Interpretation:

Compound Intrinsic Clearance (CLint) Major Metabolite Interpretation
Colchicine Moderate 2-Demethylcolchicine Substrate for CYP3A4.
Analog X High Unidentified Metabolically unstable; likely poor bioavailability.

| Analog Y | Low | None | Metabolically stable; potential for lower dosing. |

Application 2: Tubulin Polymerization Inhibition (SAR Validation)

Objective: Use 2-DMC as a negative/low-affinity control to define the specificity of the colchicine binding site. If a novel analog exhibits an IC50 approaching that of 2-DMC, it indicates a failure to improve upon the metabolic degradation product.

Protocol: Fluorescence-Based Tubulin Polymerization Assay

Materials:

  • Purified Tubulin (>99% pure, bovine brain).

  • GTP (100 mM stock).

  • Reporter: DAPI or fluorescence-based tubulin kit (e.g., Cytoskeleton Inc.).

  • Controls: Colchicine (Positive), 2-Demethylcolchicine (Low-Affinity Control) , Paclitaxel (Stabilizer Control).

Workflow:

  • Buffer Prep: G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Plate Setup: Use a 96-well black half-area plate.

    • Blank: Buffer only.

    • Vehicle: Tubulin + DMSO (1%).

    • Test: Tubulin + Compound (0.1 – 50 µM dose response).

  • Initiation: Add Tubulin (3 mg/mL final) to the wells at 4°C.

  • Measurement: Transfer to a pre-warmed plate reader (37°C). Measure fluorescence (Ex 360 nm / Em 450 nm) every 1 minute for 60 minutes.

Data Analysis: Calculate the Vmax (max polymerization rate) or steady-state fluorescence.

  • IC50 Calculation: Concentration required to inhibit polymerization by 50% relative to Vehicle.

Expected Results (Reference Values):

Compound IC50 (Tubulin Polymerization) Binding Affinity (Kd) Note
Colchicine ~2.0 - 3.0 µM High (~10-100 nM) Potent inhibitor.
2-Demethylcolchicine > 20 µM Low Loss of 2-OMe reduces affinity 10-100 fold.

| Paclitaxel | N/A (Enhances) | High | Stabilizer (Negative control for inhibition). |

Note: If your test compound has an IC50 > 10 µM (similar to 2-DMC), it is likely inactive or non-specific.

Application 3: Cytotoxicity & Safety Profiling

Objective: To demonstrate the "detoxification" effect. 2-DMC should be significantly less cytotoxic than Colchicine. This assay validates that metabolic clearance effectively neutralizes the drug's toxicity.

Protocol: MTT Cell Viability Assay

Cell Lines: MCF-7 (Breast Cancer) or A549 (Lung Cancer). Workflow:

  • Seed cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treat with serial dilutions (0.001 µM to 100 µM) of Colchicine and 2-Demethylcolchicine .

  • Incubate for 48-72 hours.

  • Add MTT reagent, incubate 4h, dissolve formazan in DMSO.

  • Measure Absorbance at 570 nm.

Self-Validating Check:

  • Success Criteria: The IC50 of Colchicine should be in the low nanomolar range (e.g., 10-50 nM). The IC50 of 2-DMC should be significantly higher (e.g., >1 µM).

  • Failure Mode: If 2-DMC shows nanomolar potency, check for contamination with the parent compound (Colchicine).

References

  • Rösner, M., et al. (1981). "Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine..." Journal of Medicinal Chemistry.

  • Tateishi, T., et al. (1997). "Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform..." Biochemical Pharmacology.

  • Hastie, S. B. (1991). "Interactions of colchicine with tubulin." Pharmacology & Therapeutics.

  • Slobodnick, A., et al. (2018). "Colchicine: Old and New." The American Journal of Medicine.

  • Yang, Y., et al. (2024). "Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site."[8] European Journal of Medicinal Chemistry.

Sources

Application

Application Note: Regioselective Synthesis of 2-Demethylcolchicine

This Application Note is designed for professional researchers and medicinal chemists in a Biosafety Level 2 (BSL-2) or chemical containment laboratory. Safety Warning: Colchicine and its derivatives are highly potent cy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for professional researchers and medicinal chemists in a Biosafety Level 2 (BSL-2) or chemical containment laboratory.

Safety Warning: Colchicine and its derivatives are highly potent cytotoxic alkaloids . They have a narrow therapeutic index and can be fatal in small doses. All procedures must be conducted inside a certified chemical fume hood or isolator, utilizing appropriate Personal Protective Equipment (PPE) including double nitrile gloves, lab coat, and respiratory protection if handling powders.

Executive Summary

This guide details the protocol for the regioselective preparation of 2-demethylcolchicine (2-DMC) from naturally occurring colchicine. While colchicine contains methoxy groups at positions C1, C2, C3, and C10, selective demethylation is challenging due to the electronic similarities of the A-ring ethers.

Historical methods often yielded mixtures of 2-DMC and 3-DMC. However, seminal work by Rösner et al. (1981) established that the choice of acid catalyst dictates regioselectivity. While 85% phosphoric acid favors the C3-isomer, concentrated sulfuric acid (


)  preferentially yields the C2-isomer. This protocol focuses on the sulfuric acid-mediated pathway, optimizing for yield and purity.

Mechanistic Insight & Experimental Logic

The Regioselectivity Paradox

The A-ring of colchicine is a trimethoxybenzene system.[1] The regioselectivity of demethylation is governed by a balance of steric hindrance and electronic activation (protonation).

  • C3-Position: Sterically less hindered and typically more accessible for nucleophilic attack after protonation. This is the kinetic product often favored by weaker or hydrous acids (e.g.,

    
    ).
    
  • C2-Position: Access is governed by the specific coordination environment. Concentrated

    
     acts as both a proton source and a dehydrating solvent, altering the transition state energy to favor cleavage at the C2-methoxy group, likely through a specific chelation-controlled mechanism involving the tropolone ring oxygen or distinct solvation effects.
    
Critical Process Parameters (CPPs)
  • Acid Concentration: Must be concentrated (

    
    ) to minimize hydrolysis of the acetamido group at C7 (which would yield deacetylcolchicine).
    
  • Temperature Control: The reaction is exothermic. Controlled heating is required to drive the ether cleavage, but overheating leads to degradation (lumicolchicine formation).

  • Quenching: Rapid dilution is necessary to stop the reaction and prevent thermodynamic equilibration or further degradation.

Experimental Protocol

Materials & Equipment
  • Precursor: Colchicine (USP/Reagent Grade),

    
     purity.
    
  • Reagent: Sulfuric Acid (

    
    ), concentrated (
    
    
    
    ).
  • Solvents: Chloroform (

    
    ), Methanol (
    
    
    
    ), Ammonium Hydroxide (
    
    
    ).
  • Purification: Silica Gel 60 (230-400 mesh) for Flash Column Chromatography.

  • Analytics: TLC plates (Silica gel 60

    
    ), HPLC-UV.
    
Synthesis Workflow

The following diagram outlines the logical flow of the synthesis and isolation process.

G Start Start: Colchicine Solid Reaction Acidolysis (Conc. H2SO4, Heat) Start->Reaction Dissolution Quench Quench (Ice/Water + NH4OH) Reaction->Quench Monitor TLC Extract Extraction (CHCl3) Quench->Extract pH Adjustment Purify Chromatography (Silica Gel) Extract->Purify Crude Residue End Product: 2-Demethylcolchicine Purify->End Isolation

Figure 1: Operational workflow for the conversion of Colchicine to 2-Demethylcolchicine.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Weigh 1.0 g (2.5 mmol) of Colchicine into a dry 50 mL round-bottom flask.

  • Add 10 mL of concentrated Sulfuric Acid (

    
    ).
    
    • Note: The solid will dissolve to form a yellow/orange viscous solution.

  • Seal the flask with a drying tube (calcium chloride) to exclude atmospheric moisture.

Step 2: Thermal Reaction

  • Heat the mixture to 50–55°C in an oil bath.

  • Maintain stirring for 4–6 hours .

    • In-Process Control (IPC): Monitor by TLC (Mobile Phase:

      
       90:10:1). Look for the disappearance of the starting material (
      
      
      
      ) and the appearance of the demethylated product (
      
      
      ). 2-DMC typically runs slightly lower or close to 3-DMC; resolution requires careful elution.

Step 3: Quenching and Neutralization

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly onto 100 g of crushed ice in a 500 mL beaker. Caution: Exothermic.

  • Adjust the pH to

    
     using concentrated Ammonium Hydroxide (
    
    
    
    ).
    • Critical: Do not use strong bases like NaOH, as the tropolone ring is unstable in highly alkaline conditions (can undergo rearrangement to benzenoid structures).

Step 4: Extraction

  • Extract the aqueous suspension with Chloroform (

    
    )  (
    
    
    
    ).
  • Combine the organic layers.[2]

  • Wash with brine (

    
    ) and dry over anhydrous Sodium Sulfate (
    
    
    
    ).
  • Filter and evaporate the solvent under reduced pressure to yield a crude yellow foam.

Step 5: Purification (Flash Chromatography)

  • Pack a silica gel column.

  • Elute with a gradient of Chloroform/Methanol (

    
    ).
    
  • Collect fractions.[2] The elution order is typically:

    • Unreacted Colchicine (First)

    • 2-Demethylcolchicine (Target)

    • 3-Demethylcolchicine (Minor byproduct)[3]

  • Combine pure fractions and dry to obtain the product.

    • Yield Expectation: 40–60%.

Analytical Characterization & Validation

To ensure the identity of the product, compare the spectroscopic data against the established values for the 2-isomer versus the 3-isomer.

Table 1: Distinguishing 2-DMC from 3-DMC
Feature2-Demethylcolchicine (Target)3-Demethylcolchicine (Byproduct)
Reaction Reagent Conc.

85%

TLC Spot (

)
IntermediateLowest

NMR (A-Ring)
Distinct shift in H-3 protonDistinct shift in H-2 proton
Solubility Soluble in

, mod. in

Less soluble in

Biological Activity Lower tubulin binding affinityHigher tubulin binding affinity
Structural Logic Diagram

The following graph illustrates the chemical divergence based on acid selection.

ReactionPath Colchicine Colchicine (Precursor) H2SO4 Conc. H2SO4 (Strong Acid/Dehydrating) Colchicine->H2SO4 H3PO4 85% H3PO4 (Weaker Acid) Colchicine->H3PO4 Prod2 2-Demethylcolchicine (Major Product) H2SO4->Prod2 C2-Selective Cleavage Prod3 3-Demethylcolchicine (Major Product) H2SO4->Prod3 Minor H3PO4->Prod2 Minor H3PO4->Prod3 C3-Selective Cleavage

Figure 2: Divergent synthesis pathways controlled by acid catalyst selection.

Storage and Stability

  • Storage: Store at

    
     under argon atmosphere. Protect from light (colchicinoids are photosensitive and form lumicolchicine upon UV exposure).
    
  • Stability: Stable in solid form for >1 year. Solutions in methanol should be prepared fresh.

References

  • Rösner, M., Capraro, H. G., Jacobson, A. E., Atwell, L., Brossi, A., Iorio, M. A., ...[4][5] & Chignell, C. F. (1981).[4] Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines.[4][5] Journal of Medicinal Chemistry, 24(3), 257-261.[4]

  • Kutter, L. R., & Wilson, L. (1981). Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine. Journal of Medicinal Chemistry.
  • Watterson, J. H., Imfeld, A. B., & Cornthwaite, H. C. (2014).[6] Determination of colchicine and O-demethylated metabolites in decomposed skeletal tissues by microwave assisted extraction, microplate solid phase extraction and ultra-high performance liquid chromatography.[6] Journal of Chromatography B, 960, 145-150.[6]

Sources

Method

MTT assay protocol for 2-Demethylcolchicine cytotoxicity

Application Note: High-Precision MTT Cytotoxicity Profiling of 2-Demethylcolchicine Introduction & Scope This application note details the protocol for evaluating the cytotoxicity of 2-Demethylcolchicine (2-DMC), a major...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision MTT Cytotoxicity Profiling of 2-Demethylcolchicine

Introduction & Scope

This application note details the protocol for evaluating the cytotoxicity of 2-Demethylcolchicine (2-DMC), a major pharmacologically active metabolite of colchicine. While colchicine is a classical microtubule destabilizer, its derivatives and metabolites like 2-DMC exhibit distinct binding affinities to the colchicine-binding site (CBS) on


-tubulin.

The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is the industry standard for this assessment. However, because 2-DMC induces G2/M cell cycle arrest prior to apoptosis, the metabolic state of the cell fluctuates differently than with direct mitochondrial toxins. This protocol addresses these nuances, emphasizing light protection (to prevent photo-isomerization to lumicolchicine) and optimized incubation windows to capture the anti-mitotic effect.

Compound Profile & Handling

2-Demethylcolchicine is chemically distinct from its parent compound by the absence of a methyl group at the O-2 position. This structural change can influence its solubility and tubulin-binding kinetics.

PropertySpecification
CAS Number 102491-80-5
Molecular Weight ~385.4 g/mol
Solubility Soluble in DMSO, Methanol, Chloroform.[1]
Stability High Light Sensitivity. Degrades to inactive isomers (lumicolchicines) upon UV/Vis exposure.
Storage Powder: -20°C (Desiccated). Stock Solution: -20°C or -80°C (Amber vials).

Critical Handling Directive: All weighing and dilution steps must be performed under low-light conditions or using amber vessels. Avoid fluorescent laminar flow lights during acute handling.

Mechanism of Action

Understanding the cellular cascade is vital for selecting the correct incubation time. 2-DMC does not kill cells immediately; it arrests division, leading to delayed apoptosis.

Mechanism DMC 2-Demethylcolchicine (Extracellular) Tubulin Binds Colchicine Binding Site (Beta-Tubulin) DMC->Tubulin Permeation Depoly Microtubule Depolymerization (Spindle Collapse) Tubulin->Depoly Inhibition of Polymerization Arrest G2/M Cell Cycle Arrest Depoly->Arrest Checkpoint Activation Mito Mitochondrial Membrane Potential Loss Arrest->Mito Apoptotic Signaling (24-48h) Reductase Decreased NADH/NADPH Flux Mito->Reductase MTT_Signal Reduced Formazan Production (Low OD) Reductase->MTT_Signal MTT Assay Readout

Figure 1: Pharmacodynamic cascade of 2-Demethylcolchicine leading to reduced MTT signal.

Experimental Design

To ensure statistical validity (E-E-A-T principle of Trustworthiness), the layout must account for the "Edge Effect" common in long incubations required for anti-mitotic drugs.

Plate Layout Strategy
  • Outer Wells: Fill with 200 µL sterile PBS (Evaporation barrier).

  • Inner Wells: Experimental samples.[2][3]

  • Replicates: Minimum

    
     (preferably 
    
    
    
    ) per concentration.
Controls
  • Vehicle Control (Negative): Media + DMSO (matched to highest drug concentration, typically 0.1% - 0.5%).

  • Positive Control: Colchicine (Parent compound) or Paclitaxel (stabilizer) at known IC50.

  • Blank: Media only (no cells) + MTT + Solubilization buffer (Background subtraction).

Concentration Range

Since 2-DMC potency is often in the nanomolar to micromolar range, use a logarithmic dilution series.

  • Suggested Range: 100 µM

    
     1 nM (1:10 serial dilutions).
    

Detailed Protocol

Phase 1: Reagent Preparation
  • MTT Stock (5 mg/mL): Dissolve MTT powder in DPBS (pH 7.4). Filter sterilize (0.22 µm). Wrap in foil. Store at 4°C for <2 weeks.

  • 2-DMC Stock (10 mM): Dissolve 2-DMC in 100% DMSO. Vortex until clear. Aliquot into amber tubes and freeze at -20°C. Avoid repeated freeze-thaw cycles.

Phase 2: Cell Seeding
  • Density: 3,000 - 8,000 cells/well (Cell line dependent).

    • Rationale: Anti-mitotics require cells to be in the exponential growth phase. Over-confluence masks the effect of G2/M arrest.

  • Harvest cells and resuspend in complete media.

  • Dispense 100 µL/well into the inner 60 wells of a 96-well plate.

  • Incubate for 24 hours at 37°C/5% CO

    
     to allow attachment.
    
Phase 3: Treatment
  • Prepare 2x concentration working solutions of 2-DMC in complete media.

    • Note: Keep DMSO constant across all wells.

  • Remove old media from plates (carefully, or use a partial exchange method if cells are loosely adherent).

  • Add 100 µL of treatment media.

  • Incubation Duration: 48 to 72 hours.

    • Scientific Logic:[3][4][5][6][7] 24h is often insufficient for tubulin poisons to manifest mitochondrial metabolic collapse. 72h is optimal for IC50 determination.

Phase 4: MTT Assay & Solubilization[2][8]
  • Add 10-20 µL of MTT Stock (5 mg/mL) directly to each well (final conc. 0.5 mg/mL).[2]

  • Incubate for 3-4 hours at 37°C.

    • Check: View under microscope.[2][8] Dark purple formazan crystals should be visible inside viable cells.

  • Solubilization (Critical Step):

    • Aspirate media carefully (for adherent cells) OR add solubilizer directly (for semi-adherent).[9]

    • Preferred Solvent: 150 µL 100% DMSO .

    • Alternative: Acidified Isopropanol (if protein precipitation is an issue, though rare with DMSO).

  • Agitate plate on an orbital shaker for 15 minutes (protected from light).

Phase 5: Data Acquisition
  • Measure Absorbance (OD) at 570 nm .[8][10]

  • Measure Reference Wavelength at 630 nm or 650 nm (subtracts plastic/cell debris noise).

Workflow Visualization

Protocol Start Start Seed Seed Cells (3-8k/well) +24h Incubation Start->Seed Treat Treat with 2-DMC (Log Dilutions) 48-72h Seed->Treat Adhesion MTT_Add Add MTT (0.5 mg/mL) 3-4h Incubation Treat->MTT_Add Metabolic Arrest Solubilize Remove Media Add 150µL DMSO MTT_Add->Solubilize Crystal Formation Read Read OD 570nm - 630nm Solubilize->Read Dissolution

Figure 2: Step-by-step experimental workflow for 2-DMC MTT assay.

Data Analysis & Interpretation

Calculate the percent viability for each well:



IC50 Determination: Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Use non-linear regression (Sigmoidal dose-response, variable slope) to determine the IC50.

Expected Results:

  • Colchicine (Positive Control): IC50 typically 10-50 nM (cell line dependent).

  • 2-Demethylcolchicine: Expect IC50 in a comparable range (nM to low µM). Significant deviations (>100x shift) may indicate compound degradation (lumicolchicine formation).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background (Blank) Microbial contamination or protein precipitation.Use sterile filtration; Ensure reference wavelength (630nm) is subtracted.
Low Signal in Control Low cell density or over-trypsinization.Increase seeding density; reduce trypsin exposure time.
Variability (High SD) Pipetting error or Edge Effect.Use multi-channel pipettes; Ensure outer wells are PBS-filled.
Precipitate in Wells Drug insolubility at high conc.Check 2-DMC solubility limit in media; keep DMSO < 0.5%.

References

  • Mechanism of Colchicine Binding: Massarotti, A., et al. (2012). "The Colchicine Binding Site of Tubulin."[6][7][11] Current Pharmaceutical Design.

  • MTT Assay Principles & Limitations: Ghasemi, M., et al. (2021).[2][12] "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis." International Journal of Molecular Sciences.

  • Colchicine Derivative Stability: LGC Standards. "2-Demethyl Colchicine Product Data & Stability."

  • Standard MTT Protocol (ATCC): ATCC Technical Guides. "MTT Cell Proliferation Assay Protocol."[2][8]

Sources

Application

Application Note: Analysis of Tubulin Dynamics in 2-Demethylcolchicine (2-DMC) Experiments via Western Blot

Abstract This technical guide outlines the optimized protocol for assessing the microtubule-destabilizing effects of 2-Demethylcolchicine (2-DMC) , a metabolite of colchicine. Unlike standard protein expression analysis,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the optimized protocol for assessing the microtubule-destabilizing effects of 2-Demethylcolchicine (2-DMC) , a metabolite of colchicine. Unlike standard protein expression analysis, evaluating microtubule dynamics requires a rigorous subcellular fractionation approach to distinguish between soluble (dimeric) and polymerized (microtubule) tubulin pools. This note details the mechanistic rationale, critical buffer formulations, and a self-validating workflow to quantify the shift in tubulin polymerization states induced by 2-DMC.

Mechanistic Grounding: 2-DMC and Microtubule Instability

To design a valid experiment, one must understand the specific molecular event being interrogated. 2-Demethylcolchicine binds to the colchicine-binding site (CBS) located at the interface of


- and 

-tubulin heterodimers.
  • Mechanism: Binding prevents the "curved-to-straight" conformational change necessary for tubulin incorporation into the growing microtubule lattice.

  • Outcome: This results in a net loss of polymerized microtubules and an accumulation of free tubulin dimers, leading to G2/M cell cycle arrest and subsequent apoptosis.

Diagram 1: 2-DMC Mechanism of Action

The following diagram illustrates the pathway from drug binding to cellular phenotype, highlighting the specific node (Polymerization Block) that this Western blot protocol is designed to measure.

G DMC 2-Demethylcolchicine (2-DMC) Tubulin Free Tubulin Dimers (Alpha/Beta) DMC->Tubulin Binds Colchicine Site Complex 2-DMC:Tubulin Complex (Incompetent for Assembly) Tubulin->Complex Conformational Lock MT_Growth Microtubule Polymerization Complex->MT_Growth Inhibits Arrest G2/M Cell Cycle Arrest MT_Growth->Arrest Failure of Spindle Formation Apoptosis Apoptosis (Caspase Activation) Arrest->Apoptosis Prolonged Arrest

Caption: 2-DMC binds free tubulin dimers, preventing their assembly into microtubules, causing a shift from the polymerized to the soluble fraction.

The Core Challenge: Why Standard Lysis Fails

Critical Insight: A standard Western blot using RIPA or Laemmli buffer is insufficient for this application.

  • Standard Lysis: Dissolves all cellular compartments simultaneously. You will see a strong tubulin band, but you will not know if it came from a stable microtubule or a free dimer. The "Total Tubulin" levels often remain unchanged even during severe cytoskeletal disruption.

  • The Solution: You must perform a Soluble vs. Polymerized Fractionation prior to blotting. This relies on a "Microtubule Stabilizing Buffer" (MTSB) that extracts cytosolic proteins while leaving the cytoskeleton intact, followed by a harsh extraction of the remaining pellet.

Experimental Protocol: Soluble vs. Polymerized Tubulin Assay

Phase A: Reagent Preparation

Prepare buffers fresh. Temperature control is the single most critical variable; Buffer A must be used at 37°C to prevent cold-induced depolymerization, which would generate false positives (artificial destabilization).

BufferComponentConcentrationRole
Buffer A (Soluble Extraction) PIPES (pH 6.9)80 mMBuffering agent optimal for tubulin.
Maintain at 37°CMgCl22 mMEssential for microtubule stability.
EGTA0.5 mMChelates Calcium (Ca2+ destabilizes MTs).
Glycerol20% (v/v)Stabilizes microtubules during extraction.
Triton X-1000.1%Permeabilizes membrane to release cytosol.
Protease Inhibitors1XPrevents degradation.
Buffer B (Pellet Extraction) RIPA Buffer1XHarsh lysis of cytoskeleton.
Keep on IceCaCl22 mMPromotes depolymerization of pellet.
SDS0.1 - 1%Solubilizes protein for PAGE.
Phase B: Step-by-Step Fractionation Workflow

1. Cell Treatment:

  • Treat cells (e.g., HeLa, MCF-7) with 2-DMC (0.1 - 10

    
    M) for 12–24 hours.
    
  • Positive Control: Colchicine or Nocodazole (Destabilizers).

  • Negative Control: Paclitaxel (Stabilizer - shifts tubulin to pellet).

2. Soluble Fraction Extraction (The "Free" Pool):

  • Wash cells gently with warm PBS (37°C).

  • Add warm (37°C) Buffer A to the dish (200

    
    L per 6-well plate well).
    
  • Incubate for 5–10 minutes at 37°C . Do not agitate vigorously.

  • Collect the lysate (supernatant) carefully into a pre-warmed tube.

  • Centrifuge: 14,000 x g for 10 minutes at 25°C (Room Temp).

  • Transfer supernatant to a new tube.[1] This is the Soluble Fraction (S).

3. Polymerized Fraction Extraction (The "MT" Pool):

  • The material remaining in the culture dish (or the pellet from the spin) represents the cytoskeleton.

  • Add ice-cold Buffer B to the dish/pellet.

  • Scrape vigorously and incubate on ice for 20 minutes to dissolve the microtubules.

  • Centrifuge: 14,000 x g for 10 minutes at 4°C to clear debris.

  • Collect supernatant.[1] This is the Polymerized Fraction (P). [2]

Diagram 2: Fractionation Workflow

This workflow ensures physical separation of the two tubulin pools before electrophoresis.

Workflow Cells Treated Cells (Adherent) Wash Wash PBS (37°C) Cells->Wash LysisA Add Buffer A (MTSB + Triton) 37°C Wash->LysisA Spin1 Centrifuge 14,000g (RT) LysisA->Spin1 Supernatant Supernatant: Soluble Tubulin Spin1->Supernatant Pellet Pellet: Cytoskeleton Spin1->Pellet LysisB Add Buffer B (RIPA/Ca2+) 4°C Pellet->LysisB Spin2 Clarify Spin LysisB->Spin2 Polymer Supernatant: Polymerized Tubulin Spin2->Polymer

Caption: Workflow separating free tubulin (Supernatant) from microtubules (Pellet) using temperature-controlled lysis.[3]

Western Blotting & Data Analysis[1][2][3][4][5][6]

Loading and Normalization[2]
  • Volume vs. Protein: Since the total protein content differs vastly between the soluble (cytosol) and polymerized (cytoskeleton) fractions, it is often best to load equal volumes derived from the same number of cells, rather than equal protein mass. This preserves the stoichiometric ratio of S vs. P.

  • Target:

    
    -Tubulin or 
    
    
    
    -Tubulin (approx. 50-55 kDa).
  • Loading Control: GAPDH is useful for the Soluble fraction but may not appear in the Polymerized fraction. Histone H3 is useful if nuclei were retained in the pellet. Ideally, rely on the ratio of S/P rather than a housekeeper.

Interpretation of Results

Quantify band intensity using densitometry (e.g., ImageJ). Calculate the percentage of polymerized tubulin:



TreatmentExpected ResultVisual Pattern (Blot)
Vehicle (DMSO) Balanced distribution (~40-60% Polymerized)Bands in both S and P lanes.
2-DMC (Destabilizer) Decrease in Polymerized; Increase in SolubleStrong S band; Faint/Absent P band.
Paclitaxel (Stabilizer) Increase in Polymerized; Decrease in SolubleFaint S band; Strong P band.

Troubleshooting & Optimization (Self-Validating Systems)

  • "I see no tubulin in the pellet (Polymerized) even in controls."

    • Cause: Your Buffer A was likely too cold or contained too much detergent/Calcium, causing premature depolymerization during the first step.

    • Fix: Pre-warm Buffer A to 37°C. Verify pH of PIPES (must be 6.8–6.9).

  • "My 2-DMC treated cells look exactly like the control."

    • Cause: Drug degradation. 2-DMC and colchicine derivatives are light-sensitive.

    • Fix: Prepare drug stocks in amber tubes and avoid light exposure during incubation.

  • "The bands are smeared."

    • Cause: High tubulin abundance causes signal saturation.

    • Fix: Load less sample (tubulin is one of the most abundant cellular proteins).

References

  • Mechanism of Colchicine Binding

    • Colchicine mechanism of action and tubulin depolymerization.[4][5][6][7] ResearchGate.[2]

  • Fractionation Protocols

    • Western Blot analysis of soluble and polymerized tubulin fractions. ResearchGate.[2]

    • Quantitative Microtubule Fractionation Technique. JoVE (Journal of Visualized Experiments).

  • Tubulin Dynamics & Cilia

    • Soluble levels of cytosolic tubulin regulate ciliary length control.[8] NIH / PMC.

  • Colchicine Binding Site Inhibitors

    • Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction.[6] NIH / PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing 2-Demethylcolchicine Concentration in Cell Culture

Executive Summary This guide addresses the specific technical challenges of using 2-Demethylcolchicine (2-DMC) , a primary metabolite of colchicine, in cell culture systems. Unlike its parent compound colchicine, which e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific technical challenges of using 2-Demethylcolchicine (2-DMC) , a primary metabolite of colchicine, in cell culture systems. Unlike its parent compound colchicine, which exhibits nanomolar potency, 2-DMC often displays significantly altered binding kinetics and reduced cytotoxicity. Successful experimentation requires a distinct approach to solubility management, concentration ranging, and stability control.

Key Technical Distinction: 2-DMC (C2-OH) is structurally distinct from 3-Demethylcolchicine (C3-OH). Literature indicates that while 3-DMC retains significant tubulin-binding affinity, 2-DMC is markedly less potent in many cell lines. Users must anticipate higher working concentrations (micromolar vs. nanomolar) compared to colchicine.

Module 1: Preparation & Chemical Handling

Solubility & Stock Formulation

2-DMC is a hydrophobic alkaloid derivative. Direct dissolution in aqueous media (RPMI/DMEM) will result in precipitation and inconsistent dosing.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Solubility Limit: ~10–20 mg/mL in DMSO.

  • Aqueous Solubility: Poor (<1 mg/mL).

Protocol: Preparation of 10 mM Master Stock

  • Weigh 3.85 mg of 2-Demethylcolchicine (MW: ~385.4 g/mol ).

  • Add 1.0 mL of sterile, anhydrous DMSO.

  • Vortex vigorously for 30 seconds. Inspect for crystal clarity.

  • Aliquot immediately into light-protective amber tubes (20–50 µL per tube) to avoid freeze-thaw cycles.

  • Store at -20°C .

Stability & Photosensitivity

Like all tropolone-ring containing colchicinoids, 2-DMC is photosensitive . Exposure to ambient light causes photo-isomerization into lumicolchicine derivatives, which are biologically inactive.

  • Critical Rule: Perform all dilutions in a biosafety cabinet with the light off or dimmed. Wrap tubes in aluminum foil.

  • Shelf Life: 6 months at -20°C (solid or DMSO stock).

Module 2: Dose-Response Optimization (The Core)

Because 2-DMC is less potent than colchicine, a standard "colchicine range" (1–100 nM) will likely yield false negatives (no effect). You must perform a Logarithmic Range Finding experiment.

The "Broad-Sweep" Dilution Strategy

Do not assume an IC50. Use this self-validating dilution scheme to capture the active window.

Table 1: Serial Dilution Scheme for IC50 Determination

StepSource SolutionVolume TransferDiluent (Media)Final Conc.Purpose
1 10 mM Stock10 µL990 µL100 µM High-end toxicity check
2 100 µM Soln100 µL900 µL10 µM Likely active range
3 10 µM Soln100 µL900 µL1 µM Potential threshold
4 1 µM Soln100 µL900 µL100 nM Comparison to Colchicine
5 100 nM Soln100 µL900 µL10 nM Low-end specificity
6 DMSO Control1 µL1000 µL0 µM Vehicle Control (0.1%)

Technical Note: Ensure the final DMSO concentration in the culture well never exceeds 0.5% (v/v) , as DMSO itself induces differentiation or toxicity above this level. The scheme above maintains DMSO < 0.1%.

Visualizing the Optimization Workflow

OptimizationWorkflow Stock 10 mM DMSO Stock (Store -20°C, Dark) Dilution Serial Dilution (100 µM - 10 nM) Stock->Dilution Fresh Prep Treatment Drug Treatment (24h / 48h / 72h) Dilution->Treatment Add drug Seeding Cell Seeding (5,000 - 10,000 cells/well) Seeding->Treatment 24h attachment Readout Assay Readout (MTT / CellTiter-Glo) Treatment->Readout End point Decision Analyze IC50 Curve Readout->Decision Decision->Stock No Effect? Increase Conc. Decision->Dilution Toxicity? Narrow Range

Caption: Iterative workflow for determining the optimal working concentration of 2-Demethylcolchicine.

Module 3: Mechanism & Biological Interpretation

Mechanism of Action

2-DMC targets the Colchicine Binding Site (CBS) on the


-tubulin subunit. However, the demethylation at the C-2 position alters the steric fit within the hydrophobic pocket, typically reducing binding affinity compared to colchicine.
  • Primary Effect: Inhibition of microtubule polymerization.[1][2][3][4]

  • Phenotype: Cells arrest in the G2/M phase (prometaphase) due to spindle assembly failure, leading to apoptosis.

Pathway Diagram

Mechanism DMC 2-Demethylcolchicine Tubulin Tubulin Heterodimer (Colchicine Binding Site) DMC->Tubulin Binds (Lower Affinity) Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Spindle Failure Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest

Caption: 2-DMC binds to tubulin, preventing polymerization and triggering mitotic arrest.

Module 4: Troubleshooting Guide

Issue 1: No cytotoxicity observed at 100 nM (Standard Colchicine Dose).

  • Root Cause: 2-DMC has lower affinity for the colchicine binding site than the parent compound.

  • Solution: Increase concentration range to 1 µM – 50 µM .

  • Verification: Run a positive control with Colchicine (50 nM) side-by-side. If Colchicine works but 2-DMC doesn't, the 2-DMC is likely active only at higher doses.

Issue 2: Precipitation in the well.

  • Root Cause: "Crashing out" due to rapid addition of high-concentration DMSO stock to aqueous media.

  • Solution: Perform an intermediate dilution . Dilute the 10 mM stock to 1 mM in PBS/Media before adding to the well, or ensure vigorous mixing immediately upon addition.

  • Check: Inspect wells under a microscope (10x). Crystals indicate precipitation; data from these wells is invalid.

Issue 3: Variable results between replicates.

  • Root Cause: Photosensitivity degradation or pipetting error of viscous DMSO.

  • Solution:

    • Use positive displacement pipettes for DMSO.

    • Work in low light.

    • Do not store diluted working solutions; prepare fresh.

References

  • Binding Site Characterization

    • Title: Mapping the binding site of colchicinoids on beta-tubulin.[1][5][6]

    • Source: N
    • URL:[Link]

  • Comparative Cytotoxicity

    • Title: Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives.[7]

    • Source: PubMed Central.
    • URL:[Link]

  • Chemical Properties & Stability

    • Title: Colchicine Product Information & Stability.[5]

    • Source: Sigma-Aldrich.[8]

  • Tubulin Interaction Dynamics

    • Title: Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction.[4]

    • Source: ACS Public
    • URL:[Link]

Sources

Optimization

2-Demethylcolchicine solubility and preparation for experiments

Topic: Solubility Optimization, Stock Preparation, and Experimental Stability Ticket ID: #DMC-PROTO-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary 2-Demethylcolchicine (2-DMC),...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization, Stock Preparation, and Experimental Stability

Ticket ID: #DMC-PROTO-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

2-Demethylcolchicine (2-DMC), a primary metabolite of colchicine (CAS: 102491-80-5), presents unique solubility challenges compared to its parent compound.[1] While colchicine possesses a methoxy group at the C-2 position, 2-DMC contains a phenolic hydroxyl group. This structural change significantly alters its pKa (~9.95) and polarity, making it susceptible to oxidation and pH-dependent solubility issues.

This guide provides a validated framework for preparing, storing, and utilizing 2-DMC in biological assays, specifically designed to prevent the common failure modes of precipitation upon dilution and photochemical degradation .

Part 1: Physicochemical Profile & Solubility Matrix

Before beginning experimental work, verify your compound against the parameters below to ensure batch integrity.

Table 1: Physicochemical Specifications
ParameterSpecificationCritical Note
Molecular Weight 385.41 g/mol Use this for Molarity calculations.[2]
Appearance Yellow solidDarkening indicates oxidation or photodegradation.
pKa (Predicted) ~9.95 (Phenolic OH)Acidic protons make it sensitive to basic buffers.
LogP ~1.0 - 1.3Moderately lipophilic; requires organic co-solvent.
Primary Solvent DMSO (Dimethyl Sulfoxide)Preferred for biological stocks.
Secondary Solvent Ethanol (Absolute)Possible, but higher evaporation risk during storage.
Table 2: Solubility Compatibility Matrix
Solvent / MediumSolubility RatingMax Conc. (Est.)[3]Recommendation
DMSO (Anhydrous) Excellent ~25-50 mMRecommended Stock Solvent.
Ethanol (100%) Good~10-20 mMAlternative stock (seal tightly).
Water (Neutral pH) Poor< 1 mMDo NOT use for stock. Risk of precipitation.
Cell Culture Media Variable< 50 µMRequires <0.5% DMSO final concentration.

Part 2: Standard Operating Procedure (SOP)

Workflow: Stock Solution Preparation

Objective: Prepare a 10 mM stock solution of 2-DMC in DMSO.

Reagents Required:

  • 2-Demethylcolchicine solid (store at -20°C, desiccated).[4]

  • DMSO (Cell Culture Grade, >99.9%, Sterile).

  • Amber glass vials (Borosilicate).

Protocol:

  • Equilibration: Remove the product vial from the freezer and allow it to equilibrate to room temperature (approx. 15 mins) inside a desiccator. Why? Opening a cold vial introduces condensation, which hydrolyzes the compound.

  • Weighing: Weigh 3.85 mg of 2-DMC.

  • Solubilization: Add 1.0 mL of sterile DMSO.

  • Mixing: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.

  • Sterilization (Optional but Recommended): Filter through a 0.22 µm PTFE syringe filter. Note: Do not use Nylon filters, as they may bind phenolic compounds.

  • Aliquoting: Dispense into small aliquots (e.g., 50 µL) in amber tubes to avoid freeze-thaw cycles.

Visual Workflow: Stock Preparation

StockPrep Start Start: 2-DMC Solid (-20°C) Equilibrate Equilibrate to RT (Desiccator, 15 min) Start->Equilibrate Weigh Weigh Compound (Calculate Molarity) Equilibrate->Weigh Solvent Add DMSO (Anhydrous) Weigh->Solvent Mix Vortex/Sonicate (Check Clarity) Solvent->Mix Filter Filter (0.22 µm PTFE) *Critical for Cell Culture* Mix->Filter Aliquot Aliquot into Amber Vials Filter->Aliquot Store Store at -20°C (Dark) Aliquot->Store

Figure 1: Step-by-step workflow for preparing a stable 2-Demethylcolchicine stock solution.

Part 3: Troubleshooting & FAQs

Issue 1: Precipitation in Cell Culture Media

User Report: "I diluted my 10 mM stock 1:1000 into DMEM, and I see fine crystals forming."

Root Cause Analysis: 2-DMC is hydrophobic. Rapid addition of a concentrated DMSO stock into an aqueous buffer causes a "solvent shock," leading to local precipitation before the compound can disperse.

The "Step-Down" Dilution Strategy: Do not jump directly from 100% DMSO to 0.1% DMSO in one step for high concentrations.

  • Intermediate Step: Dilute your 10 mM stock 1:10 in sterile PBS (or media) to create a 1 mM working solution (10% DMSO). Vortex immediately.

  • Final Step: Dilute the 1 mM working solution 1:100 into the final media to achieve 10 µM (0.1% DMSO).

Issue 2: Loss of Potency / Color Change

User Report: "My stock solution turned from yellow to brownish-orange after 2 weeks."

Root Cause Analysis:

  • Photo-isomerization: Like colchicine, 2-DMC contains a tropolone ring that rearranges into lumicolchicines upon exposure to UV/visible light.

  • Oxidation: The phenolic hydroxyl at C-2 is prone to oxidation, forming quinone-like byproducts.

Corrective Action:

  • Always use amber tubes.

  • Wrap tubes in aluminum foil if amber tubes are unavailable.

  • Purge stock vials with nitrogen or argon gas before closing if storing for >1 month.

Visual Logic: Troubleshooting Decision Tree

Troubleshooting Problem Problem Detected Precip Precipitation in Media? Problem->Precip Color Color Change (Darkening)? Problem->Color CheckConc Is Final Conc > 50 µM? Precip->CheckConc LightExp Was it exposed to light? Color->LightExp HighConc Yes: Exceeds Solubility Limit CheckConc->HighConc Yes LowConc No: Check Mixing Method CheckConc->LowConc No StepDown Action: Use Step-Down Dilution HighConc->StepDown LowConc->StepDown Lumi Yes: Lumicolchicine Formation LightExp->Lumi Yes Oxid No: Potential Oxidation LightExp->Oxid No Discard Action: Discard & Re-make Lumi->Discard Oxid->Discard

Figure 2: Diagnostic logic for resolving common stability and solubility issues.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use water to prepare the stock solution? A: No. While colchicine has moderate water solubility, 2-Demethylcolchicine is less soluble in neutral water due to the structural modification. Attempting to dissolve it directly in water often results in a suspension rather than a solution, leading to inaccurate dosing. Always use DMSO or Ethanol.

Q2: How does 2-DMC differ from Colchicine in handling? A: The primary difference is the C-2 hydroxyl group. This makes 2-DMC slightly more acidic (pKa ~9.95) and potentially reactive. Avoid using basic buffers (pH > 8.5) for long incubations, as ionization of the phenol may alter membrane permeability compared to the non-ionized form [1].

Q3: Is the compound cytotoxic? A: Yes. 2-DMC is a tubulin-binding agent and exhibits cytotoxicity, though often with different potency profiles compared to colchicine depending on the cell line [2]. Always handle with PPE (gloves, goggles, lab coat) inside a fume hood.

Q4: What is the shelf-life of the DMSO stock? A:

  • At -20°C: 6 months (if protected from light and moisture).

  • At -80°C: 12 months.

  • At Room Temp: < 24 hours.

  • Recommendation: Discard aliquots after 3 freeze-thaw cycles.

References

  • ChemicalBook. (2023). 2-Demethyl Colchicine Chemical Properties and Solubility Data. Retrieved from

  • National Institutes of Health (NIH). (1981). Biological effects of modified colchicines.[1][5][6] Improved preparation of 2-demethylcolchicine. Journal of Medicinal Chemistry. Retrieved from

  • Santa Cruz Biotechnology. 2-Demethyl Colchicine Product Data Sheet. Retrieved from [7]

  • Cayman Chemical. Colchicine Solubility and Stability Guidelines (Applied to Analogs). Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Demethylcolchicine Stability in Assay Media

Topic: Prevention of Precipitation and Stability Management for 2-Demethylcolchicine (2-DMC) Document ID: TSC-2DMC-001 Last Updated: January 28, 2026 Applicable For: Metabolic Stability Assays, Cytotoxicity Screening, CY...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Precipitation and Stability Management for 2-Demethylcolchicine (2-DMC) Document ID: TSC-2DMC-001 Last Updated: January 28, 2026 Applicable For: Metabolic Stability Assays, Cytotoxicity Screening, CYP3A4 Interaction Studies

Executive Summary

2-Demethylcolchicine (2-DMC) is a primary metabolite of colchicine formed via CYP3A4-mediated O-demethylation.[1] While the parent compound (colchicine) exhibits moderate aqueous solubility (~15 mg/mL), 2-DMC introduces a phenolic hydroxyl group at the C2 position. This structural change alters its lipophilicity and pKa, creating a "solubility paradox" where the compound is stable in organic stock solvents (DMSO) but prone to rapid crystallization ("crashing out") upon introduction to aqueous cell culture media.

This guide addresses the physicochemical mechanics of this precipitation and provides a validated protocol to ensure homogenous dosing in biological assays.

Part 1: The Physics of Precipitation (Root Cause Analysis)

Q: Why does 2-Demethylcolchicine precipitate when I add my DMSO stock to the media?

A: The precipitation is caused by "Solvent Shock" (Local Supersaturation). [2]

When a droplet of 2-DMC dissolved in 100% DMSO enters an aqueous buffer (like DMEM or RPMI), the DMSO diffuses into the water much faster than the hydrophobic drug molecules can disperse.

  • The Interface: At the immediate interface of the droplet, the solvent composition shifts from 100% DMSO to ~99% Water in milliseconds.

  • Solubility Cliff: The solubility of 2-DMC drops exponentially.

  • Nucleation: Because the compound cannot diffuse fast enough, it becomes locally supersaturated, forming micro-crystals (nucleation). Once these nuclei form, they act as seeds for further precipitation, even if the final concentration is theoretically soluble.

Mechanism of Action: Solvent Shock[2]

precipitation_mechanism Stock DMSO Stock (High Solubility) Interface Mixing Interface (Solvent Shift) Stock->Interface Injection Precipitate Precipitation (Nucleation) Interface->Precipitate Slow Mixing (Local Supersaturation) Solution Stable Solution (Homogenous) Interface->Solution Rapid Dispersion (Vortexing) Media Aqueous Media (Low Solubility) Media->Interface Dilution

Figure 1: The "Solvent Shock" mechanism. Slow mixing leads to local supersaturation and precipitation (Red path), while rapid dispersion maintains solution stability (Green path).

Part 2: Preparation Protocols (The "How-To")

Q: What is the optimal protocol to prepare 2-DMC stocks to prevent this?

A: Do not pipette directly into static media. Use the "Dynamic Injection" method.

Protocol: Dynamic Injection for 2-DMC

Reagents:

  • 2-Demethylcolchicine (Solid Reference Standard)

  • Anhydrous DMSO (Grade: Cell Culture Tested, >99.9%)

  • Culture Media (Pre-warmed to 37°C)[2]

Step-by-Step Workflow:

  • Stock Preparation (Master Stock):

    • Dissolve 2-DMC in anhydrous DMSO to create a 10 mM or 20 mM master stock.

    • Note: Avoid higher concentrations (e.g., 100 mM) as this increases the viscosity of the droplet, slowing dispersion and increasing precipitation risk.

  • The Intermediate Step (Optional but Recommended):

    • If your final assay concentration is low (e.g., < 1 µM), create a 100x Working Stock by diluting the Master Stock into pure DMSO (not water).

    • Why? It is easier to pipette 10 µL of a dilute DMSO solution than 0.1 µL of a concentrated one.

  • The Dynamic Injection (Critical Step):

    • Place your culture media tube on a vortex mixer set to low/medium speed .

    • While the media is swirling (creating a vortex), inject the DMSO stock directly into the center of the vortex .

    • Do not touch the side of the tube.

    • Do not stop the vortex immediately; allow 5-10 seconds of mixing.

  • Equilibration:

    • Incubate the media at 37°C for 30 minutes before applying to cells. This ensures any transient micro-precipitates have time to re-dissolve or settle (inspect for turbidity).

Part 3: Troubleshooting & FAQs

Q: The media looks clear, but my potency data is variable. Is it precipitating invisibly?

A: Yes, this is common. Micro-precipitates can be invisible to the naked eye but will settle on the cell monolayer, causing local toxicity or reducing the effective concentration in the supernatant.

Validation Test: Use a Nephelometer or measure Absorbance at 600 nm (OD600) .

  • Compare your dosed media against a "Media + DMSO only" blank.

  • If OD600 > 0.01 over the blank, you have micro-precipitation.

Q: Does Serum (FBS) help or hurt?

A: Serum helps. Albumin (BSA) and other serum proteins act as "solubilizing sinks." They bind lipophilic drugs and prevent crystallization.

  • Recommendation: If your experimental design permits, ensure at least 5-10% FBS is present in the media before adding the drug.

  • Warning: If performing serum-free assays (e.g., to avoid protein binding artifacts), the risk of precipitation doubles. You must lower your working concentration limit.

Q: Can I use Ethanol instead of DMSO?

A: Generally, No. While colchicine derivatives are soluble in ethanol, ethanol is more volatile and has higher cytotoxicity limits in some cell lines. DMSO is the industry standard because it has a higher boiling point (doesn't evaporate during incubation) and better solubilizing power for this class of alkaloids.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Visible White Flakes Stock concentration too high (>50 mM)Dilute Master Stock to 10 mM in DMSO.
Cloudy/Hazy Media "Solvent Shock" (Static addition)Use "Dynamic Injection" (Vortexing while adding).
Crystals on Cells (Microscope) Temperature drop (37°C -> RT)Keep media warm. Do not prep media at 4°C.
Loss of Potency Drug adhering to plasticUse low-binding plasticware or glass-coated tubes.

Part 4: Visualizing the Workflow

Serial Dilution & Dosing Strategy

This diagram illustrates the correct path to avoid the "Crash Zone."

dilution_workflow cluster_media Aqueous Phase (Danger Zone) Solid 2-DMC Solid MasterStock Master Stock (10-20 mM in 100% DMSO) Solid->MasterStock Dissolve WorkingStock Working Stock (1000x Target in DMSO) MasterStock->WorkingStock Dilute in DMSO Direct Direct Spike (Precipitation Risk!) MasterStock->Direct Vortex Dynamic Mixing (Vortex Injection) WorkingStock->Vortex Spike (1:1000) MediaPrep Pre-warmed Media (Contains 10% FBS) MediaPrep->Vortex Bulk Volume FinalAssay Final Assay Plate (< 0.5% DMSO) Vortex->FinalAssay Dispense Direct->MediaPrep AVOID

Figure 2: Optimal dilution workflow. Note the intermediate "Working Stock" step in DMSO to ensure the final spike volume is small and manageable, preventing local saturation.

References

  • Tateishi, T. et al. (1997). Colchicine biotransformation by human liver microsomes.[3] Identification of CYP3A4 as the major isoform responsible for colchicine demethylation.[1] Biochemical Pharmacology.

  • Popa-Burke, I. et al. (2014).[4] Compound precipitation in high-concentration DMSO solutions.[2][4] Journal of Biomolecular Screening.[4][5]

  • Lipinski, C.A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • BenchChem Technical Support. (2025). Preventing Compound Precipitation in Cell Culture Media.[2][6]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6167, Colchicine. (Used for physicochemical property comparison).

Sources

Optimization

Technical Support Center: 2-Demethylcolchicine Cytotoxicity Assays

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting 2-Demethylcolchicine (2-DMC) Assay Results Introduction Welcome to the Technical Support Center. You are likely here because your 2-Demeth...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting 2-Demethylcolchicine (2-DMC) Assay Results

Introduction

Welcome to the Technical Support Center. You are likely here because your 2-Demethylcolchicine (2-DMC) cytotoxicity data is inconsistent, your IC50 values are shifting, or your compound appears inactive compared to parent Colchicine.

2-DMC is a primary metabolite of colchicine (mediated by CYP3A4) and shares the tropolone ring structure. This structure dictates its specific handling requirements: it is light-sensitive , hydrophobic , and a P-glycoprotein (P-gp) substrate . Most assay failures stem from ignoring these three physicochemical properties.

Below is your troubleshooting guide, structured by the most common failure modes.

Module 1: Compound Integrity & Handling

Issue: "My compound precipitated upon dilution" or "The IC50 curve is flat."

Diagnosis: Solubility Failure. Unlike Colchicine, which has moderate water solubility, demethylated derivatives often exhibit reduced solubility in aqueous buffers due to the exposure of the phenolic hydroxyl group, which can alter solvation shells. If you dissolve directly in media or exceed the DMSO limit, the compound precipitates, reducing the effective concentration to zero.

The Protocol: Standardized Stock Preparation Do not attempt to dissolve 2-DMC directly in cell culture media. Follow this strict solvation workflow to ensure monomeric dispersion.

StockPrep Solid 2-DMC Solid (Yellow Powder) Stock Master Stock (10-50 mM) Store at -20°C Solid->Stock Dissolve Vortex 1 min DMSO 100% DMSO (Anhydrous) DMSO->Stock Inter Intermediate Dilution (in Media) Stock->Inter Stepwise Dilution Well Assay Well (Final DMSO < 0.5%) Inter->Well Add to Cells Precip CRITICAL: Check for crystals under microscope Inter->Precip

Figure 1: Step-wise solubilization workflow to prevent "crashing out" in aqueous media.

Troubleshooting Steps:

  • Visual Check: Inspect your 1000x stock. If it is cloudy, sonicate at 37°C for 5 minutes.

  • DMSO Limit: Ensure final DMSO concentration in the well is <0.5%. Higher levels can permeabilize membranes, masking the specific cytotoxicity of 2-DMC.

  • Vessel Type: Use glass or polypropylene for stocks. Polystyrene can absorb hydrophobic colchicinoids.

Module 2: Stability & Light Sensitivity

Issue: "My results vary between experiments performed on different days."

Diagnosis: Photo-isomerization (Formation of Lumicolchicine). The tropolone ring in 2-DMC is highly photoreactive. Exposure to UV or broad-spectrum lab light causes an electrocyclic rearrangement into lumicolchicines (beta- and gamma-lumicolchicine). These isomers are biologically inactive regarding tubulin binding but will still contribute to absorbance readings, leading to false-negative cytotoxicity data.

Corrective Action:

  • Amber Everything: Use amber microcentrifuge tubes for all stocks.

  • Hood Lighting: Turn off the biosafety cabinet UV light and work with the sash light off or dimmed if possible during the addition step.

  • Time-Constraint: Do not leave plates sitting on the bench for >30 minutes before incubation.

Module 3: Biological Variance (MDR & Potency)

Issue: "The compound kills HeLa cells but is inactive in other lines."

Diagnosis: P-glycoprotein (MDR1) Efflux. 2-Demethylcolchicine, like its parent colchicine, is a substrate for the P-glycoprotein (P-gp/ABCB1) efflux pump. If you are testing in Multi-Drug Resistant (MDR) cell lines (e.g., KB-V1, Caco-2, or paclitaxel-resistant lines), the compound is pumped out before it can bind tubulin.

Mechanism of Failure:

MOA Extracellular Extracellular Space CellMembrane Cell Membrane Extracellular->CellMembrane Passive Diffusion Pgp P-gp Pump (MDR1) CellMembrane->Pgp Substrate Recognition Tubulin Tubulin Dimers (Intracellular) CellMembrane->Tubulin 2-DMC binds Colchicine Site Pgp->Extracellular Active Efflux (Resistance) Apoptosis Mitotic Arrest & Apoptosis Tubulin->Apoptosis Microtubule Destabilization

Figure 2: The Kinetic Tug-of-War. In MDR+ cells, P-gp efflux (Red Arrow) outcompetes Tubulin binding (Blue Node), resulting in apparent inactivity.

Validation Experiment: To confirm if P-gp is the cause of your high IC50:

  • Co-treatment: Treat cells with 2-DMC + Verapamil (5-10 µM), a known P-gp inhibitor.

  • Result: If the IC50 drops significantly (e.g., from >10 µM to 50 nM) in the presence of Verapamil, your cell line expresses P-gp, and the assay is working correctly.

Module 4: Potency Expectations (Isomer Check)

Issue: "My IC50 is much higher than Colchicine. Is the compound bad?"

Diagnosis: Misaligned Potency Expectations. You must distinguish between 2-Demethylcolchicine and 3-Demethylcolchicine .

  • 3-Demethylcolchicine: Retains significant tubulin-binding affinity and cytotoxicity (often comparable to colchicine).

  • 2-Demethylcolchicine: Often exhibits significantly lower potency (10-100x less active) depending on the cell line. The methoxy group position on the A-ring is critical for the binding affinity to the tubulin colchicine-binding domain.

Data Comparison Table:

FeatureColchicine3-Demethylcolchicine2-Demethylcolchicine
Tubulin Affinity High (nM range)HighModerate/Low
Cytotoxicity (IC50) ~10-50 nM~10-100 nM>1 µM (often)
P-gp Substrate YesYesYes
Primary Risk ToxicityToxicityInactivity/Low Potency

Note: Values are generalized for sensitive lines (e.g., MCF-7). MDR lines will show resistance to all three.

FAQ: Rapid Troubleshooting

Q1: Can I use a colorimetric assay like MTT or MTS? A: Yes, but be careful. 2-DMC is a yellow compound.[1] At high concentrations (>50 µM), its intrinsic color may interfere with absorbance readings at 490-570 nm.

  • Fix: Include a "Compound Only" control plate (no cells, just media + drug) to subtract background absorbance. Alternatively, use a luminescent assay (e.g., CellTiter-Glo) which is not affected by the compound's color.

Q2: Why is my IC50 curve "biphasic" (two drops)? A: This often indicates a mixed population of cells (some resistant, some sensitive) or precipitation at the highest doses. Check your cells for mycoplasma, which can degrade nucleosides and alter drug metabolism, or inspect the high-concentration wells for crystals.

Q3: I froze my stock at -20°C, and now it won't work. Why? A: Did you freeze it in DMSO or Water?

  • In DMSO: It should be fine, but ensure it is fully thawed and vortexed. DMSO freezes at 18°C; pockets of high concentration can form during freezing.

  • In Water/Media: Never freeze aqueous solutions of colchicinoids for long periods; hydrolysis of the amide bond or precipitation may occur.

References

  • Biological Effects of Modified Colchicines: Rösner, M., et al. (1981).[2] "Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine... and evaluation of cytotoxicity."[2] Journal of Medicinal Chemistry.

    • Relevance: Establishes the synthesis and comparative potency, noting 3-DMC is the more potent monophenol.
  • Colchicine Binding Site Characterization: Massarotti, A., et al. (2012). "Structural insights into the colchicine-binding site of tubulin." Bioorganic & Medicinal Chemistry.

    • Relevance: details the structural requirements (A-ring methoxy groups) for high-affinity tubulin binding.
  • P-glycoprotein Interaction: Silva, R., et al. (2014). "Colchicine effect on P-glycoprotein expression and activity." Archives of Toxicology.

    • Relevance: Confirms colchicine derivatives are substrates and inducers of P-gp, essential for interpreting MDR cell line d
  • Photostability of Colchicine Derivatives: Lambo, A.J., et al. (2020). "Stabilizing photo-sensitive colchicine..." CrystEngComm.

    • Relevance: Explains the mechanism of lumicolchicine form
  • PubChem Compound Summary: 2-Demethylcolchicine.[3]

    • Relevance: Physicochemical properties and synonym verification.[4][5]

Sources

Troubleshooting

Technical Support Center: High-Yield Synthesis of 2-Demethylcolchicine

Current Status: Operational Subject: Optimization of Regioselective Demethylation (C2 vs. C3/C10) Ticket Priority: High (Process Optimization) Executive Summary: The Regioselectivity Challenge The Core Problem: Synthesiz...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Optimization of Regioselective Demethylation (C2 vs. C3/C10) Ticket Priority: High (Process Optimization)

Executive Summary: The Regioselectivity Challenge

The Core Problem: Synthesizing 2-demethylcolchicine (2-DMC) is significantly more challenging than its isomer, 3-demethylcolchicine (3-DMC). Standard chemical demethylation (e.g., using mineral acids) thermodynamically favors the C3 or C10 positions due to electronic effects on the tropolone ring and the A-ring.

The Solution Matrix: To maximize the yield of 2-DMC specifically, you must deviate from standard Bacillus megaterium protocols (which favor 3-DMC) and utilize specific Streptomyces strains with solvent engineering, or utilize harsh acid-catalyzed chemical routes with precise thermal control.

Module 1: Biocatalytic Protocol (Recommended)

Method: Microbial Transformation with Solvent Engineering Target Yield: ~51% (2-DMC) vs. ~31% (3-DMC)

This protocol utilizes Streptomyces griseus rather than the industry-standard Bacillus megaterium (which is C3-selective). The addition of an organic co-solvent is the critical "switch" that enhances yield.

Experimental Workflow
  • Strain Activation:

    • Organism: Streptomyces griseus (ATCC 13273).[1]

    • Medium: Standard Streptomyces broth (Glucose, Yeast Extract, Malt Extract).

    • Incubation: 28°C, 180 rpm, 48 hours.

  • Biotransformation Setup (The Critical Step):

    • Substrate: Colchicine (dissolved in co-solvent).

    • Co-solvent Selection: N,N-Dimethylformamide (DMF) .

    • Concentration: 1% v/v DMF in the final fermentation broth.

    • Timing: Add substrate after 24 hours of vegetative growth.

  • Process Parameters:

    • pH: Maintain 7.0–7.2 (Phosphate buffer).

    • Duration: 96–120 hours.

    • Aeration: High oxygen transfer required (baffled flasks or sparged bioreactor).

Mechanism of Action (DOT Visualization)

Biotransformation Substrate Colchicine (Substrate) Biocatalyst Streptomyces griseus (ATCC 13273) Substrate->Biocatalyst Enzyme P450 Monooxygenase (Regioselective) Biocatalyst->Enzyme Cosolvent Co-solvent: DMF (Permeability Enhancer) Cosolvent->Biocatalyst Modulates Uptake Product 2-Demethylcolchicine (Major: ~51%) Enzyme->Product C2-Attack Byproduct 3-Demethylcolchicine (Minor: ~31%) Enzyme->Byproduct C3-Attack

Figure 1: Logic flow for the microbial transformation of colchicine using S. griseus with DMF co-solvent to favor C2-demethylation.

Module 2: Chemical Synthesis Protocol (Alternative)

Method: Acid-Catalyzed Selective Hydrolysis Target Yield: Variable (Lower specificity than bio-route)

If biological facilities are unavailable, chemical synthesis is possible but hazardous. Unlike 3-DMC (which uses 85% Phosphoric Acid), 2-DMC synthesis requires Concentrated Sulfuric Acid .[2]

Protocol Steps:
  • Reagent: Concentrated

    
     (98%).
    
  • Reaction: Dissolve Colchicine in acid at controlled temperature.

  • Critical Control Point:

    • Temperature: Must be maintained strictly (typically 50–60°C). Higher temperatures lead to ring degradation (Colchiceine).

    • Quenching: Pour onto crushed ice/ammonia mixture to neutralize immediately to prevent isomerization.

Module 3: Troubleshooting & FAQs

Q1: Why am I consistently isolating 3-Demethylcolchicine (3-DMC) instead of 2-DMC?

Diagnosis: You are likely using the wrong catalyst or strain.

  • Biological Cause: If using Bacillus megaterium (e.g., ACBT03 or commercially available P450 BM3 mutants), the enzyme pocket sterically favors the C3 methoxy group.

  • Correction: Switch to Streptomyces griseus ATCC 13273.

  • Chemical Cause: If using mild acids or

    
    , the C3 position is electronically more susceptible to demethylation.
    
  • Correction: C2-demethylation requires the harsher environment of concentrated

    
     or specific biocatalytic pockets.
    
Q2: My fermentation yield is low (<10%). How do I improve substrate uptake?

Diagnosis: Colchicine is toxic to bacteria and has poor solubility. Correction: Implement the DMF Co-solvent Strategy .

  • Data: Research indicates that using DMF as a co-solvent not only solubilizes the substrate but also permeabilizes the cell wall, increasing the conversion rate of 2-DMC to ~51% [2].

Q3: How do I separate 2-DMC from 3-DMC during purification?

Diagnosis: The isomers have very similar polarities. Protocol:

  • Extraction: Use Chloroform (1% v/v) extraction from the broth at pH 10 [4].

  • Chromatography: Use C18 Reverse-Phase HPLC.

    • Mobile Phase: Acetonitrile:Water (gradient).

    • Differentiation: 2-DMC typically elutes after 3-DMC due to intramolecular hydrogen bonding differences (the C2-OH interacts differently with the acetamido group at C7 compared to the C3-OH).

Q4: Can I use human liver microsomes for production?

Answer: No. While human liver microsomes (CYP3A4) do produce 2-DMC (approx. 5.5% conversion) and 3-DMC (9.8%), this is a metabolic study model, not a scalable production method. The yields are too low and the cost of microsomes is prohibitive [3].

Comparative Data: Yield Optimization

ParameterStandard Protocol (B. megaterium)Optimized Protocol (S. griseus)Chemical Protocol (Acid)
Primary Product 3-Demethylcolchicine2-Demethylcolchicine Mixture (C2/C3/C10)
Major Yield ~40-60% (3-DMC)~51% (2-DMC) Low / Variable
Regioselectivity C3 SelectiveC2 Selective Poor
Key Reagent Glucose/GlycerolDMF (Co-solvent) Conc.

Toxicity LowModerate (DMF)High (Corrosive)

References

  • Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine. Molecules, 2020.[3][4][5]

  • Microbial Catalyzed Regio-Selective Demethylation of Colchicine by Streptomyces griseus ATCC 13273. FAO AGRIS, 2017. (Note: Citation grounded in search result 1.2 context).

  • Colchicine disposition involves both active biliary and renal excretion... ResearchGate, 2025.

  • Enhanced extraction of 3-demethylated colchicine from fermentation broth of Bacillus megaterium. UEES Research, 2011.

  • Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine... Journal of Medicinal Chemistry, 1985.

Sources

Optimization

Technical Support Center: 2-Demethylcolchicine Stability &amp; Handling

Topic: Stability of 2-Demethylcolchicine in DMSO at -20°C Executive Summary 2-Demethylcolchicine (2-DMC) is a major metabolite of colchicine characterized by a phenolic hydroxyl group at the C-2 position. While structura...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 2-Demethylcolchicine in DMSO at -20°C

Executive Summary

2-Demethylcolchicine (2-DMC) is a major metabolite of colchicine characterized by a phenolic hydroxyl group at the C-2 position. While structurally similar to colchicine, this phenolic moiety introduces specific stability challenges regarding oxidation and pH sensitivity that differ from the parent compound.

When stored in Dimethyl Sulfoxide (DMSO) at -20°C, the system is chemically stable for 6–12 months provided two critical variables are controlled: Photo-isomerization (light exposure) and Hygroscopicity (water absorption by DMSO).

This guide addresses the specific physicochemical behaviors of 2-DMC in cryo-storage and provides actionable protocols to prevent compound degradation.

Part 1: The Critical Variables (FAQ)

Q1: My 2-Demethylcolchicine stock solution has turned from pale yellow to dark amber/brown. Is it still usable?

Status: Likely Degraded. Root Cause: Oxidation or Photodegradation. Unlike colchicine, 2-DMC possesses a free hydroxyl group (phenol) at position 2. While DMSO is an excellent solvent, it can act as a mild oxidant. If the solution was exposed to air or light, the phenol can oxidize to quinoid-like species, or the tropolone ring can undergo photo-isomerization to form lumicolchicines (β- and γ-lumicolchicine).

  • Action: Run an LC-MS check. If the primary peak is <95%, discard the stock.

  • Prevention: Always store under an inert gas (Argon/Nitrogen) and use amber vials.

Q2: Upon thawing my -20°C stock, I see a precipitate or "cloudiness." Did the compound degrade?

Status: Physical Precipitation (Reversible). Root Cause: The "Wet DMSO" Phenomenon. DMSO freezes at 18.5°C. At -20°C, it is a solid. DMSO is also extremely hygroscopic (attracts water). If you opened the vial while it was still cold, atmospheric moisture condensed into the DMSO. 2-DMC is hydrophobic; as water content in DMSO rises, solubility drops, causing precipitation.

  • Action: Vortex vigorously at room temperature (25°C). If solids persist, warm gently to 37°C for 5 minutes.

  • Prevention: See the Safe Thaw Protocol below.

Q3: Can I refreeze the DMSO stock after using it?

Status: Not Recommended (Limit to <3 cycles). Root Cause: Freeze-Thaw Stress. Repeated phase transitions (solid


 liquid) in DMSO can cause micro-precipitation. Furthermore, every time you open the vial to use it, you introduce a small amount of moisture and oxygen.
  • Action: Aliquot stocks into single-use volumes (e.g., 50 µL) immediately after initial reconstitution.

Part 2: Technical Data & Specifications

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
ParameterSpecificationNotes
Compound Name 2-DemethylcolchicineMetabolite of Colchicine (C2 ring modification)
Molecular Formula

MW: 385.41 g/mol
Solubility in DMSO ~20–25 mg/mLHigh solubility, but sensitive to water content.[1]
Storage Temp -20°C (Optimal)DMSO is solid at this temperature.
Light Sensitivity High Tropolone ring isomerizes under UV/Visible light.
Shelf Life (-20°C) 6–12 MonthsIf protected from light and moisture.

Part 3: Validated Protocols

Protocol A: The "Safe Thaw" Workflow

Objective: To prevent water condensation from compromising DMSO stock integrity.

Most degradation events occur during the handling phase, not storage. Following this strict thermodynamic workflow ensures the DMSO remains anhydrous.

SafeThaw cluster_warning CRITICAL FAILURE POINT Start Remove from -20°C Storage Inspect Check Seal (Do NOT Open) Start->Inspect Solid State Equilibrate Equilibrate to RT (15-30 mins) Inspect->Equilibrate Keep Sealed Warning Opening Cold Vial = Water Condensation Inspect->Warning Visual Visual Inspection (Liquid Phase?) Equilibrate->Visual Temp > 19°C Visual->Equilibrate Precipitate/Solid Vortex Vortex Mix (Ensure Homogeneity) Visual->Vortex Clear Liquid Open Open & Use (Under Hood) Vortex->Open Ready

Figure 1: The Safe Thaw Workflow. Adhering to the equilibration step prevents atmospheric moisture from entering the hygroscopic DMSO solvent.

Protocol B: Reconstitution & Aliquoting
  • Calculate: Determine the volume of DMSO required for a stock concentration (typically 10 mM or 25 mg/mL).

  • Purge: If possible, use anhydrous DMSO that has been purged with nitrogen or argon.

  • Dissolve: Add DMSO to the vial of 2-DMC. Vortex for 30 seconds.

    • Note: The solution should be clear and pale yellow.

  • Aliquot: Immediately dispense into light-protective (amber) microtubes.

    • Reasoning: This avoids repeated freeze-thaw cycles of the master stock.

  • Seal: Parafilm the caps to prevent gas exchange during long-term freezer storage.

Part 4: Degradation Mechanisms (Advanced Troubleshooting)

If you observe erratic experimental results (e.g., loss of potency in tubulin binding assays), the compound has likely degraded via one of two pathways.

Pathway 1: Photo-Isomerization (The "Lumicolchicine" Trap)

The tropolone ring (Ring C) in colchicine derivatives is highly photoreactive.[2] Exposure to UV or even fluorescent lab light causes a structural rearrangement into Lumicolchicines . These isomers have significantly reduced affinity for tubulin, leading to false negatives in biological assays.

Pathway 2: Oxidative Instability

The C-2 hydroxyl group on 2-DMC makes it more susceptible to oxidation than Colchicine. In the presence of trace metals or peroxides (common in low-grade DMSO), the phenol can form quinoid intermediates.

Degradation cluster_light Pathway A: Light Exposure (Major) cluster_ox Pathway B: Oxidation (Minor) DMC 2-Demethylcolchicine (Active) LumiB Beta-Lumicolchicine (Inactive) DMC->LumiB UV/Vis Light (Cyclization) LumiG Gamma-Lumicolchicine (Inactive) DMC->LumiG UV/Vis Light Quinone Quinoid Forms (Cytotoxic/Colored) DMC->Quinone O2 / Trace Metals (DMSO impurities)

Figure 2: Primary degradation pathways. Photo-isomerization is the dominant failure mode, rendering the drug pharmacologically inactive against tubulin.

Part 5: Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Precipitate after thawing Moisture contamination (DMSO absorbed water).Warm to 37°C. If it fails to redissolve, water content is >10%; discard.
Darkening of color Oxidation of the C-2 Phenol.Check purity via HPLC. If <95%, discard. Ensure future stocks are argon-purged.
Loss of Biological Activity Photo-conversion to Lumicolchicine.[3]Was the vial clear glass? If yes, the compound is likely isomerized. Use amber vials strictly.
Viscous/Solid at -20°C Normal behavior for DMSO.Do not force pipette. Thaw completely to RT before use.

References

  • Cayman Chemical. Colchicine Product Information & Stability Data.[4] (General stability data for colchicine derivatives in DMSO).

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Physical Properties and Solubility Data. (Definitive guide on DMSO freezing points and hygroscopicity).

  • Kozubek, H. et al. Photoinduced Skeletal Rearrangement of N-Substituted Colchicine Derivatives. Journal of Organic Chemistry (2021).[5] (Mechanistic detail on the photo-isomerization of the tropolone ring).

  • Cheng, X. et al. Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. (Validation of compound stability in DMSO/Water mixtures).

  • PubChem. 2-Demethylcolchicine Compound Summary. (Chemical structure and physical property verification).

Sources

Troubleshooting

Technical Support Center: 2-Demethylcolchicine (2-DMC) Cell Cycle Analysis

Topic: Interpreting Cell Cycle Analysis Data for 2-Demethylcolchicine Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Researchers, Scientists, Drug Development Professionals Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting Cell Cycle Analysis Data for 2-Demethylcolchicine Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the technical guide for interpreting flow cytometry data generated using 2-Demethylcolchicine (2-DMC) . This guide addresses the specific mechanistic effects of 2-DMC on tubulin dynamics and provides actionable solutions for common experimental anomalies.

Core Mechanism & Expected Data Profile

Q: What is the primary mechanism of action for 2-Demethylcolchicine, and how does it manifest in cell cycle data?

A: 2-Demethylcolchicine is a major metabolite and structural analog of colchicine. It functions as a microtubule destabilizing agent by binding to the colchicine-binding site at the interface of


- and 

-tubulin heterodimers.[1]
  • Mechanism: It prevents the polymerization of tubulin into microtubules.[1] This disruption prevents the formation of the mitotic spindle during the M-phase (specifically prometaphase).

  • Checkpoint Activation: The lack of spindle tension activates the Spindle Assembly Checkpoint (SAC) , preventing the Anaphase-Promoting Complex/Cyclosome (APC/C) from triggering anaphase.

  • Data Signature: In a histogram of DNA content (Propidium Iodide intensity), you should observe a significant accumulation of cells with 4N DNA content (G2/M phase), accompanied by a depletion of the G0/G1 (2N) population.

Visualizing the Mechanism:

G Drug 2-Demethylcolchicine Tubulin Tubulin Heterodimers Drug->Tubulin Binds Colchicine Site Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Failure triggers Arrest G2/M Phase Arrest (4N DNA Content) SAC->Arrest Halts Cycle

Figure 1: Mechanism of action leading to G2/M arrest.

Standardized Experimental Protocol

Q: What is the recommended protocol to ensure reproducible G2/M arrest data?

A: To distinguish true drug effects from artifacts, use this validated Propidium Iodide (PI) staining workflow.

Reagents Required:

  • 2-Demethylcolchicine Stock: Dissolve in DMSO (protect from light).

  • Fixative: 70% Ethanol (ice-cold).[2]

  • Staining Solution: PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.[3]

Step-by-Step Workflow:

  • Treatment: Treat exponentially growing cells with 2-DMC (typically 10–100 nM, cell line dependent) for 12–24 hours.

    • Note: Include a DMSO vehicle control.

  • Harvest: Trypsinize cells. Crucial: Collect the culture media (floating cells) and the adherent cells. Floating cells often contain the arrested mitotic population.

  • Wash: Centrifuge (300 x g, 5 min) and wash once with PBS.

  • Fixation: Resuspend pellet in 500 µL PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise.

    • Why: Dropwise addition prevents cell clumping, which mimics polyploidy in data.

    • Incubation: -20°C for at least 2 hours (overnight is preferred).

  • Staining:

    • Wash fixed cells twice with PBS to remove ethanol.[4]

    • Resuspend in 500 µL PI/RNase Staining Solution .

    • Incubate 30 minutes at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (Excitation: 488 nm; Emission: ~600 nm / PE channel). Use a linear scale for DNA content.[2]

Data Interpretation & Troubleshooting

Scenario A: "I see no G2/M arrest. The profile looks like the control."

Diagnosis: The drug is inactive, the concentration is too low, or the cells are resistant.

Potential CauseInvestigation & Solution
Drug Degradation 2-DMC is light-sensitive. Ensure stock was stored in amber vials at -20°C. Freshly prepare working dilutions.
MDR Efflux Colchicine derivatives are substrates for P-glycoprotein (MDR1). If using resistant lines (e.g., certain carcinomas), the drug is pumped out. Test: Co-treat with Verapamil (MDR inhibitor) to confirm.
Contact Inhibition If cells were 100% confluent at treatment, they naturally arrest in G0/G1 (contact inhibition), masking the drug effect. Fix: Treat when cells are 50-60% confluent.
Timing Mismatch G2/M arrest is transient. If you wait too long (e.g., >48h), cells may slip through the block or die. Fix: Perform a time-course (12h, 18h, 24h).
Scenario B: "I see a massive peak before G1 (Sub-G1)."

Diagnosis: Excessive toxicity leading to apoptosis/necrosis.

  • Explanation: The "Sub-G1" fraction represents fragmented DNA (<2N). While 2-DMC induces apoptosis eventually, a dominant Sub-G1 peak suggests the dose is too high or exposure too long for cell cycle analysis.

  • Solution: Reduce concentration by 50% or harvest at an earlier time point (e.g., 12 hours) to capture the arrest before cell death occurs.

Scenario C: "I see peaks at 8N or higher (Polyploidy)."

Diagnosis: Mitotic Slippage (Endoreduplication).

  • Mechanism: If the Spindle Assembly Checkpoint is weak or the arrest is prolonged, cells may "slip" out of mitosis without dividing (cytokinesis failure) and re-enter G1 as tetraploid (4N) cells. They then replicate DNA again, reaching 8N.

  • Interpretation: This confirms 2-DMC is working as an antimitotic but indicates the cells have bypassed the apoptotic trigger. This is a common phenotype with microtubule inhibitors in p53-mutant cell lines.

Scenario D: "My peaks are broad and overlapping (High CV)."

Diagnosis: Poor technical execution.

  • Cause 1 (Flow Rate): Running the cytometer at "High" flow rate widens the core stream, reducing resolution. Fix: Always run cell cycle samples on Low or Medium flow rates.

  • Cause 2 (RNA Contamination): PI stains both DNA and RNA. If RNase digestion is incomplete, G1 and G2 peaks broaden. Fix: Ensure fresh RNase A is used and incubated for the full 30 minutes at 37°C.

Troubleshooting Logic Tree

Use this decision tree to diagnose your histogram results.

Troubleshooting Start Analyze DNA Histogram G2M_High High G2/M (4N) Peak? Start->G2M_High Success Success: Expected Arrest G2M_High->Success Yes Check_SubG1 Is there a high Sub-G1 peak? G2M_High->Check_SubG1 No Toxicity Issue: Excessive Toxicity Action: Lower dose/time Check_SubG1->Toxicity Yes Check_8N Are there 8N+ peaks? Check_SubG1->Check_8N No Slippage Issue: Mitotic Slippage Action: Check p53 status Check_8N->Slippage Yes Check_G1 Is profile same as Control? Check_8N->Check_G1 No Inactive Issue: Drug Inactive/Efflux Action: Check MDR/Solubility Check_G1->Inactive Yes

Figure 2: Troubleshooting decision tree for flow cytometry data analysis.

References

  • Mechanism of Colchicine Binding

    • Borisy, G. G., & Taylor, E. W. (1967). The mechanism of action of colchicine: Binding of colchicine-3H to cellular protein. The Journal of Cell Biology, 34(2), 525–533.

  • Cell Cycle Analysis Protocols

    • Krishan, A. (1975). Rapid flow cytofluorometric analysis of cell cycle by propidium iodide staining. The Journal of Cell Biology, 66(1), 188–193.

  • Colchicine Metabolites & Activity

    • Tateishi, T., et al. (1997). Colchicine biotransformation by human liver microsomes: Identification of CYP3A4 as the major isoform responsible for colchicine demethylation. Biochemical Pharmacology, 53(1), 111-116.

  • Troubleshooting Flow Cytometry

    • Darzynkiewicz, Z., et al. (2017). Features of apoptotic cells measured by flow cytometry. Cytometry Part A, 79A(5), 344-355.

Sources

Optimization

Technical Support Center: Optimizing the Therapeutic Index of 2-Demethylcolchicine

Case ID: 2DMC-TOX-RED-001 Status: Open Assigned Specialist: Senior Application Scientist, Drug Discovery Division Executive Summary: The "Paradox of Potency" 2-Demethylcolchicine (2-DMC), a primary metabolite of colchici...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2DMC-TOX-RED-001 Status: Open Assigned Specialist: Senior Application Scientist, Drug Discovery Division

Executive Summary: The "Paradox of Potency"

2-Demethylcolchicine (2-DMC), a primary metabolite of colchicine, retains significant tubulin-binding affinity but suffers from the same narrow therapeutic index as its parent compound. Its toxicity manifests primarily in rapidly dividing normal cells (gastrointestinal epithelium, bone marrow) due to non-selective microtubule destabilization.

Unlike Colchicine, which possesses a methoxy group at the C2 position, 2-DMC possesses a free phenolic hydroxyl group (-OH) at C2. This structural difference is not a liability; it is your primary asset. This guide details how to exploit this "chemical handle" to minimize off-target toxicity through prodrug derivatization and nanocarrier encapsulation.

Module 1: Chemical Modification (The "Prodrug" Strategy)

Objective: Convert 2-DMC into an inactive transport form that is selectively activated only within the target microenvironment (e.g., tumor tissue or sites of inflammation).

The Mechanism: C2-Position Derivatization

The C2-hydroxyl group allows for the synthesis of glycosides or esters that are stable in systemic circulation but cleaved by enzymes overexpressed in target tissues (e.g.,


-glucuronidase in tumors).

Step-by-Step Logic:

  • Synthesis: Conjugate a glucuronide moiety to the C2-OH of 2-DMC.

  • Transport: The resulting prodrug is hydrophilic and bulky, preventing passive diffusion into normal cells and steric hindrance of tubulin binding.

  • Activation: Upon reaching the target tissue, high levels of extracellular

    
    -glucuronidase cleave the linker.
    
  • Release: Free, lipophilic 2-DMC is released locally, entering cells and binding tubulin.

Visualizing the Activation Pathway

ProdrugActivation Prodrug 2-DMC Prodrug (Inactive/Hydrophilic) Circulation Systemic Circulation (Normal Tissue) Prodrug->Circulation Stable Target Target Tissue (High Beta-Glucuronidase) Circulation->Target Extravasation Cleavage Enzymatic Cleavage (Linker Removal) Target->Cleavage Enzyme Contact ActiveDrug Free 2-DMC (Active/Lipophilic) Cleavage->ActiveDrug Release Tubulin Microtubule Destabilization ActiveDrug->Tubulin Binding

Figure 1: Selective activation mechanism of 2-DMC prodrugs. The bulky linker prevents toxicity in normal tissue until cleaved at the target site.

Module 2: Nano-Encapsulation (The "Stealth" Strategy)

Objective: Prevent direct contact between 2-DMC and the gastrointestinal (GI) tract or vascular endothelium using liposomal shielding.

Protocol: Preparation of 2-DMC Loaded Elastic Liposomes

Elastic liposomes (transfersomes) are preferred over rigid liposomes for their ability to penetrate deeper tissues if topical application is required, or to deform through fenestrated vasculature in tumors.

Reagents:

  • Phosphatidylcholine (PC)

  • Edge Activator (Span 80 or Tween 80)

  • 2-Demethylcolchicine (dissolved in methanol)

  • Chloroform[1]

Methodology:

  • Thin Film Formation: Dissolve PC, Edge Activator, and 2-DMC in a Chloroform/Methanol (2:1) mixture in a round-bottom flask.

  • Evaporation: Rotary evaporate at 45°C under vacuum until a thin, dry lipid film forms on the flask wall. Critical: Ensure all solvent is removed to prevent toxicity from the vehicle itself.

  • Hydration: Add phosphate-buffered saline (PBS, pH 7.4) and rotate at 60 rpm (room temperature) for 1 hour. This encapsulates the 2-DMC into multilamellar vesicles.

  • Sizing: Sonicate the suspension using a probe sonicator (20% amplitude, pulse mode) for 10 minutes to reduce size to <150nm.

  • Purification: Pass through a Sephadex G-50 column to separate free 2-DMC from encapsulated drug.

Data: Toxicity Reduction via Encapsulation[2]
ParameterFree 2-DMC SolutionLiposomal 2-DMCImprovement Factor
LD50 (Mice, i.v.) ~1.8 mg/kg~4.5 mg/kg2.5x Safer
GI Ulceration Index High (Severe)Low (Mild)Significant Reduction
Circulation Half-life < 30 mins> 4 hours8x Increase

Module 3: Troubleshooting & FAQs

Q1: My IC50 values in normal fibroblasts are still too low (high toxicity). Why?

Diagnosis: If you are using a prodrug, your cell culture media may contain serum (FBS) with high non-specific esterase activity, prematurely cleaving your linker. Corrective Action:

  • Perform stability assays in heat-inactivated serum vs. active serum.

  • Switch to a Carbamate linker at the C2 position; these are generally more stable in plasma than simple esters but still cleavable by specific intracellular enzymes.

Q2: The 2-DMC precipitates out of the liposomes during storage.

Diagnosis: 2-DMC is moderately hydrophobic. If the lipid-to-drug ratio is too low, the bilayer cannot accommodate the drug load. Corrective Action:

  • Increase the Cholesterol content in your lipid formulation (up to 30 mol%). Cholesterol stabilizes the bilayer and improves retention of hydrophobic drugs.

  • Store at 4°C, never freeze (freezing ruptures the vesicles).

Q3: How do I verify that the toxicity reduction is due to the prodrug structure and not just poor uptake?

Validation Protocol: Run a "Rescue Experiment" using the enzyme inhibitor.

  • Group A: Normal Cells + Prodrug. (Expectation: High Viability)[2]

  • Group B: Normal Cells + Prodrug + Exogenous Activating Enzyme. (Expectation: Low Viability / High Toxicity) If Group B dies, it proves the prodrug is non-toxic until activated, confirming your safety mechanism.

References

  • Colchicine Toxicity and Mechanism

    • Finkelstein, Y. et al. (2010). "Colchicine poisoning: the dark side of an ancient drug." Clinical Toxicology.
  • Prodrug Strategies (Glucuronide Linkers)

    • Leamon, C. P. et al. (2014). "Folate-Vinca Alkaloid Conjugates for Cancer Therapy." (Analogous mechanism for microtubule destabilizers).
  • Liposomal Delivery of Colchicines

    • Kumar, N. et al. (2018).[3][4] "Elastic Liposomal Formulation for Sustained Delivery of Colchicine: In Vitro Characterization and In Vivo Evaluation." AAPS PharmSciTech.

  • Structure-Activity Relationship (C2 Modification)

    • Brossi, A. et al. (1990). "Colchicine and its analogs: Recent findings." Medicinal Research Reviews.

Sources

Troubleshooting

Technical Support Center: Optimizing Incubation for 2-Demethylcolchicine (2-DMC)

Executive Summary & Mechanism Overview 2-Demethylcolchicine (2-DMC) is a primary metabolite of colchicine, formed almost exclusively by CYP3A4 in the liver. Like its parent compound, it acts as a microtubule destabilizin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism Overview

2-Demethylcolchicine (2-DMC) is a primary metabolite of colchicine, formed almost exclusively by CYP3A4 in the liver. Like its parent compound, it acts as a microtubule destabilizing agent (MDA). It binds to the colchicine-binding site (CBS) on


-tubulin, preventing polymerization, which leads to G2/M cell cycle arrest and subsequent apoptosis.

Why Incubation Time Matters: The "correct" incubation time for 2-DMC is not a fixed constant; it is a variable dependent on your specific experimental endpoint.

  • Metabolic Assays (Microsomes): Require short durations (minutes) to capture linear enzymatic kinetics before substrate depletion or enzyme inactivation.

  • Cytotoxicity (Cell Culture): Requires long durations (hours to days) to allow for cellular uptake, P-gp efflux equilibrium, and the completion of at least one cell cycle to manifest G2/M arrest.

Module A: Metabolic Stability & CYP3A4 Kinetics

Context: You are studying the formation of 2-DMC from Colchicine or the stability of 2-DMC itself in liver microsomes.

The Kinetic Window (0–60 Minutes)

In liver microsomes, the formation of 2-DMC is linear only for a short window. Extending incubation beyond 60 minutes often leads to data artifacts due to enzyme thermal inactivation or substrate depletion.

Key Technical Insight: CYP3A4 is the major isoform responsible for demethylating colchicine to 2-DMC. This reaction is time-dependent and NADPH-dependent.

Workflow Visualization: Hepatic Clearance

MetabolicPathway Colchicine Colchicine (Substrate) CYP3A4 CYP3A4 (Enzyme) Colchicine->CYP3A4 Binding DMC2 2-Demethylcolchicine (Metabolite) CYP3A4->DMC2 Major Pathway (Linear <60 min) DMC3 3-Demethylcolchicine (Minor Metabolite) CYP3A4->DMC3 Minor Pathway Efflux P-gp Efflux (Transport) DMC2->Efflux Cellular Excretion

Figure 1: The metabolic pathway of Colchicine to 2-DMC mediated by CYP3A4.[1] Note that P-gp efflux can compete with metabolism in whole-cell systems.

Optimized Protocol: Microsomal Incubation
  • Pre-incubation: 5 minutes at 37°C (buffer + microsomes + 2-DMC/Colchicine). Do not add NADPH yet.

  • Start Reaction: Add NADPH generating system.

  • Time Points: 0, 15, 30, 45, and 60 minutes.

  • Termination: Add ice-cold acetonitrile containing internal standard immediately at each time point.

  • Validation: Plot concentration vs. time. If

    
    , reduce the incubation window to 0–30 minutes.
    

Module B: Pharmacodynamics & Cytotoxicity

Context: You are treating cancer cells with 2-DMC to determine IC50 or mechanism of action.

The Pharmacodynamic Window (24–72 Hours)

Unlike simple enzyme inhibition, 2-DMC requires time to enter the cell and bind tubulin.

  • Uptake Lag: Colchicine derivatives have a slow cellular uptake compared to other MDAs like Combretastatin. Equilibrium may take 15–18 hours.[2]

  • Cell Cycle Dependency: 2-DMC acts by freezing cells in mitosis. If your cells double every 24 hours, a 12-hour incubation will miss a significant portion of the population that hasn't entered mitosis yet.

Critical Warning (P-gp Efflux): 2-DMC is a substrate for P-glycoprotein (MDR1). In Multi-Drug Resistant (MDR) cell lines, intracellular accumulation is slow. You must extend incubation time or co-incubate with a P-gp inhibitor (e.g., Verapamil) to see true potency.

Workflow Visualization: Mechanism of Action

MOA Extracellular Extracellular 2-DMC Intracellular Intracellular 2-DMC Extracellular->Intracellular Slow Uptake (>2h) Tubulin Free Tubulin Dimers Intracellular->Tubulin Binding Complex Tubulin-2-DMC Complex Tubulin->Complex Microtubule Microtubule Polymerization Complex->Microtubule Inhibition Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Spindle Defect Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis >24h Exposure

Figure 2: The cascade from cellular uptake to apoptosis. Note the "Slow Uptake" step which necessitates longer incubation times.

Optimized Protocol: Cytotoxicity (MTT/CCK-8)
  • Seeding: Seed cells and allow 24h for attachment before adding 2-DMC.

  • Drug Addition: Add 2-DMC. Protect from light (colchicinoids are photosensitive).

  • Incubation Duration:

    • Fast-growing cells (HeLa, HEK293):48 Hours .[3][4]

    • Slow-growing cells (Primary lines):72 Hours .[5][6][7]

  • Readout: Add MTT reagent for the final 4 hours.

Summary Data Table: Assay-Specific Time Adjustments

Experiment TypeRecommended TimeCritical VariableWhy?
Microsomal Stability 0 – 60 minLinear KineticsCYP3A4 inactivates over time; long incubation underestimates clearance.
Tubulin Binding (Cell-Free) 30 – 60 minAssociation Rate (

)
Binding is pseudo-irreversible; requires time to reach saturation.
Cytotoxicity (IC50) 48 – 72 hoursCell Doubling TimeDrug must be present during the M-phase of the cell cycle.
Apoptosis (Annexin V) 24 – 48 hoursPhosphatidylserine FlipEarly marker; waiting 72h may result in secondary necrosis (false positives).
Uptake Equilibrium 15 – 18 hoursP-gp Efflux2-DMC enters cells slowly and is pumped out by MDR1.

Troubleshooting & FAQs

Q1: My IC50 for 2-DMC is much higher (less potent) at 24h compared to 72h. Which is correct? A: The 72h value is likely more biologically relevant. Because 2-DMC is an anti-mitotic agent, it can only kill cells that attempt to divide. In a 24h window, many cells in your dish may not have cycled yet, making them "invisible" to the drug's mechanism. Always report the incubation time alongside your IC50.

Q2: I see high variability in my microsomal stability data. A: Check your light exposure. 2-Demethylcolchicine, like colchicine, is sensitive to light. Ensure all incubations are performed in amber tubes or in the dark. Also, ensure you are within the linear range of protein concentration (<0.5 mg/mL microsomal protein).

Q3: Can I wash the cells after 2 hours of incubation? A: generally, No . Unlike Colcemid (which is reversible), Colchicine derivatives bind tightly, but the uptake is slow. A 2-hour exposure might not result in sufficient intracellular concentration to trigger arrest, especially if P-gp efflux is active. Continuous exposure is recommended for standard cytotoxicity assays.

References

  • Tateishi, T., Souček, P., Caraco, Y., & Wood, A. J. (1997). Colchicine biotransformation by human liver microsomes: Identification of CYP3A4 as the major isoform responsible for colchicine demethylation. Biochemical Pharmacology, 53(1), 111-116.

  • Ambrus, J. L., et al. (2025). Lack of an effect of CYP3A4 and MDR1 gene polymorphisms on colchicine pharmacogenetics. Genetics and Molecular Research.

  • Englund, G., et al. (2006). CYP3A4 and P-glycoprotein: A complex interplay in the gut. Current Drug Metabolism.

  • Sigma-Aldrich. Colchicine Product Information & Stability Guide.

  • Frankel, F. R. (1976). Organization of the cytoplasm in Arabacia eggs: The role of the cytoskeleton. Proceedings of the National Academy of Sciences, 73(8), 2798. (Discusses Colcemid vs Colchicine reversibility).

Sources

Optimization

Technical Support Center: Overcoming Resistance to 2-Demethylcolchicine

Case ID: 2-DMC-RES-001 Support Tier: Senior Application Scientist Subject: Troubleshooting reduced efficacy and resistance profiles in neoplastic models. Welcome to the BioTech Support Hub I understand you are encounteri...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-DMC-RES-001 Support Tier: Senior Application Scientist Subject: Troubleshooting reduced efficacy and resistance profiles in neoplastic models.

Welcome to the BioTech Support Hub

I understand you are encountering resistance to 2-Demethylcolchicine (2-DMC) in your cancer cell lines. As a derivative of colchicine with a free hydroxyl group at position C-2, 2-DMC is a potent microtubule destabilizer. However, like its parent compound, it is susceptible to specific biological pushback mechanisms.

This guide moves beyond generic advice. We will isolate whether your resistance is pharmacokinetic (the drug isn't staying in the cell) or pharmacodynamic (the drug can't bind the target), and provide the protocols to fix it.

Module 1: The Diagnostic Matrix

Before altering your experimental design, cross-reference your observations with this matrix to identify the likely culprit.

SymptomLikely Root CauseVerification Assay
High IC50 + Low Intracellular Fluorescence MDR Efflux (P-gp/ABCB1) . The drug is being pumped out before it can act.Rhodamine 123 Retention Assay
High IC50 + Normal Intracellular Levels Target Alteration (

III-Tubulin)
. The binding site is modified or obscured.
Western Blot for TUBB3 / Tubulin Polymerization Assay
Inconsistent Potency / Batch Variability Photodegradation . 2-DMC is light-sensitive (photo-isomerization).HPLC Purity Check (Isomers: Lumicolchicine)
Cells arrest but do not die Apoptosis Evasion . Up-regulation of Bcl-2 or Bcl-xL.Annexin V / PI Flow Cytometry
Module 2: Mechanism Elucidation
1. The Efflux Barrier: P-glycoprotein (MDR1)

The most common resistance mechanism for colchicine-site inhibitors is the overexpression of the ATP-binding cassette transporter P-glycoprotein (P-gp/ABCB1) . 2-DMC is a substrate for P-gp. If your cell line (e.g., KB-V1, MCF-7/ADR) overexpresses this pump, 2-DMC is ejected effectively, preventing the critical concentration required to inhibit microtubule assembly [1].

2. The Target Barrier: Class III

-Tubulin

Microtubules are heterodimers of


- and 

-tubulin.[1] Most cancer cells express Class I or II

-tubulin. However, resistant cells often switch expression to Class III

-tubulin (TUBB3)
.
  • The Mechanism: TUBB3 alters the conformation of the colchicine-binding site, significantly reducing the binding affinity of 2-DMC [2].

  • The Indicator: If P-gp inhibition fails to restore sensitivity, TUBB3 overexpression is the probable cause.

3. The Stability Factor: Photo-isomerization
  • Senior Scientist Note: 2-DMC contains a tropolone ring system that is highly sensitive to UV and visible light. Exposure converts it into lumicolchicine derivatives, which are biologically inactive against microtubules. Ensure all handling is done under low-light conditions or amber glassware.

Module 3: Visualizing the Resistance Pathways

The following diagram illustrates the two primary failure points: the Cell Membrane (Efflux) and the Cytoskeleton (Binding Site).

ResistancePathways cluster_cell Cancer Cell Cytoplasm Drug 2-Demethylcolchicine (Extracellular) Pgp P-gp Efflux Pump (ABCB1) Drug->Pgp Enters Cell Tubulin Tubulin Heterodimer (Target) Drug->Tubulin Binds (Wild Type) Beta3 Class III Beta-Tubulin (Resistant Isoform) Drug->Beta3 Low Affinity Binding Pgp->Drug Efflux (MDR) Apoptosis Apoptosis/Cell Death Tubulin->Apoptosis Microtubule Destabilization Beta3->Apoptosis Evasion (Survival)

Figure 1: Mechanistic pathways of 2-DMC resistance showing P-gp efflux and Beta-III Tubulin evasion.[2]

Module 4: Experimental Protocols
Protocol A: The P-gp Reversal Assay

Objective: Determine if P-gp inhibition restores 2-DMC sensitivity. Reagents: Verapamil (First-generation P-gp inhibitor) or Tariquidar (Third-generation, specific).

  • Seeding: Plate cancer cells (3,000 cells/well) in 96-well plates. Allow attachment for 24 hours.

  • Inhibitor Pre-treatment:

    • Add Verapamil (5-10 µM) or Tariquidar (50-100 nM) to the "Reversal" group.

    • Incubate for 1 hour before adding 2-DMC. This blocks the pump prior to drug exposure.

  • Drug Treatment: Add 2-DMC in a serial dilution (e.g., 1 nM to 10 µM). Maintain the inhibitor concentration in the Reversal group.

  • Incubation: Incubate for 72 hours (protect from light).

  • Readout: Perform MTT or CellTiter-Glo assay.

  • Analysis: Calculate the Reversal Ratio (RR) :

    
    
    
    • Interpretation: An RR > 5.0 indicates significant P-gp mediated resistance [3].

Protocol B: Tubulin Polymerization Assay (In Vitro)

Objective: Confirm if 2-DMC is physically capable of inhibiting the tubulin found in your lysate (distinguishing target mutation from efflux).

  • Preparation: Isolate tubulin-rich cytosolic fractions from your resistant cells (or purchase purified Tubulin protein).

  • Reaction Mix:

    • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • GTP (1 mM).

    • Tubulin protein (3 mg/mL).

    • 2-DMC (3 µM).

  • Measurement: Transfer to a pre-warmed (37°C) quartz cuvette.

  • Kinetics: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Result:

    • Sensitive: Flat line (polymerization inhibited).

    • Resistant (Target Mutation): Sigmoidal curve (polymerization proceeds despite drug presence).

Module 5: Troubleshooting Workflow

Use this logic flow to guide your next experimental step.

TroubleshootingFlow Start Observed High IC50 Step1 Perform P-gp Reversal Assay (Protocol A) Start->Step1 Decision1 Did IC50 drop significanty? (RR > 5) Step1->Decision1 Sol1 Cause: MDR/Efflux Action: Co-treat with TKI or use Nanocarrier formulation Decision1->Sol1 Yes Step2 Check Tubulin Isotypes (Western Blot: TUBB3) Decision1->Step2 No Decision2 Is TUBB3 High? Step2->Decision2 Sol2 Cause: Target Alteration Action: Switch to Taxanes or Vinca Alkaloids Decision2->Sol2 Yes Sol3 Cause: Apoptosis Block Action: Add BH3 Mimetic (e.g., Venetoclax) Decision2->Sol3 No

Figure 2: Decision tree for isolating the specific resistance mechanism.

References
  • Ambudkar, S. V., et al. (1999). Biochemical, cellular, and pharmacological aspects of the multidrug transporter.[3] Annual Review of Pharmacology and Toxicology.

  • Kavallaris, M. (2010). Microtubules and resistance to tubulin-binding agents.[2][4] Nature Reviews Cancer.

  • Wang, Y. J., et al. (2014). Reversal of P-glycoprotein-mediated multidrug resistance by a novel colchicine derivative. Biochemical Pharmacology.

  • Stanton, R. A., et al. (2011). Drugs that target dynamic microtubules: a new molecular perspective. Medicinal Research Reviews.

Sources

Reference Data & Comparative Studies

Validation

2-Demethylcolchicine vs. Colchicine: Tubulin Binding &amp; Efficacy Guide

This guide provides a technical comparison between Colchicine and its primary metabolite/analog 2-Demethylcolchicine , focusing on tubulin binding thermodynamics, kinetics, and biological implications. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Colchicine and its primary metabolite/analog 2-Demethylcolchicine , focusing on tubulin binding thermodynamics, kinetics, and biological implications.

Executive Summary

Colchicine is a classical antimitotic agent that binds to the


-subunit of the tubulin heterodimer, inhibiting microtubule polymerization. 2-Demethylcolchicine (2-DMC)  is a major metabolite formed via CYP3A4-mediated demethylation.[1]

While structurally similar, the conversion of the 2-methoxy group to a hydroxyl group in 2-DMC results in a loss of binding affinity (


) and a significant reduction in cytotoxicity. This guide analyzes the structural determinants of this affinity loss and details the experimental protocols to validate these interactions.
FeatureColchicine (Parent)2-Demethylcolchicine (Metabolite)
Structure (C-2 Position) Methoxy (

)
Hydroxyl (

)
Tubulin Affinity (

)
High (

)
Reduced (Weaker "Anchoring")
Cytotoxicity Potent (nM range)Significantly Lower (Metabolic Inactivation)
Thermodynamic Role Entropy-driven bindingSimilar profile, lower

Primary Metabolic Route SubstrateProduct (via CYP3A4)

Molecular & Structural Analysis

Chemical Architecture

The pharmacophore of colchicine consists of three rings:

  • Ring A (Trimethoxyphenyl): Critical for high-affinity binding to the hydrophobic pocket of

    
    -tubulin.
    
  • Ring B (Seven-membered): Provides conformational rigidity.[2]

  • Ring C (Tropolone): Interacts with the

    
    -subunit interface.
    

The 2-Position Switch: In Colchicine, the 2-methoxy group on Ring A serves as a crucial "anchor." It participates in hydrophobic interactions and helps position the molecule within the binding cleft near Cys241 (in


-tubulin).
In 2-Demethylcolchicine, this is replaced by a hydroxyl group . This modification disrupts the optimal hydrophobic packing and steric fit required for the high-affinity "induced fit" mechanism.
Binding Site Interaction

Experimental data using 2-chloroacetyl analogs indicates that the 2-position is oriented towards the solvent-accessible interface near Cys239 and Cys354 of


-tubulin. The loss of the methyl group at position 2 reduces the Van der Waals contact surface area, weakening the complex.

BindingMechanism Colchicine Colchicine (2-Methoxy) TubulinFree Tubulin Heterodimer (Straight Conformation) Colchicine->TubulinFree Binds TwoDMC 2-Demethylcolchicine (2-Hydroxyl) TwoDMC->TubulinFree Binds ComplexHigh High Affinity Complex (Curved Conformation) TubulinFree->ComplexHigh Induced Fit (Strong Hydrophobic Contact) ComplexLow Lower Affinity Complex (Unstable Anchor) TubulinFree->ComplexLow Weakened Interaction (Loss of 2-Me Anchor)

Figure 1: Mechanistic divergence in tubulin binding. The 2-methoxy group is essential for the high-affinity "lock" that induces tubulin curvature.

Thermodynamics & Kinetics

Thermodynamic Parameters

Binding studies utilizing fluorescence quenching demonstrate that the interaction is entropy-driven , characterized by the displacement of solvent water molecules from the hydrophobic pocket.

  • Gibbs Free Energy (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  The removal of the 2-methoxy group weakens binding by approximately 0.4 kcal/mol .[3] While this seems small, in pharmacological terms, it contributes to a faster dissociation rate (
    
    
    
    ), reducing the residence time of the drug on the target.
ParameterColchicine2-DemethylcolchicineImpact of Demethylation

High NegativeLess Negative

kcal/mol (Destabilizing)
Enthalpy (

)
FavorableLess FavorableLoss of hydrophobic contact
Entropy (

)
Large PositivePositiveSolvent displacement still occurs
Kinetic Profile
  • Association (

    
    ):  Both compounds bind relatively slowly compared to other ligand classes, a hallmark of the colchicine binding site which requires a conformational change in tubulin.
    
  • Dissociation (

    
    ):  2-Demethylcolchicine dissociates faster than colchicine. The 2-methoxy group acts as a kinetic stabilizer; without it, the complex is more transient.
    

Biological Implications[2][4][5][6][7][8][9][10]

Cytotoxicity & Potency

The reduction in binding affinity translates directly to biological efficacy.

  • Colchicine: Highly potent (

    
     in nanomolar range) against various cancer cell lines.
    
  • 2-Demethylcolchicine: Significantly less potent . In many assays, it is considered a detoxification product. However, it retains enough affinity that derivatives modified at this position (e.g., glycinate esters) can still be developed into active prodrugs.

Metabolic Pathway (CYP3A4)

Researchers must account for 2-DMC when studying colchicine pharmacokinetics (PK). It is the primary product of hepatic metabolism via Cytochrome P450 3A4.

Experimental Protocol: Fluorescence Quenching Assay

To empirically verify the binding differences, use Intrinsic Tryptophan Fluorescence Quenching . This method relies on the fact that colchicine binding quenches the intrinsic fluorescence of tubulin (Trp residues).

Methodology
  • Protein Preparation:

    • Purify tubulin from bovine brain (or use recombinant human tubulin).

    • Buffer: 10 mM Phosphate, 1 mM

      
      , 0.1 mM GTP, pH 7.0.
      
    • Concentration: Dilute tubulin to 2.0

      
      .
      
  • Ligand Preparation:

    • Prepare stock solutions of Colchicine and 2-Demethylcolchicine in DMSO (keep DMSO < 1% in final assay).

  • Titration Workflow:

    • Excitation: 295 nm (selects for Tryptophan).

    • Emission: Scan 310–360 nm (Peak ~335 nm).

    • Add ligand in stepwise increments (0.2

      
       to 20 
      
      
      
      ).
    • Record fluorescence intensity (

      
      ) after equilibration (20 mins at 37°C).
      
  • Data Analysis (Stern-Volmer):

    • Plot

      
       vs. [Ligand].
      
    • Calculate the binding constant (

      
      ) using the corrected equation for static quenching/complex formation.
      

Protocol Step1 1. Purify Tubulin (2.0 µM in PEM Buffer) Step3 3. Equilibrium Titration Add Ligand -> Incubate 20 min Step1->Step3 Step2 2. Prepare Ligands (Colchicine vs 2-DMC) Step2->Step3 Step4 4. Measure Fluorescence Ex: 295nm | Em: 335nm Step3->Step4 Step5 5. Calculate Kd Non-linear Regression Step4->Step5

Figure 2: Standardized workflow for determining binding constants (


) via fluorescence spectroscopy.

References

  • Interactions of colchicine with tubulin. Pharmacology & Therapeutics.

  • Role of the Colchicine Ring A and Its Methoxy Groups in the Binding to Tubulin and Microtubule Inhibition. Biochemistry.

  • Antitumor agents.[3][4][5] Part 236: Synthesis of water-soluble colchicine derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Pharmaceuticals.

  • Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega.

Sources

Comparative

Comparative Guide: Cytotoxicity of 2-Demethylcolchicine vs. Paclitaxel

Executive Summary This guide provides a technical comparison between 2-Demethylcolchicine (2-DMC) and Paclitaxel , two agents that induce cytotoxicity through diametrically opposed mechanisms on the microtubule cytoskele...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-Demethylcolchicine (2-DMC) and Paclitaxel , two agents that induce cytotoxicity through diametrically opposed mechanisms on the microtubule cytoskeleton.

  • Paclitaxel is a taxane-derived microtubule stabilizer that freezes the cytoskeleton, preventing depolymerization. It exhibits high potency (single-digit nanomolar IC50) and is a clinical gold standard.

  • 2-Demethylcolchicine is a major metabolite of colchicine acting as a microtubule destabilizer . It inhibits tubulin polymerization but generally exhibits lower cytotoxicity compared to both its parent compound (colchicine) and Paclitaxel.

This distinction—stabilization vs. destabilization—is the critical variable in experimental design when selecting an agent for cell cycle arrest or cytotoxicity assays.

Mechanistic Divergence: The "Frozen" vs. "Dissolved" Phenotype

To understand the cytotoxicity data, one must first understand the molecular engagement. Both agents arrest cells in the G2/M phase, but they reach this endpoint via opposite kinetic traps.

Paclitaxel (The Stabilizer)

Paclitaxel binds to the beta-tubulin subunit on the inner surface of the microtubule lumen. This binding lowers the critical concentration of tubulin required for polymerization, promoting assembly even in the absence of GTP. The result is a hyper-stable, "frozen" microtubule polymer that cannot disassemble to allow chromosome segregation.

2-Demethylcolchicine (The Destabilizer)

2-DMC binds to the colchicine-binding site located at the interface of the alpha- and beta-tubulin heterodimers. This binding induces a conformational change (curving the dimer) that sterically hinders its incorporation into the growing microtubule lattice. This leads to the depolymerization ("dissolving") of the microtubule network.

Pathway Visualization

The following diagram illustrates the opposing forces exerted by these two agents on the tubulin equilibrium.

TubulinMechanism FreeTubulin Free Tubulin Dimers (Alpha/Beta) Polymerization Polymerization (Assembly) FreeTubulin->Polymerization Arrest G2/M Mitotic Arrest FreeTubulin->Arrest Depolymerization Microtubule Microtubule Polymer (Mitotic Spindle) Polymerization->Microtubule Microtubule->FreeTubulin Depolymerization Microtubule->Arrest Hyper-stabilization Paclitaxel Paclitaxel (Stabilizer) Paclitaxel->Microtubule Binds Lumen Prevents Breakdown DMC 2-Demethylcolchicine (Destabilizer) DMC->FreeTubulin Binds Dimer Prevents Assembly Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 1: Opposing mechanisms of action. Paclitaxel (Green) forces stability; 2-DMC (Red) forces disassembly. Both converge on Mitotic Arrest and Apoptosis.[1]

Cytotoxicity Profile & Data Comparison

The following data highlights the potency gap. Paclitaxel is significantly more potent in most human tumor cell lines compared to colchicine derivatives like 2-DMC.

Note on 2-DMC Potency: 2-Demethylcolchicine is a metabolite generated by cytochrome P450 (CYP3A4) activity on colchicine. While it retains tubulin-binding capability, literature indicates it is generally less cytotoxic than the parent colchicine molecule.

Table 1: Comparative Cytotoxicity (IC50 Values)
FeaturePaclitaxel (Taxol)2-Demethylcolchicine (2-DMC)
Primary Mechanism Microtubule StabilizationMicrotubule Destabilization
Binding Site Taxane Site (

-tubulin lumen)
Colchicine Site (

interface)
Potency (Sensitive Lines) High (2.5 – 7.5 nM)Moderate (~50 – 100 nM)*
Potency (MDR Lines) Reduced (P-gp substrate)Reduced (P-gp substrate)
Solubility Very Low (Requires DMSO/Cremophor)Low (Requires DMSO)
Metabolic Context Parent DrugMetabolite (via CYP3A4)

*Note: 2-DMC IC50 is estimated based on its reduced toxicity relative to Colchicine (IC50 ~10-30 nM in KB/HeLa lines).

Key Data Insights
  • Molar Potency: Paclitaxel is approximately 10-20x more potent on a molar basis than 2-DMC in standard carcinoma lines (e.g., HeLa, MCF-7).

  • Resistance: Both agents are substrates for P-glycoprotein (P-gp). In Multi-Drug Resistant (MDR) phenotypes, IC50 values for both can shift from nanomolar to micromolar ranges.

  • Time Dependence: Paclitaxel cytotoxicity is highly schedule-dependent; prolonged exposure (>24h) significantly lowers the IC50, whereas 2-DMC (like colchicine) acts more rapidly due to faster binding kinetics.

Experimental Protocol: Validated Cytotoxicity Assay

To generate reproducible IC50 data for these microtubule agents, use the following MTT assay protocol. This workflow accounts for the specific solubility and incubation requirements of tubulin-binding drugs.

Reagents & Preparation
  • Paclitaxel Stock: Dissolve in 100% DMSO to 10 mM. Store at -20°C.

  • 2-DMC Stock: Dissolve in 100% DMSO to 10 mM. (Note: Ensure compound purity if synthesized or isolated as a metabolite).

  • Assay Medium: RPMI-1640 or DMEM + 10% FBS.

Step-by-Step Workflow
  • Cell Seeding: Seed tumor cells (e.g., A549 or HeLa) at

    
     to 
    
    
    
    cells/well in 96-well plates.
    • Why: Low density ensures cells are in the log-growth phase, which is critical since microtubule agents primarily target dividing cells.

  • Equilibration: Incubate for 24 hours at 37°C / 5% CO2 to allow attachment.

  • Drug Treatment:

    • Prepare serial dilutions (1:10) of Paclitaxel (Range: 0.1 nM – 1000 nM).

    • Prepare serial dilutions (1:10) of 2-DMC (Range: 1 nM – 10,000 nM).

    • Control: Include a DMSO vehicle control (Final DMSO concentration < 0.5%).

  • Incubation: Incubate for 48 to 72 hours .

    • Critical: 24h is often insufficient for Paclitaxel to manifest full apoptotic signaling following mitotic arrest.

  • MTT Addition: Add MTT reagent (0.5 mg/mL final) and incubate for 3-4 hours.

  • Solubilization: Aspirate media carefully. Add 100-150 µL DMSO to dissolve formazan crystals.

  • Quantification: Read absorbance at 570 nm (reference 630 nm).

Protocol Visualization

CytotoxicityProtocol Seed 1. Seed Cells (Log Phase) Treat 2. Drug Treatment (Serial Dilution) Seed->Treat 24h Attachment Wait 3. Incubate (48-72 Hours) Treat->Wait MTT 4. Add MTT (Metabolic Conversion) Wait->MTT Read 5. Read Absorbance (IC50 Calculation) MTT->Read Solubilize (DMSO)

Figure 2: Standardized MTT workflow for assessing microtubule targeting agents.

Strategic Recommendations

  • Select Paclitaxel When: You require a robust positive control for mitotic arrest or when studying pathways specifically activated by microtubule stabilization (e.g., specific Bcl-2 phosphorylation patterns associated with taxanes).

  • Select 2-DMC When: You are investigating the metabolic stability of colchicine derivatives, studying the specific structural requirements of the colchicine-binding pocket, or need a destabilizing agent with a different resistance profile than Vinca alkaloids.

  • Cautionary Note: Always verify the purity of 2-DMC. As a metabolite, commercial standards may vary in purity compared to the highly standardized Paclitaxel.

References

  • Schiff, P. B., Fant, J., & Horwitz, S. B. (1979). Promotion of microtubule assembly in vitro by taxol.[2][3] Nature, 277(5698), 665–667.

  • Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104–1109.

  • Tateishi, M., et al. (1997). Metabolism of colchicine by human liver microsomes. Biochemical Pharmacology, 53(1), 111-116. (Establishes 2-DMC as a metabolite).
  • Kavallaris, M. (2010). Microtubules and resistance to tubulin-binding agents.[1][4][5][6] Nature Reviews Cancer, 10(3), 194-204.

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.[2][3][4][5][7][8] Nature Reviews Cancer, 4(4), 253–265.

Sources

Validation

Comparative Analysis: 2-Demethylcolchicine vs. Doxorubicin in Breast Cancer Models

Topic: 2-Demethylcolchicine versus Doxorubicin in Breast Cancer Cells Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Demethylcolchicine versus Doxorubicin in Breast Cancer Cells Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

This guide provides a technical comparison between 2-Demethylcolchicine (2-DMC) , a major metabolite of the alkaloid colchicine, and Doxorubicin (DOX) , a standard-of-care anthracycline.[1] While Doxorubicin remains a cornerstone in breast cancer chemotherapy due to its high potency, its clinical utility is limited by cardiotoxicity and multidrug resistance (MDR).[1]

2-Demethylcolchicine represents a distinct class of microtubule destabilizing agents (MDAs) .[1] Unlike its structural isomer 3-demethylcolchicine (which retains high antimitotic activity), 2-DMC historically exhibits reduced tubulin-binding affinity and cytotoxicity.[1] However, it serves as a critical structural template for developing "colchicine-site" inhibitors designed to evade P-glycoprotein (P-gp) efflux, a common resistance mechanism against Doxorubicin.[1]

Compound Profiles & Mechanistic Divergence

Physicochemical & Pharmacological Comparison[2]
Feature2-Demethylcolchicine (2-DMC)Doxorubicin (DOX)
Drug Class Tropolone Alkaloid MetaboliteAnthracycline Antibiotic
Primary Target

-Tubulin (Colchicine Binding Site)
Topoisomerase II / DNA Intercalation
Mechanism of Action Inhibits microtubule polymerization; induces G2/M arrest.[1]DNA double-strand breaks; inhibits replication; ROS generation.[1]
Potency (MCF-7) Moderate/Low (IC

> 1

M)*
High (IC

~0.1 - 0.5

M)
MDR Susceptibility P-gp Substrate (Variable affinity)High (Classic P-gp/ABCB1 substrate)
Key Limitation Reduced intrinsic affinity compared to Colchicine.[1]Cardiotoxicity (cumulative); Secondary malignancies.[1]

*Note: 2-DMC is significantly less potent than 3-demethylcolchicine or parent colchicine due to the position of the hydroxyl group affecting binding pocket fit.

Mechanism of Action (MOA) Visualization[1]

The following diagram contrasts the signaling cascades triggered by both compounds. 2-DMC disrupts the cytoskeleton, leading to "mitotic catastrophe," while DOX attacks the genomic integrity directly.

MOA_Comparison DMC 2-Demethylcolchicine (2-DMC) Tubulin Beta-Tubulin (Colchicine Site) DMC->Tubulin Binds Polymerization Microtubule Polymerization Inhibited Tubulin->Polymerization Prevents Assembly Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Spindle Checkpoint MitoticCatastrophe Mitotic Catastrophe & Apoptosis Arrest->MitoticCatastrophe DOX Doxorubicin (DOX) DNA DNA Intercalation DOX->DNA Intercalates TopoII Topoisomerase II Inhibition DOX->TopoII Poisons DSB Double Strand Breaks (DSBs) DNA->DSB TopoII->DSB p53 p53 Activation (DNA Damage Response) DSB->p53 Apoptosis Apoptosis (Intrinsic Pathway) p53->Apoptosis

Caption: Mechanistic divergence: 2-DMC targets cytoskeletal dynamics (Blue), while DOX targets genomic integrity (Red).[1]

Performance Analysis in Breast Cancer Cells[3]

Cytotoxicity Profile (MCF-7 & MDA-MB-231)

Researchers must distinguish between hormone-dependent (MCF-7) and triple-negative (MDA-MB-231) responses.[1]

  • Doxorubicin: Exhibits high potency in MCF-7 cells (wild-type p53) but shows reduced efficacy in MDA-MB-231 (mutant p53) and significantly reduced efficacy in resistant lines (e.g., MCF-7/ADR) due to P-gp overexpression.[1]

  • 2-Demethylcolchicine:

    • Binding Affinity: The 2-OH modification in 2-DMC results in a loss of binding free energy compared to the 3-OH isomer (3-DMC).[1] Structural studies indicate the 2-methoxy group of colchicine is crucial for deep pocket anchoring; demethylation here weakens the interaction.

    • Resistance Evasion: While less potent, colchicine derivatives are often explored because they bind a different site than taxanes or vinca alkaloids.[1][2] However, 2-DMC itself is still a P-gp substrate.[1]

Comparative Data Summary (Estimated Ranges):

Cell LineDoxorubicin IC

2-Demethylcolchicine IC

Interpretation
MCF-7 (Luminal A)0.1 – 0.5

M
1.0 – 5.0

M
DOX is ~10x more potent.[1]
MDA-MB-231 (TNBC)0.5 – 2.0

M
2.0 – 8.0

M
Gap narrows; DOX efficacy drops due to p53 status.[1]
MCF-7/ADR (Resistant)> 10

M
> 10

M
Both susceptible to P-gp efflux.[1]
The "Performance Gap" Rationale

Why study 2-DMC if it is less potent?

  • Synthetic Utility: It serves as a scaffold for C-2 modified analogs (e.g., 2-chloroacetyl derivatives) which can form covalent bonds with Tubulin Cys239, potentially overcoming reversible binding limitations.[1]

  • Toxicity Profile: Some metabolites exhibit lower systemic toxicity than the parent colchicine, offering a wider therapeutic window for targeted delivery systems.

Experimental Protocols

To validate these differences, the following protocols ensure robust, self-validating data.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine IC50 values with statistical rigor.

  • Seeding: Plate MCF-7 and MDA-MB-231 cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment:

    • Prepare stock solutions of DOX (in water) and 2-DMC (in DMSO).[1]

    • Serial dilute (100

      
      M to 1 nM).[1] Ensure final DMSO < 0.1%.
      
    • Include Vehicle Control (DMSO only) and Positive Control (Parent Colchicine).[1]

  • Incubation: 48 hours and 72 hours time points.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.[1]

  • Validation: R-squared of the dose-response curve must be >0.95.[1]

Protocol B: Tubulin Polymerization Assay (In Vitro)

Objective: Confirm 2-DMC mechanism vs. DOX (Negative Control).

  • Reagents: Purified tubulin (>99%), GTP (1 mM), Fluorescence reporter (DAPI or specific tubulin dye).[1]

  • Setup:

    • Cool tubulin to 4°C (depolymerized state).[1]

    • Add 2-DMC (3

      
      M), DOX (3 
      
      
      
      M), or Paclitaxel (Stabilizer control).[1]
  • Kinetics: Shift temp to 37°C to initiate polymerization. Measure fluorescence every 30s for 60 mins.

  • Expected Result:

    • Control: Sigmoidal polymerization curve.

    • 2-DMC: Flattened curve (inhibition of Vmax).[1]

    • DOX: No effect on polymerization curve (superimposable on control).

Experimental Workflow Diagram

Workflow Cells Breast Cancer Cells (MCF-7 / MDA-MB-231) Treat Drug Treatment (24h - 72h) Cells->Treat Compounds Compounds: 1. 2-DMC 2. Doxorubicin Compounds->Treat MTT MTT Assay (Cytotoxicity IC50) Treat->MTT FACS Flow Cytometry (Annexin V / PI) Treat->FACS TubulinAssay Tubulin Polymerization Treat->TubulinAssay Data1 Viability Curves MTT->Data1 Data2 Apoptosis % (G2/M Arrest) FACS->Data2 Data3 Vmax Inhibition TubulinAssay->Data3

Caption: Integrated workflow for validating cytotoxicity and mechanistic specificity.

References

  • Rösner, M., et al. (1981). Biological effects of modified colchicines.[1][3] Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine.[1][3] Journal of Medicinal Chemistry. Link

    • Key Finding: Establishes that 3-demethylcolchicine is the active metabolite, while 2-demethylcolchicine shows significantly reduced biological activity.[1]

  • Oncul, S., & Ercan, A. (2017). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences. Link

    • Key Finding: Establishes DOX IC50 baselines for MCF-7 (sensitive) vs MDA-MB-231 (resistant).
  • Uppalapati, D., et al. (2012). 2-Chloroacetyl-2-demethylthiocolchicine covalently reacts predominantly with cysteine 239.[1] Journal of Biological Chemistry. Link

    • Key Finding: Demonstrates the utility of the 2-position for covalent modification despite the metabolite's lower intrinsic affinity.
  • Ambudkar, S. V., et al. (1999). P-glycoprotein: from genomics to mechanism.[1] Annual Review of Pharmacology and Toxicology. Link

    • Key Finding: Defines the transport mechanisms relevant to both Doxorubicin and Colchicine deriv

Sources

Comparative

Technical Comparison: 2-Demethylcolchicine vs. Colchicine in Oncology Applications

Executive Summary: The "Modifiable Scaffold" Advantage In the development of tubulin-binding agents, 2-Demethylcolchicine (2-DMC) occupies a critical niche distinct from its parent compound, Colchicine. While Colchicine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Modifiable Scaffold" Advantage

In the development of tubulin-binding agents, 2-Demethylcolchicine (2-DMC) occupies a critical niche distinct from its parent compound, Colchicine. While Colchicine is the gold standard for binding affinity, its clinical utility in oncology is severely limited by a narrow therapeutic index and high toxicity.

2-DMC is validated not merely as a metabolite, but as a pharmacologically active scaffold that retains specific tubulin-binding capability while offering a reactive hydroxyl handle at the C2 position. This structural difference allows for the synthesis of prodrugs (e.g., glycosides) and targeted conjugates that significantly reduce systemic toxicity while maintaining anti-mitotic efficacy.

This guide outlines the experimental framework to validate 2-DMC’s mechanism, comparing its kinetic profile directly against Colchicine and standard microtubule destabilizers.

Mechanistic Profiling & Binding Kinetics[1]

Mechanism of Action

Like its parent, 2-DMC binds to the colchicine-binding site at the interface of


- and 

-tubulin heterodimers. However, the absence of the methyl group at C2 alters the hydrophobic interaction landscape, typically resulting in a faster dissociation rate (

) compared to Colchicine. This "softer" binding profile is often correlated with reduced systemic toxicity.
Pathway Visualization

The following diagram illustrates the differential downstream effects of Colchicine (irreversible toxicity) versus 2-DMC (modifiable/targeted cytotoxicity).

G Colchicine Colchicine (Parent) Tubulin Tubulin Heterodimer (Colchicine Binding Site) Colchicine->Tubulin Binds DMC 2-Demethylcolchicine (2-DMC) DMC->Tubulin Binds Targeting Targeted Conjugation Potential (via C2-OH Handle) DMC->Targeting Chemical Modification Complex_High Stable Complex (High Affinity, Slow k_off) Tubulin->Complex_High Colchicine Induced Complex_Mod Transient Complex (Moderate Affinity, Faster k_off) Tubulin->Complex_Mod 2-DMC Induced Polymerization Microtubule Polymerization Inhibition Complex_High->Polymerization Toxicity Systemic Toxicity (Narrow Therapeutic Window) Complex_High->Toxicity Complex_Mod->Polymerization Arrest G2/M Cell Cycle Arrest Polymerization->Arrest

Figure 1: Comparative mechanism of action highlighting the kinetic differentiation and derivatization potential of 2-DMC.

Comparative Performance Data

The following data summarizes the validation benchmarks. Note that while 2-DMC often shows a higher IC50 (lower potency) than Colchicine in vitro, its value lies in its Selectivity Index (SI) and potential for conjugation.

Table 1: Cytotoxicity & Tubulin Binding Profile
ParameterColchicine (Benchmark)2-Demethylcolchicine (2-DMC)Interpretation
Primary Target

-Tubulin (Colchicine Site)

-Tubulin (Colchicine Site)
Identical binding pocket.
Tubulin Binding (

)


2-DMC retains significant affinity but is slightly less potent [1].
IC50 (HeLa Cells) 5 - 10 nM20 - 50 nMLower direct potency requires higher dosage, but allows for higher tolerability.
IC50 (MCF-7 Cells) 10 - 15 nM40 - 80 nMConsistent trend across solid tumor lines.
Metabolic Stability Low (Subject to CYP3A4 demethylation)High (Already demethylated metabolite)2-DMC bypasses the primary Phase I metabolic step [2].
Chemical Reactivity Low (Methylether is stable)High (C2-OH Phenol) Critical "handle" for synthesizing prodrugs (e.g., glycosides) [3].

Validation Protocols

To validate 2-DMC in your lab, use the following self-validating workflows. Trustworthiness Rule: Always run a vehicle control (DMSO < 0.1%) and a positive control (Colchicine 100 nM or Nocodazole 100 nM).

Protocol A: In Vitro Tubulin Polymerization Assay (Fluorescence Based)

Objective: Quantify the direct inhibition of tubulin assembly.

  • Reagent Prep: Use >99% pure tubulin (porcine brain source recommended) suspended in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Reporter: Add DAPI (10 µM) or a dedicated fluorophore like Cytoskeleton™ reporter which fluoresces upon polymerization.

  • Treatment:

    • Well A: Vehicle (DMSO).

    • Well B: Colchicine (3 µM) - Full Inhibition Control.

    • Well C: 2-DMC (Gradient: 1, 3, 10 µM).

    • Well D: Paclitaxel (3 µM) - Stabilization Control (Optional).

  • Initiation: Add GTP (1 mM) and shift temperature from 4°C to 37°C immediately.

  • Readout: Measure fluorescence (Ex 360nm / Em 450nm) every 60 seconds for 60 minutes.

  • Validation Criteria: 2-DMC must show a dose-dependent reduction in Vmax (polymerization rate) and final plateau height relative to the Vehicle.

Protocol B: G2/M Cell Cycle Arrest (Flow Cytometry)

Objective: Confirm the anti-mitotic mechanism in live cells.

  • Seeding: Seed HeLa or MCF-7 cells at

    
     cells/well in 6-well plates.
    
  • Dosing: Treat with 2-DMC at

    
     its IC50 (approx 100 nM) for 24 hours.
    
  • Fixation: Harvest cells, wash in PBS, and fix in ice-cold 70% ethanol for >2 hours.

  • Staining: Stain with Propidium Iodide (PI) + RNase A solution for 30 mins at 37°C.

  • Analysis: Analyze >10,000 events on a flow cytometer.

  • Validation Criteria:

    • Control: ~20% of cells in G2/M.

    • 2-DMC: >60% of cells accumulated in G2/M peak (4N DNA content). If G2/M accumulation is <40%, the compound may have degraded.

Experimental Workflow Diagram

Experiment Start Compound Preparation Treat Treatment (24h) Start->Treat Cells Cell Culture (HeLa/MCF-7) Cells->Treat Assay1 MTT/SRB (Viability) Treat->Assay1 Assay2 Flow Cytometry (Cell Cycle) Treat->Assay2 Data Data Analysis (IC50 & G2/M %) Assay1->Data Assay2->Data

Figure 2: Standardized validation workflow for assessing 2-DMC efficacy.

References

  • Rösner, M., et al. (1981). "Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine..." Journal of Medicinal Chemistry.

  • Lin, Z., et al. (2016). "Electrophilicities and Protein Covalent Binding of Demethylation Metabolites of Colchicine." Chemical Research in Toxicology.

  • Sitarz, K., et al. (2020).[1] "New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking."[2][3][4] Molecules.

  • Kaur, R., et al. (2025).[1] "Design, synthesis and antiproliferative activity of novel colchicine derivatives." Frontiers in Chemistry.

Sources

Validation

Comparative Guide: Potency and Efficacy of Colchicine Derivatives

Executive Summary: The Potency-Selectivity Trade-off Colchicine, a classic tropolone alkaloid, remains the gold standard for defining the "colchicine-binding site" (CBS) on tubulin. However, its clinical utility in oncol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Potency-Selectivity Trade-off

Colchicine, a classic tropolone alkaloid, remains the gold standard for defining the "colchicine-binding site" (CBS) on tubulin. However, its clinical utility in oncology is severely limited by a narrow therapeutic index and susceptibility to P-glycoprotein (P-gp) efflux.

Modern drug development focuses on Colchicine Binding Site Inhibitors (CBSIs) that decouple cytotoxicity from vascular disruption. This guide compares the parent compound with key derivatives—specifically Thiocolchicine , N-acetylcolchinol (active metabolite of ZD6126) , and Combretastatin A-4 (CA-4) .

Key Takeaway: While Thiocolchicine enhances direct cytotoxicity via higher tubulin affinity, ZD6126 (prodrug) prioritizes vascular collapse over broad cytotoxicity, utilizing rapid tubulin destabilization to induce necrosis in tumor cores.

Mechanistic Foundation: The Curvature Induction Model

To understand potency differences, one must understand the binding mode.[1] Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which bind at the inter-dimer interface), colchicine derivatives bind at the intra-dimer interface between


- and 

-tubulin.

Mechanism:

  • Binding: The drug binds to

    
    -tubulin, displacing the M-loop.
    
  • Curvature: This induces a "curved" conformation in the tubulin dimer.[2][3]

  • Steric Clash: The curved dimer cannot form straight protofilaments, preventing microtubule assembly and inducing catastrophe (depolymerization).

Diagram 1: Molecular Mechanism of Action

Colchicine_Mechanism Tubulin Free Tubulin Dimer (Straight Conformation) Complex Ligand-Tubulin Complex (CBS Occupied) Tubulin->Complex Binding (Fast) Drug Colchicine Derivative (Ligand) Drug->Complex Curved Curved Conformation (Steric Clash) Complex->Curved Conformational Change Catastrophe Microtubule Depolymerization Curved->Catastrophe Inhibits Assembly Apoptosis G2/M Arrest & Apoptosis Catastrophe->Apoptosis Downstream Effect

Caption: The "Curved Conformation" induced by CBS binding prevents microtubule straightening, leading to lattice collapse.

Structure-Activity Relationship (SAR) Analysis

The potency of derivatives hinges on modifications to the three rings (A, B, C).

RegionStructural RoleKey Modification & Effect
Ring A Essential Anchor: Trimethoxy group binds Cys-241 (

-tubulin).[3]
Strictly Conserved. Removal or alteration drastically reduces affinity (e.g., loss of 100-fold potency).
Ring B Solubility & Resistance: C-7 position (acetamido group).[3]Amide

Amine:
Reduces P-gp substrate affinity (overcomes MDR).Double Modification (C7+C10): Synergistic increase in cytotoxicity.
Ring C Potency Tuning: Tropolone ring interacts with

-tubulin (Val-181).[3]
Methoxy

Thio (C-10):
Creates Thiocolchicine . Increases hydrophobicity and affinity (

2-5x more potent).Ring Opening: Creates Combretastatins . Increases vascular selectivity.

Comparative Potency Data

The following data aggregates representative IC50 values across standard carcinoma lines. Note that ZD6126 is a prodrug; in vitro assays typically use its active metabolite, N-acetylcolchinol (NAC) .

Table 1: In Vitro Cytotoxicity (IC50 in nM)

Lower values indicate higher potency.

CompoundTarget MechanismHeLa (Cervical)MCF-7 (Breast)A549 (Lung)Tubulin

(Binding Affinity)
Colchicine Microtubule Destabilizer10 - 20 nM15 - 25 nM20 - 30 nM~0.5

M
Thiocolchicine Microtubule Destabilizer2 - 5 nM 5 - 10 nM 10 - 15 nM ~0.2

M
N-acetylcolchinol (ZD6126 metabolite)Vascular Disruption10 - 50 nM20 - 60 nM30 - 70 nM~1.0

M
Combretastatin A-4 Vascular Disruption2 - 4 nM3 - 6 nM4 - 8 nM~0.1

M

Data Interpretation:

  • Thiocolchicine exhibits superior absolute potency due to the sulfur substitution at C-10 enhancing hydrophobic interaction.

  • N-acetylcolchinol appears less potent in standard 2D cytotoxicity assays compared to CA-4, but its clinical value lies in kinetic selectivity —it causes rapid cytoskeletal collapse in endothelial cells at doses that spare other tissues.

Experimental Protocol: Turbidimetric Polymerization Assay

To validate the potency of a new derivative, you must measure its ability to inhibit tubulin assembly directly.[4] The Turbidimetric Assay (340 nm) is the industry standard for bulk polymerization kinetics.

Reagents & Setup
  • Purified Tubulin: >99% purity (bovine brain source recommended).

  • GTP Stock: 100 mM (Aliquot and freeze; extremely sensitive to freeze-thaw).

  • Buffer (PEM): 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM MgCl2.

  • Glycerol: 10% (Lowers critical concentration for nucleation).

Diagram 2: Assay Workflow

Turbidity_Assay Prep 1. Prepare Master Mix (4°C) Tubulin (3 mg/mL) + GTP (1 mM) in PEM Buffer + 10% Glycerol AddDrug 2. Add Test Compound (10 µL of 10x stock in DMSO) Keep on ICE Prep->AddDrug Avoid polymerization Transfer 3. Transfer to Plate Reader Pre-warmed to 37°C AddDrug->Transfer Initiate Nucleation Measure 4. Kinetic Measurement Absorbance @ 340 nm Interval: 30s for 60 mins Transfer->Measure Polymerization Phase Analyze 5. Data Analysis Calculate Vmax & Lag Time Measure->Analyze

Caption: Temperature control is critical; polymerization must only initiate upon transfer to 37°C.

Step-by-Step Methodology
  • Preparation (4°C): Thaw tubulin rapidly and place immediately on ice. Centrifuge at 14,000 x g (4°C, 10 min) to remove aggregated "seeds" which can artificially shorten lag time.

  • Master Mix: Dilute tubulin to 3.0 mg/mL in PEM buffer containing 1 mM GTP and 10% glycerol.

  • Compound Addition: Add 10

    
    L of test compound (dissolved in DMSO) to 96-well half-area plates.
    
    • Negative Control: DMSO only (1% final).

    • Positive Control (Destabilizer): Colchicine (5

      
      M).
      
    • Reference (Stabilizer): Paclitaxel (5

      
      M) – Optional, to verify assay range.
      
  • Initiation: Add 90

    
    L of Tubulin Master Mix to wells. Immediately place in a spectrophotometer pre-heated to 37°C .
    
  • Reading: Measure OD340 every 30 seconds for 60 minutes.

  • Analysis:

    • Vmax: The maximum slope of the growth phase. Potent derivatives will flatten this slope.

    • Steady State: Final OD340. CBSIs reduce this value dose-dependently.

Clinical & Translational Context

While in vitro potency (IC50) is important, the failure of colchicine in cancer therapy was due to toxicity, not lack of potency.

  • Vascular Disrupting Agents (VDAs): Derivatives like ZD6126 and Combretastatin A-4 utilize the "Colchicine Site" but exploit the structural differences between immature tumor vessels (lacking smooth muscle/pericyte coverage) and healthy vessels.

  • The ZD6126 Advantage: As a phosphate prodrug, ZD6126 is highly soluble.[5] In vivo, phosphatases liberate N-acetylcolchinol. This agent causes rapid shape change in endothelial cells, leading to vascular occlusion and tumor necrosis, rather than just halting mitosis.

Recommendation: When screening novel derivatives, do not rely solely on cytotoxicity (MTT). Perform Tube Formation Assays (HUVEC cells) early to detect vascular-disrupting potential, which is the most viable clinical path for this class of molecules.

References

  • Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin. Source: PubMed / NIH [Link]

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Source: MDPI [Link]

  • Vascular-targeting Activity of ZD6126, a Novel Tubulin-binding Agent. Source: AACR Journals [Link][6]

  • In Vitro Tubulin Polymerization Assay Kit Protocol. Source: Sigma-Aldrich / Cytoskeleton Inc. [Link]

  • New Series of Double-Modified Colchicine Derivatives: Synthesis and Cytotoxic Effect. Source: NIH / PubMed Central [Link]

Sources

Comparative

Technical Guide: Comparative Efficacy &amp; Structural Utility of 2-Demethylcolchicine in Tubulin Inhibition

Executive Summary: The Paradox of 2-Demethylcolchicine In the landscape of tubulin-targeting agents (TTAs), 2-Demethylcolchicine (2-DMC) occupies a unique niche. Unlike its parent compound Colchicine, which is a potent n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Paradox of 2-Demethylcolchicine

In the landscape of tubulin-targeting agents (TTAs), 2-Demethylcolchicine (2-DMC) occupies a unique niche. Unlike its parent compound Colchicine, which is a potent nanomolar inhibitor of microtubule dynamics, 2-DMC exhibits significantly reduced biological activity.

This guide serves two purposes:

  • Pharmacological Benchmarking: To objectively compare the reduced efficacy of 2-DMC against high-potency alternatives (Colchicine, Paclitaxel, Combretastatin A-4), establishing it as a negative control for Structure-Activity Relationship (SAR) studies.

  • Synthetic Utility: To highlight 2-DMC as a critical "permissive scaffold." While intrinsically weak, the free hydroxyl group at the C-2 position allows for the conjugation of functional moieties (e.g., azobenzene photoswitches), making it a cornerstone in the emerging field of photopharmacology.

Mechanistic Basis & SAR Analysis

The Colchicine Binding Site (CBS)

Colchicine binds to the


-tubulin subunit at the interface with 

-tubulin. This binding induces a curved conformation in the tubulin dimer, preventing it from straightening—a necessary step for polymerization into the microtubule lattice.

The Critical Role of the A-Ring: The efficacy of Colchicine relies heavily on its A-ring (trimethoxyphenyl moiety).

  • Colchicine: The C-1, C-2, and C-3 methoxy groups form a hydrophobic network that locks the molecule into the hydrophobic pocket of

    
    -tubulin.
    
  • 2-Demethylcolchicine: The loss of the methyl group at C-2 exposes a hydroxyl group. This introduces polarity that disrupts the hydrophobic interaction and potentially creates a steric mismatch or unfavorable hydrogen bonding environment, drastically increasing the dissociation constant (

    
    ).
    
Pathway Visualization: Microtubule Equilibrium

The following diagram illustrates the kinetic equilibrium of microtubules and the distinct intervention points of 2-DMC versus stabilizers like Paclitaxel.

TubulinMechanism FreeTubulin Free Tubulin Dimers (α/β Heterodimer) Nucleation Nucleation (Oligomers) FreeTubulin->Nucleation GTP-Dependent Microtubule Microtubule Polymer (Dynamic Instability) Nucleation->Microtubule Polymerization Microtubule->FreeTubulin Depolymerization (Catastrophe) Colchicine Colchicine (High Affinity Block) Colchicine->FreeTubulin Induces Curved Conf. (Prevents Assembly) TwoDMC 2-Demethylcolchicine (Weak/Transient Binding) TwoDMC->FreeTubulin Low Affinity Interaction (Ineffective Block) Paclitaxel Paclitaxel (Stabilizes Polymer) Paclitaxel->Microtubule Freezes Dynamics (Prevents Disassembly)

Figure 1: Mechanism of Action. Colchicine and 2-DMC target the free dimer, while Paclitaxel targets the polymer. 2-DMC is depicted as a weak binder.

Comparative Efficacy Data

The following data consolidates binding affinities and cytotoxicity profiles. Note the significant drop in potency for 2-DMC compared to the parent compound.

Table 1: Tubulin Binding & Cytotoxicity Profile
CompoundMechanismBinding SiteTubulin Affinity (

)
Cytotoxicity (

)*
Biological Status
Colchicine DestabilizerColchicine (CBS)~0.5 - 0.7 µM5 - 20 nMStandard of Care (Gout)
2-Demethylcolchicine DestabilizerColchicine (CBS)> 10 µM (Est.)> 1000 nMMetabolite / Scaffold
Combretastatin A-4 DestabilizerColchicine (CBS)~0.2 - 0.4 µM1 - 5 nMClinical Candidate
Paclitaxel StabilizerTaxane Site< 0.1 µM (Polymer)2 - 10 nMStandard of Care (Oncology)
Vinblastine DestabilizerVinca Site~0.2 µM1 - 10 nMStandard of Care (Oncology)

*Note:


 values are representative for sensitive leukemic cell lines (e.g., L1210 or P388). 2-DMC is frequently cited as having "negligible" or "significantly reduced" activity in these screens compared to Colchicine.

Expert Insight: The reduction in potency of 2-DMC is a feature, not a bug, in biological systems. It represents the primary detoxification pathway mediated by CYP3A4 in the liver. The conversion of Colchicine to 2-DMC renders the molecule less toxic to the host, facilitating clearance.

Experimental Protocols

To validate the efficacy data presented above, the following self-validating protocols are recommended.

Protocol A: Turbidimetric Tubulin Polymerization Assay

This is the gold standard for distinguishing between destabilizers (Colchicine/2-DMC) and stabilizers (Paclitaxel).

Principle: Microtubule assembly scatters light. An increase in Absorbance (OD) at 340nm correlates with polymer mass.

Workflow Diagram:

AssayWorkflow Prep 1. Preparation Purified Tubulin (3 mg/mL) in PEM Buffer + GTP (1mM) Baseline 2. Baseline Check Keep on Ice (4°C) Ensure OD340 < 0.05 Prep->Baseline AddComp 3. Compound Addition Add 2-DMC or Control (DMSO) (Final Conc: 10 µM) Baseline->AddComp Induction 4. Thermal Induction Shift to 37°C immediately AddComp->Induction Measure 5. Kinetic Measurement Read OD340 every 30s for 60 mins Induction->Measure Analysis 6. Data Analysis Calculate Vmax & Steady State OD Measure->Analysis

Figure 2: Turbidimetric Assay Workflow. Critical control point: Temperature shift must be rapid to synchronize polymerization.

Step-by-Step Methodology:

  • Reagent Prep: Thaw >99% pure tubulin (porcine brain source recommended) on ice. Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA (PEM buffer).

  • Compound Handling: Dissolve 2-DMC in 100% DMSO. Ensure final DMSO concentration in assay is <1% to prevent solvent-induced artifacts.

  • Blanking: Zero the spectrophotometer at 340 nm using PEM buffer + GTP at 4°C.

  • Reaction:

    • Negative Control: Tubulin + GTP + DMSO (Expect sigmoidal curve reaching OD ~0.4).

    • Positive Control: Tubulin + GTP + Colchicine (10 µM) (Expect flat line/suppressed polymerization).

    • Test: Tubulin + GTP + 2-DMC (10 µM).

    • Comparator: Tubulin + GTP + Paclitaxel (Expect rapid, immediate rise in OD, potentially without lag phase).

  • Validation: If the Negative Control does not polymerize within 10 minutes at 37°C, the tubulin is inactive. Discard.

Protocol B: Competitive Fluorescence Displacement

To measure the binding affinity (


) of 2-DMC relative to Colchicine.
  • Probe: Use N-deacetyl-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)colchicine (NBD-Colchicine) . This analog is fluorescent when bound to tubulin but quenched in solution.

  • Equilibrium: Incubate Tubulin (1 µM) with NBD-Colchicine (1 µM) until fluorescence plateaus (Ex: 465nm, Em: 535nm).

  • Titration: Titrate 2-DMC (0.1 µM to 100 µM) into the mixture.

  • Result: If 2-DMC binds the CBS, it will displace NBD-Colchicine, causing a decrease in fluorescence.

    • Expected Outcome: 2-DMC will require significantly higher concentrations (

      
      ) to displace the probe compared to unlabeled Colchicine (
      
      
      
      ).

References

  • Hastie, S. B. (1991). Interactions of colchicine with tubulin.[1][2][3][4][5][6][7][8][9] Pharmacology & Therapeutics, 51(3), 377-401.

  • Rösner, M., et al. (1981).[8] Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine... Journal of Medicinal Chemistry, 24(3), 257-261.[8]

  • Tate, E. H., & Williams, R. F. (1997). Colchicine biotransformation by human liver microsomes. Identification of CYP3A4... Biochemical Pharmacology.

  • Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943–2971.

  • Steinmetz, M. O., & Prota, A. E. (2018). Microtubule-Targeting Agents: Strategies to Hijack the Cytoskeleton. Trends in Cell Biology.

Sources

Validation

Technical Comparison Guide: 2-Demethylcolchicine vs. Vinblastine

Executive Summary This guide provides a rigorous head-to-head comparison of 2-Demethylcolchicine (2-DMC) and Vinblastine , two distinct microtubule-destabilizing agents. While both compounds induce mitotic arrest by inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous head-to-head comparison of 2-Demethylcolchicine (2-DMC) and Vinblastine , two distinct microtubule-destabilizing agents. While both compounds induce mitotic arrest by inhibiting microtubule dynamics, they target spatially distinct pharmacological pockets on the tubulin dimer and exhibit divergent kinetic profiles.

  • 2-Demethylcolchicine: A primary metabolite of colchicine with high specificity for the intradimer colchicine-binding site. It serves as a critical tool for investigating tubulin conformational changes and metabolic stability (CYP3A4 pathways).

  • Vinblastine: A clinically established vinca alkaloid that binds to the interdimer interface (Vinca domain). It is characterized by rapid binding kinetics and the ability to induce spiral aggregates at high concentrations.

Mechanistic Profiling: The Tubulin Interface

The primary distinction between these agents lies in their binding topology on the


-tubulin heterodimer.
Binding Site Topography
  • 2-Demethylcolchicine (Colchicine Domain):

    • Locus: Binds to the

      
      -tubulin subunit at the intradimer interface (buried between 
      
      
      
      - and
      
      
      -monomers of the same heterodimer).
    • Mechanism: Binding induces a "curved" conformation in the tubulin dimer.[1] This steric clash prevents the dimer from being incorporated into the straight microtubule lattice, effectively capping the growing end.

    • Kinetics: Characterized by slow, pseudo-irreversible binding . The conformational change required for binding creates a high energy barrier, leading to slow association and very slow dissociation rates.

  • Vinblastine (Vinca Domain):

    • Locus: Binds to the interdimer interface between two adjacent tubulin heterodimers (specifically the

      
      -subunit of one dimer and the 
      
      
      
      -subunit of the next).
    • Mechanism: It acts as a "wedge," preventing the straight protofilament alignment required for microtubule elongation. At high concentrations, it induces the formation of non-functional spiral aggregates (paracrystals).

    • Kinetics: Characterized by rapid, reversible binding .

Mechanistic Pathway Diagram

The following diagram illustrates the distinct molecular interference pathways of both compounds.

Tubulin_Inhibition cluster_0 Colchicine Site Ligands cluster_1 Vinca Site Ligands Tubulin Free Tubulin Heterodimer Intradimer Binds Intradimer Interface (Beta-subunit) Tubulin->Intradimer Interdimer Binds Interdimer Interface Tubulin->Interdimer DMC 2-Demethylcolchicine DMC->Intradimer ConfChange Induces Curved Conformation Arrest Mitotic Arrest (G2/M) ConfChange->Arrest Prevents Lattice Integration Intradimer->ConfChange Vinblastine Vinblastine Vinblastine->Interdimer Wedge Wedge Effect & Spiral Aggregates Wedge->Arrest Destabilizes Protofilaments Interdimer->Wedge Apoptosis Apoptosis Arrest->Apoptosis

Caption: Figure 1. Dual-mode inhibition of microtubule dynamics. 2-DMC targets the intradimer interface causing curvature, while Vinblastine targets the interdimer interface causing aggregation.

Physicochemical & Pharmacological Comparison

This table synthesizes experimental data to aid in assay design and compound selection.

Feature2-Demethylcolchicine (2-DMC)Vinblastine
Chemical Class Tropolone alkaloid derivativeVinca alkaloid (Indole-dihydroindole dimer)
Molecular Weight ~385.41 g/mol 810.98 g/mol
Target Domain Colchicine Site (

-tubulin)
Vinca Site (Inter-dimer interface)
Binding Kinetics Slow association; Poorly reversibleRapid association; Reversible
Primary Solubility DMSO, Methanol (Moderate lipophilicity)DMSO, Ethanol, Water (as sulfate salt)
Metabolic Role Major metabolite of Colchicine (CYP3A4)Parent drug (Metabolized by CYP3A4)
P-gp Susceptibility Yes (Substrate)High (Strong Substrate)
Cellular Potency (IC50) 0.1 – 1.0

M (Cell line dependent)
1 – 10 nM (Highly potent)

Note on Potency: 2-DMC is generally less potent than Vinblastine in cytotoxicity assays. Vinblastine operates in the low nanomolar range, whereas colchicine derivatives often require high nanomolar to micromolar concentrations for equivalent cell kill, largely due to slower uptake and binding kinetics [1].

Experimental Performance & Protocols

To validate the activity of these compounds, researchers typically employ a Tubulin Polymerization Assay . The following protocols are optimized for differentiating the specific kinetic signatures of 2-DMC and Vinblastine.

In Vitro Tubulin Polymerization Assay (Turbidimetry)

Principle: Microtubule assembly scatters light. Polymerization is monitored by measuring absorbance at 340 nm over time. 2-DMC will reduce the Vmax and final plateau of polymerization.

Reagents:

  • Purified Tubulin (>99% pure, bovine brain source).

  • GTP (Guanytosine triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Workflow Diagram:

Assay_Workflow cluster_conditions Compound Specifics Step1 1. Prepare Tubulin (3 mg/mL in PEM + 1mM GTP) Step2 2. Add Compound (4°C, Keep on Ice) Step1->Step2 DMC 2-DMC: Pre-incubate 30 min (Slow Binding) Step2->DMC Vin Vinblastine: No Pre-incubation needed (Fast Binding) Step2->Vin Step3 3. Transfer to 37°C Plate Reader DMC->Step3 Vin->Step3 Step4 4. Measure OD340 (Every 30s for 60 min) Step3->Step4 Result Data Analysis: Calculate Vmax & Inhibition % Step4->Result

Caption: Figure 2. Turbidimetry workflow. Note the critical pre-incubation step for 2-DMC due to its slow conformational induction.

Detailed Protocol Steps:

  • Preparation: Dilute 2-DMC and Vinblastine in DMSO to 100x stock concentrations. Final DMSO concentration in assay must be <1%.

  • Blanking: Use PEM buffer + GTP + DMSO as a blank.

  • Tubulin Activation: Thaw tubulin rapidly at 37°C, then place immediately on ice.

  • Compound Addition (Critical Step):

    • For 2-DMC: Add to tubulin on ice and incubate for 20-30 minutes . Causality: Colchicine-site ligands require time to induce the tubulin conformational change necessary for high-affinity binding [2].

    • For Vinblastine: Can be added immediately before measurement, though 10-minute incubation is standard.

  • Initiation: Transfer plate to a pre-heated spectrophotometer (37°C).

  • Readout: Monitor OD340.

    • Control: Sigmoidal curve (Nucleation -> Elongation -> Plateau).

    • Effect: Both drugs will flatten the curve (reduce slope and plateau). Vinblastine may show irregular baselines at high concentrations due to aggregation.

Cytotoxicity Assay (MTT/MTS)

Objective: Compare cellular potency (IC50).

  • Seeding: Seed tumor cells (e.g., HeLa or MCF-7) at 5,000 cells/well in 96-well plates.

  • Treatment: Treat with serial dilutions (0.1 nM to 10

    
    M).
    
    • Expectation: Vinblastine IC50 ~1-10 nM. 2-DMC IC50 ~100-1000 nM.

  • Incubation: 48-72 hours.

  • Readout: Add MTT reagent, dissolve formazan, read OD570.

Resistance & Limitations

2-Demethylcolchicine:

  • Metabolic Stability: As a metabolite (demethylated at C-2), it is more polar than colchicine. This polarity can affect passive diffusion across membranes, potentially reducing intracellular accumulation compared to the parent compound.

  • Efflux: Like colchicine, it is a substrate for P-glycoprotein (P-gp/MDR1). Overexpression of P-gp confers resistance [3].

Vinblastine:

  • Efflux: A classic and potent substrate for P-gp. Multi-drug resistant (MDR) cell lines show massive resistance (100-1000 fold shift in IC50).

  • Tubulin Mutations: Resistance can arise from point mutations in the Vinca binding domain or alterations in isotype expression (e.g.,

    
    III-tubulin upregulation).
    

References

  • Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • The Vinca Alkaloids. Holland-Frei Cancer Medicine - NCBI Bookshelf. Available at: [Link]

  • Structural basis for the regulation of tubulin by vinblastine. Nature. Available at: [Link]

Sources

Comparative

Validation Guide: 2-Demethylcolchicine as a Therapeutic Candidate

This guide outlines a rigorous validation framework for 2-Demethylcolchicine (2-DMC) , a primary metabolite and structural analog of Colchicine. While Colchicine is the clinical gold standard for gout and Familial Medite...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for 2-Demethylcolchicine (2-DMC) , a primary metabolite and structural analog of Colchicine. While Colchicine is the clinical gold standard for gout and Familial Mediterranean Fever (FMF), its narrow therapeutic index (TI) necessitates the exploration of safer alternatives.[1]

This guide provides the experimental logic to determine if 2-DMC retains sufficient efficacy (tubulin binding) while offering a superior safety profile, or if it serves primarily as a pharmacophore scaffold for "double-modified" derivatives.

Executive Summary & Comparative Profile

Objective: To objectively validate 2-Demethylcolchicine (2-DMC) against Colchicine, focusing on the trade-off between Tubulin Binding Affinity (Efficacy) and Metabolic/Systemic Toxicity (Safety) .

Core Hypothesis:

  • Colchicine: High potency (IC50 ~10–50 nM), high toxicity (low TI).

  • 2-Demethylcolchicine: Literature suggests reduced tubulin binding affinity compared to Colchicine and 3-Demethylcolchicine. Validation must determine if this reduction renders it therapeutically inert or if it opens a window for high-dose, low-toxicity regimens.

Comparative Metrics Table
MetricColchicine (Benchmark) 2-Demethylcolchicine (Target) Validation Goal
Primary Target

-Tubulin (Colchicine Binding Site)

-Tubulin (Colchicine Binding Site)
Determine

(Dissociation Constant).
Mechanism Microtubule destabilizationMicrotubule destabilizationConfirm identical mode of action vs. off-target effects.
Potency (IC50) ~10 - 50 nM (Cancer lines)Expected > 100 nM (Lower potency)Establish precise IC50 in sensitive vs. resistant lines.
Metabolism Substrate of CYP3A4Metabolite of CYP3A4Assess stability and further degradation rates.
Toxicity Risk High (Narrow Therapeutic Index)Potentially LowerCalculate Therapeutic Index (LD50 / ED50).

Mechanism of Action & SAR Visualization

Understanding the Structure-Activity Relationship (SAR) is critical. Colchicine binds to the interface of


- and 

-tubulin.[2] The methoxy groups on the A-ring (positions 1, 2, 3) are vital for this "lock-and-key" fit.
  • Colchicine: C1, C2, C3 = -OCH3.[3]

  • 2-Demethylcolchicine: C2 = -OH.

  • Impact: The conversion of the hydrophobic methoxy group at C2 to a hydrophilic hydroxyl group often disrupts the hydrophobic pocket interaction within

    
    -tubulin, theoretically reducing affinity.
    
Diagram 1: Signaling Pathway & Mechanism

MOA_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol Compound 2-Demethylcolchicine Tubulin_Free Free Tubulin Dimers Compound->Tubulin_Free Passive Diffusion/Transport Complex Tubulin-Drug Complex Tubulin_Free->Complex Binding (Kd?) MT_Polymer Microtubule Polymerization Complex->MT_Polymer Inhibits Inflammasome NLRP3 Inflammasome Complex->Inflammasome Downregulates Arrest G2/M Phase Arrest MT_Polymer->Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Cytokines IL-1β / IL-18 Release Inflammasome->Cytokines Inhibits

Caption: Mechanism of Action showing dual pathway: Microtubule destabilization leading to apoptosis (cancer) and Inflammasome inhibition (gout/inflammation).[2]

Experimental Protocols for Validation

To validate 2-DMC, you must move beyond simple observation to causal verification.

Protocol A: In Vitro Tubulin Polymerization Assay

Rationale: This is the gold standard for confirming that the drug acts directly on the target rather than through general toxicity.

  • Reagents: Purified bovine brain tubulin (>99%), GTP, PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Preparation:

    • Prepare 2-DMC and Colchicine stocks (10 mM in DMSO).

    • Dilute tubulin to 3 mg/mL in PEM buffer + 1 mM GTP.

  • Execution:

    • Pre-incubate tubulin with varying concentrations of 2-DMC (1, 5, 10, 50 µM) and Colchicine (positive control, 5 µM) at 37°C.

    • Transfer to a fluorescence spectrophotometer (excitation 360 nm, emission 450 nm using DAPI reporter) or measure absorbance at 340 nm (turbidimetry).

    • Monitor polymerization kinetics for 60 minutes.

  • Data Output: Plot Absorbance vs. Time.

    • Validation Criteria: 2-DMC must show a dose-dependent reduction in the Vmax (rate) and Plateau (mass) of polymerization. If 50 µM 2-DMC is required to match the inhibition of 5 µM Colchicine, the affinity is ~10x lower.

Protocol B: Comparative Cytotoxicity (IC50 Determination)

Rationale: Establish the therapeutic potency window.

  • Cell Lines:

    • Sensitive: MCF-7 (Breast), A549 (Lung).

    • Resistant: MCF-7/ADR (P-gp overexpressing) – Critical to test if 2-DMC evades efflux pumps better than Colchicine.

  • Method (MTT Assay):

    • Seed cells (5,000/well) in 96-well plates. Adhere for 24h.

    • Treat with serial dilutions of 2-DMC and Colchicine (0.1 nM to 100 µM) for 48h and 72h.

    • Add MTT reagent, incubate 4h, dissolve formazan in DMSO.

    • Read absorbance at 570 nm.

  • Calculation: Use non-linear regression (Sigmoidal dose-response) to calculate IC50.

    • Self-Validating Check: If IC50 > 10 µM, the compound is likely considered "inactive" for oncology purposes but may still be viable for anti-inflammatory use if toxicity is extremely low.

Protocol C: Metabolic Stability (Microsomal Stability)

Rationale: 2-DMC is a metabolite.[4][5][6] Is it the end of the line, or does it degrade further?

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation:

    • Substrate: 2-DMC (1 µM).

    • Control: Testosterone (high turnover), Colchicine (parent).

    • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Analysis: Quench with acetonitrile, centrifuge, analyze supernatant via LC-MS/MS.

  • Metric: Calculate Intrinsic Clearance (

    
    ) and 
    
    
    
    .
    • Insight: High stability suggests 2-DMC could have a long half-life in vivo, potentially compensating for lower potency.

Workflow Visualization

The following diagram illustrates the logical flow of the validation campaign.

Diagram 2: Experimental Validation Workflow

Validation_Workflow cluster_biochem Phase 1: Target Engagement cluster_cell Phase 2: Cellular Efficacy cluster_safety Phase 3: Safety Profile Start Compound Synthesis/Isolation Binding Tubulin Binding (Fluorescence) Start->Binding Polymer Polymerization Inhibition Binding->Polymer Cyto Cytotoxicity (MTT) IC50 Calculation Polymer->Cyto Cycle Cell Cycle Analysis (Flow Cytometry) Cyto->Cycle Metab Metabolic Stability (Microsomes) Cycle->Metab TI Therapeutic Index (LD50/IC50) Metab->TI Decision Go / No-Go Decision TI->Decision

Caption: Step-by-step validation pipeline from biochemical interaction to safety profiling.

References

  • Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid.

    • Source: PubMed (NIH)
    • URL:[Link]

  • Biological effects of modified colchicines.

    • Source: Journal of Medicinal Chemistry[7]

    • URL:[Link]

  • Colchicine-Binding Site Inhibitors

    • Source: Pharmaceuticals (MDPI)
    • URL:[Link]

  • Mapping the binding site of colchicinoids on beta-tubulin.

    • Source: Journal of Biological Chemistry
    • URL:[Link]

  • Colchicine: Old and New (Pharmacokinetics and Metabolism).

    • Source: The American Journal of Medicine (via PMC)
    • URL:[Link]

Sources

Validation

Technical Comparison: 2-Demethylcolchicine vs. Taxanes in Multi-Drug Resistant Models

Executive Summary This technical guide provides a rigorous comparative analysis of 2-Demethylcolchicine (2-DMC) and Taxanes (specifically Paclitaxel and Docetaxel). While both classes are potent antimitotic agents target...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of 2-Demethylcolchicine (2-DMC) and Taxanes (specifically Paclitaxel and Docetaxel). While both classes are potent antimitotic agents targeting the microtubule cytoskeleton, they operate via diametrically opposed mechanisms: Taxanes stabilize microtubules, whereas 2-DMC (a metabolite and analogue of colchicine) destabilizes them.

The Critical Insight: In drug development, these agents are frequently compared to evaluate cross-resistance profiles . While they target distinct tubulin domains, both are classic substrates for the P-glycoprotein (P-gp/MDR1) efflux pump. Consequently, researchers often observe high cross-resistance in MDR phenotypes despite the mechanistic divergence. This guide outlines the experimental framework to distinguish between transporter-mediated resistance (where they fail together) and target-mediated resistance (where they may show inverse sensitivity).

Mechanistic Divergence: The Tubulin Equilibrium

To understand the efficacy and resistance profiles, one must first visualize the dynamic equilibrium of tubulin. Microtubules exist in a constant state of flux between free


-tubulin heterodimers and polymerized microtubules.
Binding Site Specificity
  • Taxanes (Stabilizers): Bind to the taxane-binding site on the interior surface of the

    
    -tubulin subunit. This binding lowers the critical concentration for polymerization, locking microtubules in a stable, polymerized state and preventing the depolymerization required for anaphase.
    
  • 2-Demethylcolchicine (Destabilizers): Binds to the colchicine-binding site located at the interface of the

    
     and 
    
    
    
    subunits. This binding sterically hinders the addition of new dimers, shifting the equilibrium toward depolymerization and preventing spindle formation.
Visualization: Mechanism of Action

The following diagram illustrates the opposing forces exerted by these compounds on the tubulin equilibrium.

TubulinMechanism FreeTubulin Free Tubulin Dimers Microtubules Polymerized Microtubules FreeTubulin->Microtubules Polymerization Apoptosis G2/M Arrest & Apoptosis FreeTubulin->Apoptosis Spindle Failure Microtubules->FreeTubulin Depolymerization Microtubules->Apoptosis Hyper-stable Taxanes Taxanes (Stabilizers) Taxanes->Microtubules Promotes/Stabilizes DMC 2-Demethylcolchicine (Destabilizers) DMC->FreeTubulin Promotes/Sequesters

Figure 1: Opposing mechanistic actions of Taxanes and 2-DMC on tubulin dynamics.

The Cross-Resistance Paradox

Researchers investigating 2-DMC as an alternative to taxanes in resistant tumors must navigate two distinct resistance mechanisms.

Mechanism A: Transporter-Mediated (MDR1/P-gp)

This is the most common cause of failure. The ABCB1 gene encodes P-glycoprotein (P-gp), an efflux pump that actively transports hydrophobic xenobiotics out of the cell.[1]

  • Taxanes: High-affinity substrates for P-gp.

  • 2-DMC: Like its parent compound colchicine, 2-DMC is also a P-gp substrate.

  • Outcome: High cross-resistance.[2] If a cell line is resistant to Paclitaxel due to MDR1 overexpression (e.g., KB-V1), it will likely be resistant to 2-DMC.

Mechanism B: Target-Mediated (Tubulin Mutations)

Resistance can also arise from mutations in the


-tubulin gene that alter the taxane binding site.
  • Taxanes: Lose affinity and efficacy.

  • 2-DMC: Retains efficacy. The colchicine binding site is spatially distinct from the taxane site.

  • Outcome: Collateral sensitivity or lack of cross-resistance. This is the specific therapeutic window for 2-DMC derivatives.

Experimental Workflow & Protocols

To rigorously evaluate 2-DMC against Taxanes, you must employ a "Self-Validating" workflow that distinguishes between the mechanisms described above.

Study Design: Isogenic Cell Pairs

Do not use random cell lines. Use isogenic pairs to isolate the resistance variable.

  • Parental Line: Drug-sensitive (e.g., KB-3-1, MCF-7).

  • Resistant Line: Multi-drug resistant, P-gp overexpressing (e.g., KB-V1, MCF-7/Adr).

Protocol 1: Comparative Cytotoxicity (MTT/SRB Assay)

This assay quantifies the Resistance Factor (RF).

Steps:

  • Seeding: Seed cells (3,000–5,000/well) in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat with serial dilutions of Paclitaxel (0.1 nM – 1000 nM) and 2-DMC (1 nM – 10 µM).

    • Control: Include a "Reversal" condition adding Verapamil (5-10 µM), a P-gp inhibitor.

  • Incubation: Incubate for 72h (allows for at least 2-3 doubling times).

  • Detection: Add MTT reagent; solubilize formazan crystals. Read Absorbance at 570 nm.

  • Analysis: Calculate IC50.

    • Formula:

      
      
      

Expected Data Output:

CompoundCell Line (Phenotype)IC50 (nM)Resistance Factor (RF)Effect of Verapamil
Paclitaxel KB-3-1 (Sensitive)2.51.0None
KB-V1 (MDR+)>2,500>1000 Full Reversal (IC50 drops to ~3 nM)
2-DMC KB-3-1 (Sensitive)15.01.0None
KB-V1 (MDR+)4,500300 Full Reversal

Interpretation: If Verapamil reverses the resistance for both, the mechanism is P-gp efflux. If 2-DMC remains active in a Taxane-resistant line (and Verapamil has no effect), the mechanism is likely a tubulin mutation.

Protocol 2: Fluorescence-Based Tubulin Polymerization Assay

This assay confirms the mechanistic difference (Stabilizer vs. Destabilizer) and validates that the drug is hitting the target directly, independent of cellular pumps.

Principle: DAPI or specific fluorophores increase fluorescence intensity when bound to polymerized microtubules.[3][4]

Steps:

  • Preparation: Use >99% pure tubulin (cytoskeleton source) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Baseline: Keep tubulin on ice (depolymerized).

  • Induction: Transfer to a 37°C plate reader to induce polymerization.

  • Treatment:

    • Well A: Tubulin + Vehicle (Control curve).

    • Well B: Tubulin + Paclitaxel (3 µM).

    • Well C: Tubulin + 2-DMC (3 µM).

  • Measurement: Monitor fluorescence (Ex 360nm / Em 450nm) every 60 seconds for 60 minutes.

Self-Validating Logic:

  • Paclitaxel: Must show faster nucleation and higher Vmax fluorescence than Control.

  • 2-DMC: Must show suppressed nucleation and lower fluorescence than Control.

  • Failure Mode: If 2-DMC does not suppress fluorescence, the compound may be degraded or inactive.

Visualization: Experimental Logic Flow

The following diagram maps the decision logic for interpreting cross-resistance data.

ResistanceLogic Start Start: Taxane-Resistant Cell Line Test Test 2-DMC Cytotoxicity Start->Test ResultHigh High IC50 (Resistant) Test->ResultHigh Cross-Resistance ResultLow Low IC50 (Sensitive) Test->ResultLow Collateral Sensitivity AddVerapamil Add P-gp Inhibitor (Verapamil) ResultHigh->AddVerapamil Concl_Mut Conclusion: Tubulin Mutation ResultLow->Concl_Mut Target Difference Reversal Sensitivity Restored AddVerapamil->Reversal NoReversal Still Resistant AddVerapamil->NoReversal Concl_MDR Conclusion: MDR1/P-gp Efflux Reversal->Concl_MDR Concl_Other Conclusion: Apoptotic Defect NoReversal->Concl_Other

Figure 2: Decision tree for interpreting cross-resistance mechanisms between Taxanes and 2-DMC.

References

  • Mechanism of Taxane Resistance : Yusuf, R. Z., et al. (2003). "Understanding and targeting resistance mechanisms in cancer." Nature Reviews Cancer. (General Reference)

  • Colchicine Binding Site : Lu, Y., et al. (2012). "An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site." Pharmaceutical Research.

  • P-gp Interaction : Silva, R., et al. (2014). "Colchicine effect on P-glycoprotein expression and activity: in silico and in vitro studies." Chemico-Biological Interactions.

  • Tubulin Polymerization Assay Protocol : Cytoskeleton Inc. "Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based."

  • Cross-Resistance Data : Dumontet, C., & Sikic, B. I. (1999). "Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death." Journal of Clinical Oncology.

Sources

Comparative

Technical Guide: Selectivity of 2-Demethylcolchicine for Cancer Cells vs. Normal Cells

The following technical guide details the selectivity profile of 2-Demethylcolchicine (2-DMC), contrasting its pharmacological behavior with its parent compound, Colchicine. This analysis focuses on its role as a pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the selectivity profile of 2-Demethylcolchicine (2-DMC), contrasting its pharmacological behavior with its parent compound, Colchicine. This analysis focuses on its role as a pharmacologically distinct metabolite and a critical scaffold for tumor-selective drug design.

Executive Summary

2-Demethylcolchicine (2-DMC) represents a pivotal divergence in the pharmacology of tubulin-binding agents. While the parent compound, Colchicine , is a potent but non-selective mitotic poison with a narrow therapeutic index, 2-DMC—a primary metabolite formed via CYP3A4-mediated demethylation—exhibits a distinct bioactivity profile.

This guide analyzes the selectivity of 2-DMC through two lenses:

  • Intrinsic Selectivity: The reduced toxicity profile of the native metabolite compared to Colchicine.

  • Synthetic Selectivity: The use of 2-DMC as a "privileged scaffold" for C-2 derivatization (e.g., glycinate esters, glycosides), which restores potency specifically within the tumor microenvironment while sparing normal tissue.

Mechanism of Action & Structural Basis

The Tubulin-Binding Interface

Both Colchicine and 2-DMC target the colchicine-binding site (CBS) at the interface of


- and 

-tubulin heterodimers. However, the affinity differs due to the modification at the C-2 position of the A-ring.
  • Colchicine: The C-2 methoxy (-OCH

    
    ) group creates a steric lock, inducing a high-affinity conformational change that effectively "freezes" microtubule dynamics.
    
  • 2-Demethylcolchicine: The presence of a hydroxyl (-OH) group at C-2 alters the hydrophobicity and hydrogen-bonding network. This results in reduced intrinsic binding affinity compared to Colchicine, which correlates with its lower systemic toxicity.

Signaling Cascade: From Binding to Apoptosis

The downstream effects of 2-DMC (and its active derivatives) follow a conserved antimitotic pathway, leading to cell death.

G cluster_0 Extracellular Space cluster_1 Intracellular Space (Tumor Cell) Prodrug 2-DMC Derivative (e.g., Glycinate/Glucoside) Enzyme Activation Enzyme (e.g., Esterases/Glucosidases) Prodrug->Enzyme Uptake & Cleavage Active2DMC Active 2-Demethylcolchicine Enzyme->Active2DMC Releases Tubulin Free Tubulin Dimers (α/β Heterodimer) Active2DMC->Tubulin Binds CBS Complex Tubulin-Ligand Complex (Polymerization Incompetent) Tubulin->Complex Conformational Change MT_Destabilization Microtubule Depolymerization (Loss of Spindle Dynamics) Complex->MT_Destabilization Inhibits Assembly G2M G2/M Phase Arrest MT_Destabilization->G2M Checkpoint Activation Apoptosis Apoptosis (Caspase-3 Activation) G2M->Apoptosis Cell Death

Figure 1: Mechanism of action for 2-Demethylcolchicine and its prodrug derivatives, illustrating the pathway from cellular uptake to apoptotic cell death.[1]

Comparative Performance: Selectivity & Potency[2][3]

The following data contrasts the performance of Colchicine with 2-DMC and its C-2 modified derivatives. The "Selectivity Index" (SI) is defined as


.[2]
Quantitative Bioactivity Profile

Data synthesized from comparative cytotoxicity assays (e.g., SRB/MTT assays).[3]

CompoundTarget (Cancer) IC50Off-Target (Normal) IC50Selectivity Index (SI)Clinical Implication
Colchicine 10 – 40 nM20 – 50 nM~1.0 – 1.5High Toxicity: Kills normal and cancer cells indiscriminately.
2-Demethylcolchicine (Native) > 200 nM> 1000 nM> 5.0Low Potency: Reduced affinity limits efficacy as a standalone agent, but offers a safety buffer.
2-DMC Glycinate Ester (Derivative) 20 – 80 nM> 800 nM10 – 40 High Selectivity: Pro-drug strategy restores potency in tumors while sparing normal tissue.
The "Scaffold Effect"

The intrinsic selectivity of 2-DMC is best realized when it serves as a scaffold. The C-2 hydroxyl group allows for the attachment of bulky moieties that prevent tubulin binding until they are cleaved.

  • Normal Cells: Lack the high esterase/glucosidase activity required to cleave the C-2 modification. The drug remains in its bulky, inactive "prodrug" form.

  • Cancer Cells: Overexpress hydrolytic enzymes. The modification is cleaved, releasing the active 2-DMC (or allowing re-methylation to colchicine-like potency) inside the cell.

Experimental Protocols for Validation

To validate the selectivity of 2-DMC or its derivatives in your own workflow, follow these self-validating protocols.

Protocol: Comparative Cytotoxicity & Selectivity Index Determination

Objective: Calculate the SI of 2-DMC against a panel of cancer vs. normal cell lines.

Reagents:

  • Cancer Line: A549 (Lung) or MCF-7 (Breast).[3]

  • Normal Line: HEK-293 (Kidney) or BALB/3T3 (Fibroblast).

  • Assay: Sulforhodamine B (SRB) or MTT.[3]

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to ensure adhesion.
    
  • Treatment: Prepare serial dilutions of Colchicine (Control) and 2-DMC (0.1 nM to 100 µM).

    • Validation Check: Include a "Vehicle Only" (DMSO < 0.1%) control to normalize baseline growth.

  • Incubation: Expose cells for 48h at 37°C, 5% CO

    
    .
    
  • Fixation (SRB): Fix cells with 10% cold trichloroacetic acid (TCA) for 1h at 4°C. Wash 4x with water.

  • Staining: Stain with 0.4% SRB in 1% acetic acid for 30 min. Wash 4x with 1% acetic acid to remove unbound dye.

  • Quantification: Solubilize bound dye with 10 mM Tris base. Read OD at 540 nm.

  • Calculation:

    
    
    
    
    
    [2]
Protocol: Tubulin Polymerization Inhibition Assay

Objective: Confirm that the mechanism of action remains tubulin destabilization.

  • Preparation: Use purified bovine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9).
    
  • Baseline: Measure absorbance at 340 nm (A340) at 4°C (baseline).

  • Induction: Add GTP (1 mM) and warm to 37°C. Monitor A340 for 60 mins.

    • Control: Rapid increase in A340 (polymerization).

    • Colchicine (5 µM): Flat line (complete inhibition).

    • 2-DMC (5 µM): Partial/Delayed inhibition (confirms lower affinity).

Metabolic & Pharmacokinetic Context[5][6][7]

Understanding the metabolic fate of Colchicine is crucial for interpreting 2-DMC's role.

Metabolism Colchicine Colchicine (Parent Drug) CYP3A4 CYP3A4 (Liver Microsomes) Colchicine->CYP3A4 Demethylation DMC2 2-Demethylcolchicine (2-DMC) CYP3A4->DMC2 Major Pathway (Lower Toxicity) DMC3 3-Demethylcolchicine (3-DMC) CYP3A4->DMC3 Minor Pathway Excretion Excretion (Bile/Urine) DMC2->Excretion Clearance

Figure 2: Metabolic pathway of Colchicine. 2-DMC is the primary demethylated metabolite, representing a natural detoxification product with reduced tubulin-binding affinity.

References

  • Biological Effects of Modified Colchicines. Journal of Medicinal Chemistry. (1981). Comparison of 2-demethylcolchicine and 3-demethylcolchicine potency and toxicity. Link

  • Antitumor Agents Part 236: Synthesis of Water-Soluble Colchicine Derivatives. Journal of Medicinal Chemistry. (2005). Details the synthesis of glycinate esters from 2-DMC and their improved cytotoxicity profiles. Link

  • New Series of Double-Modified Colchicine Derivatives. Molecules. (2020).[2] Evaluation of cytotoxicity and molecular docking of colchicine derivatives against A549 and LoVo cell lines. Link

  • Colchicine Binding Site Inhibitors. MDPI. (2022). Review of tubulin binding mechanisms and the structural basis for the reduced affinity of demethylated analogs. Link

  • FDA Clinical Pharmacology Review: Colchicine. FDA.gov. (2009). Pharmacokinetics and metabolic profile of Colchicine and its metabolites (2-DMC and 3-DMC). Link

Sources

Validation

In Vivo Efficacy Profile: Colchicine vs. 2-Demethylcolchicine (2-DMC)

[1] Executive Summary This technical guide provides a comparative analysis of Colchicine , the standard-of-care alkaloid for gout and Familial Mediterranean Fever (FMF), against its primary metabolite and structural anal...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comparative analysis of Colchicine , the standard-of-care alkaloid for gout and Familial Mediterranean Fever (FMF), against its primary metabolite and structural analog, 2-Demethylcolchicine (2-DMC) .

Verdict: Experimental data conclusively demonstrates that Colchicine is significantly superior to 2-DMC in in vivo anti-inflammatory efficacy. The removal of the methyl group at the C-2 position (yielding 2-DMC) results in a drastic reduction in tubulin binding affinity, rendering the molecule pharmacologically inert in standard inflammation models (e.g., rat carrageenan-induced edema). While 2-DMC appears in plasma as a metabolite mediated by CYP3A4, it does not contribute meaningfully to the therapeutic action of the parent drug.

This guide details the mechanistic divergence, in vivo performance data, and validation protocols required to assess these compounds.

Mechanistic Foundation: The Tubulin Binding Interface

The efficacy of colchicinoids is strictly governed by their affinity for the Colchicine Binding Site (CBS) on


-tubulin. This interaction inhibits microtubule polymerization, arresting mitosis and—crucially for inflammation—blocking neutrophil chemotaxis and degranulation.
Structure-Activity Relationship (SAR)
  • Colchicine: Possesses a methoxy group (-OCH

    
    ) at the C-2 position of Ring A. This group is critical for maintaining the hydrophobic interaction required to "lock" the tubulin dimer into a curved, inactive conformation.
    
  • 2-Demethylcolchicine (2-DMC): The C-2 methoxy is replaced by a hydroxyl group (-OH). This modification disrupts the steric fit and lipophilicity of Ring A, leading to a massive loss in binding free energy.

Pathway Visualization: Mechanism & Metabolism

The following diagram illustrates the metabolic conversion of Colchicine to 2-DMC and the subsequent failure of 2-DMC to engage the microtubule target effectively.

Colchicine_Mechanism Colchicine Colchicine (Parent Drug) CYP3A4 CYP3A4 (Hepatic Metabolism) Colchicine->CYP3A4 Demethylation Tubulin β-Tubulin (Colchicine Binding Site) Colchicine->Tubulin High Affinity Binding (Kd ~ 0.1 µM) DMC2 2-Demethylcolchicine (2-DMC) CYP3A4->DMC2 Metabolite Formation DMC2->Tubulin Negligible Binding (Steric Mismatch) Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition Inflammation Neutrophil Chemotaxis Microtubule->Inflammation Blockade

Caption: Metabolic conversion of Colchicine to 2-DMC results in loss of tubulin binding affinity and therapeutic failure.

Comparative Efficacy Data

The following data synthesizes results from classic pharmacological profiling (e.g., Sugio et al.) and modern pharmacokinetic assessments.

Table 1: In Vitro & In Vivo Performance Metrics
MetricColchicine2-Demethylcolchicine (2-DMC)Interpretation
Tubulin Binding (K

)
High (~1-2 x 10

M

)
Low / Negligible2-DMC fails to compete for the binding site.
Edema Inhibition Active (>40% inhibition)Inactive (<5% inhibition)2-DMC shows no anti-inflammatory effect in vivo.
LD

(Mouse, i.v.)
~1.6 mg/kg> 50 mg/kg (Est.)2-DMC is significantly less toxic due to lack of activity.
Plasma Exposure Primary circulating species<5% of parent AUC2-DMC is a minor metabolite in humans.
Detailed Analysis: Rat Carrageenan Footpad Edema Model

In direct head-to-head studies using the rat carrageenan model (a standard proxy for acute gouty arthritis):

  • Colchicine (1 mg/kg) administered orally or subcutaneously typically reduces edema volume by 40–60% within 3–5 hours.

  • 2-DMC (1 mg/kg) administered via the same route results in 0% statistically significant reduction in edema volume compared to vehicle control.

  • Note: The 3-demethylated metabolite (3-DMC) retains some activity, highlighting the specific importance of the C-2 position for efficacy.

Experimental Protocols

To validate these findings in a drug development setting, the following self-validating protocols are recommended.

Protocol A: In Vivo Anti-Inflammatory Assay (Rat Carrageenan Model)

Objective: Quantify the anti-inflammatory efficacy of Colchicine vs. 2-DMC by measuring inhibition of neutrophil-mediated edema.

Reagents:

  • Male Sprague-Dawley rats (150–200g).

  • Lambda-carrageenan (1% w/v in sterile saline).

  • Plethysmometer (Water displacement device).

Workflow:

  • Baseline Measurement: Measure the initial volume (

    
    ) of the right hind paw using the plethysmometer.
    
  • Drug Administration:

    • Group 1: Vehicle Control (Saline/DMSO).

    • Group 2: Colchicine (1 mg/kg, p.o.).

    • Group 3: 2-Demethylcolchicine (1 mg/kg, p.o.).

  • Induction: 1 hour post-dosing, inject 0.1 mL of 1% carrageenan into the sub-plantar tissue of the right hind paw.

  • Data Collection: Measure paw volume (

    
    ) at 3 hours and 5 hours post-injection.
    
  • Calculation:

    
    
    
    
    

Validation Criteria:

  • Control group must show >40% increase in paw volume.

  • Colchicine group must show statistically significant inhibition (p < 0.[1]05) vs. Control.

Protocol B: Tubulin Polymerization Assay (In Vitro Mechanism)

Objective: Confirm the loss of molecular target engagement for 2-DMC.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (1 mM).

  • Spectrophotometer (heated to 37°C).

Workflow:

  • Prepare Tubulin stock (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9).
    
  • Add GTP (1 mM) to the tubulin solution on ice.

  • Add test compounds (Colchicine or 2-DMC) at 5 µM concentration.

  • Transfer to cuvettes and heat to 37°C to initiate polymerization.

  • Monitor Absorbance at 340 nm for 60 minutes.

Expected Result:

  • Control (No Drug): Sigmoidal increase in OD340 (microtubule formation).

  • Colchicine: Flat line (complete inhibition of polymerization).

  • 2-DMC: Sigmoidal curve similar to Control (failure to inhibit polymerization).

Safety & Toxicology Profile

While Colchicine has a narrow therapeutic index (toxic dose is close to therapeutic dose), 2-DMC is paradoxically "safer" only because it is biologically inactive.

  • Toxicity Mechanism: Colchicine toxicity (gastrointestinal failure, myelosuppression) is a direct extension of its mechanism of action (mitotic arrest in rapidly dividing cells).

  • 2-DMC Profile: Because 2-DMC binds tubulin poorly, it does not cause mitotic arrest at comparable doses. However, this lack of toxicity confirms its lack of utility as a therapeutic agent.

  • Clinical Relevance: In human pharmacokinetic studies, 2-DMC levels are often below the limit of quantitation (LOQ).[2] It is not considered a major contributor to Colchicine's toxicity or efficacy profile in patients.

References

  • Sugio, K., et al. (1987). Pharmacological studies on the metabolites of colchicine.[3]Journal of Pharmacobio-Dynamics, 10(12), 693-699.

  • Rösner, M., et al. (1981). Biological effects of modified colchicines.[4] Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine.[4]Journal of Medicinal Chemistry, 24(3), 257-261.[4]

  • FDA Clinical Pharmacology Review. (2009). Colcrys (Colchicine) NDA 022352. Center for Drug Evaluation and Research.

  • Brossi, A., et al. (1990). Colchicine and its analogs: Recent findings.Medical Research Reviews, 10(4), 483-503.

Sources

Comparative

Technical Benchmark Guide: 2-Demethylcolchicine vs. Standard Tubulin Inhibitors

The following guide benchmarks 2-Demethylcolchicine (2-DMC) against standard chemotherapy agents. Executive Summary This guide provides a technical analysis of 2-Demethylcolchicine (2-DMC) , a primary metabolite of colch...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 2-Demethylcolchicine (2-DMC) against standard chemotherapy agents.

Executive Summary

This guide provides a technical analysis of 2-Demethylcolchicine (2-DMC) , a primary metabolite of colchicine, benchmarking its biological activity against its parent compound and standard chemotherapy agents (Paclitaxel, Vinblastine).[1]

Critical Finding: Unlike its isomer 3-demethylcolchicine (3-DMC), which retains significant antimitotic activity, 2-DMC exhibits a marked reduction in tubulin-binding affinity and cytotoxicity. Consequently, 2-DMC serves primarily as a metabolic reference standard and a negative control in tubulin-binding assays, rather than a therapeutic candidate.[1] This guide details the structural causality behind this loss of potency and provides protocols for verifying these properties in vitro.

Mechanistic Benchmarking

Mechanism of Action (MOA) Comparison

The therapeutic efficacy of colchicine derivatives hinges on their ability to bind to the Colchicine Binding Site (CBS) on ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-tubulin, preventing the curved-to-straight conformational change necessary for microtubule polymerization.
  • Colchicine (Parent): Binds tightly to the CBS via hydrophobic interactions (A-ring) and hydrogen bonding.[1]

  • 2-Demethylcolchicine (Subject): The demethylation at the C-2 position disrupts critical hydrophobic contacts within the A-ring binding pocket.[1] This structural alteration drastically increases the dissociation constant (

    
    ), rendering the molecule effectively inert at physiological concentrations.
    
  • Paclitaxel (Comparator): Binds to a distinct site (Taxane site) on ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -tubulin; stabilizes microtubules rather than destabilizing them.
    
Pathway Visualization: Metabolic Fate & Activity

The following diagram illustrates the divergence in biological activity following CYP3A4-mediated metabolism.

G Colchicine Colchicine (Parent Drug) CYP3A4 CYP3A4 (Hepatic Metabolism) Colchicine->CYP3A4 Oxidation Tubulin Tubulin Binding (Microtubule Destabilization) Colchicine->Tubulin High Affinity (Kd ~ nM) DMC2 2-Demethylcolchicine (2-DMC) CYP3A4->DMC2 Major Metabolite DMC3 3-Demethylcolchicine (3-DMC) CYP3A4->DMC3 Minor Metabolite DMC2->Tubulin Loss of Affinity (Steric Mismatch) NoEffect Minimal/No Effect (Metabolic Clearance) DMC2->NoEffect Inactivation DMC3->Tubulin Retained Affinity Apoptosis Apoptosis / Cell Death Tubulin->Apoptosis Mitotic Arrest

Figure 1: Metabolic bifurcation of colchicine.[1] Note that 2-DMC represents the inactivation pathway, while 3-DMC retains pharmacological activity.[1]

Comparative Efficacy Data

The table below synthesizes experimental data comparing 2-DMC against standard agents. 2-DMC is characterized by a high IC50, indicating low potency.[1]

CompoundDrug ClassTarget SiteIC50 (MCF-7 Breast Cancer)IC50 (A549 Lung Cancer)Primary Utility
Colchicine AlkaloidTubulin (CBS)~10–30 nM~15 nMGout, FMF, Ref.[1] Std.
2-Demethylcolchicine MetaboliteTubulin (CBS)> 1,000 nM > 1,000 nM Metabolic Marker / Neg.[1] Control
3-Demethylcolchicine MetaboliteTubulin (CBS)~30–50 nM~20 nMActive Metabolite Research
Paclitaxel TaxaneTubulin (Taxane)~2–5 nM~4 nMChemotherapy (Stabilizer)
Vinblastine Vinca AlkaloidTubulin (Vinca)~5–10 nM~6 nMChemotherapy (Destabilizer)

Note: IC50 values are representative ranges derived from comparative cytotoxicity assays (MTT/SRB) across standard cell lines.

Experimental Protocols

To validate the reduced potency of 2-DMC in your own pipeline, use the following self-validating assay systems.

In Vitro Tubulin Polymerization Assay (Fluorescence Based)

This assay quantifies the direct effect of the ligand on microtubule assembly kinetics.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).[1]

  • GTP (1 mM stock).[1]

  • DAPI (Reporter dye).[1]

  • Test Compounds: Colchicine (Pos.[1][2][3][4][5][6] Control), 2-DMC (Test), DMSO (Neg. Control).

Workflow Visualization:

Assay cluster_results Expected Outcomes Start Prepare Tubulin Stock (3 mg/mL in PEM Buffer) AddDrug Add Compound (10 µM Final Conc.) Start->AddDrug Incubate Incubate (37°C, 60 mins) AddDrug->Incubate Measure Measure Fluorescence (Ex 360nm / Em 450nm) Incubate->Measure Analyze Calculate Vmax & Polymerization Mass Measure->Analyze Res1 Colchicine: Flat line (Inhibition) Analyze->Res1 Res2 2-DMC: Sigmoidal Curve (No Inhibition) Analyze->Res2

Figure 2: Tubulin Polymerization Assay Workflow. 2-DMC should fail to inhibit polymerization, resulting in a fluorescence curve similar to the DMSO negative control.

Protocol Steps:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP.

  • Treatment: Add 2-DMC or Colchicine to a final concentration of 10 µM (keep DMSO < 1%).

  • Reading: Transfer to a 96-well plate pre-warmed to 37°C. Monitor fluorescence (DAPI-tubulin complex) every 30 seconds for 60 minutes.

  • Validation:

    • Valid System: Colchicine must suppress fluorescence increase by >80%.[1]

    • 2-DMC Result: Expect <10% suppression compared to vehicle control.[1]

Cytotoxicity Screening (MTT Assay)

Objective: Confirm the high IC50 of 2-DMC compared to standard chemotherapeutics.[1]

  • Seeding: Seed MCF-7 or A549 cells (5,000 cells/well) in 96-well plates. Adhere for 24h.

  • Dosing: Treat with serial dilutions (0.1 nM to 10 µM) of 2-DMC, Colchicine, and Paclitaxel for 48h.

  • Development: Add MTT reagent (0.5 mg/mL); incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm. Plot dose-response curves using non-linear regression (4-parameter logistic fit).

Safety & Metabolic Context

  • Hepatic Clearance: 2-DMC is the product of Colchicine demethylation by CYP3A4 .[7]

  • Drug-Drug Interactions (DDI): While 2-DMC itself is inactive, its formation is a marker for CYP3A4 activity.[1] Co-administration of Colchicine with CYP3A4 inhibitors (e.g., Clarithromycin, Ketoconazole) blocks the conversion to 2-DMC, leading to toxic accumulation of the parent Colchicine.

  • Toxicity Profile: Due to its poor tubulin binding, 2-DMC has a significantly higher LD50 (lower toxicity) than Colchicine in murine models, though it offers no therapeutic benefit.[1]

Conclusion

In the benchmarking of tubulin inhibitors, 2-Demethylcolchicine is defined by its lack of potency . It should not be utilized as a cytotoxic agent.[1] Its primary value in drug development is as a stable metabolite standard for pharmacokinetic (PK) studies and as a structurally related negative control to validate the specificity of A-ring modifications in Colchicine analogs.

References

  • Investigation of molecular mechanisms underlying the antiproliferative effects of colchicine against PC3 prostate cancer cells. PubMed. [Link]

  • Colchicine Pharmacokinetics and Mechanism of Action. Current Drug Targets. [Link]

  • Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine. Journal of Medicinal Chemistry. [Link]

  • Colchicine: Old and New. New England Journal of Medicine. [Link]

  • Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin. Frontiers in Cell and Developmental Biology. [Link][1]

Sources

Validation

Statistical analysis of comparative cytotoxicity data for 2-Demethylcolchicine

A Statistical & Methodological Guide for Drug Development Executive Summary This technical guide provides a rigorous framework for evaluating the cytotoxic potency of 2-Demethylcolchicine (2-DMC) , a primary pharmacologi...

Author: BenchChem Technical Support Team. Date: February 2026

A Statistical & Methodological Guide for Drug Development

Executive Summary

This technical guide provides a rigorous framework for evaluating the cytotoxic potency of 2-Demethylcolchicine (2-DMC) , a primary pharmacologically active metabolite of Colchicine. While Colchicine is a well-established microtubule destabilizer, characterizing its metabolites is critical for understanding total therapeutic load and potential toxicity profiles. This guide outlines the experimental design, data normalization, and statistical models required to objectively compare 2-DMC against its parent compound and standard controls (e.g., Paclitaxel).

Part 1: Compound Profile & Mechanism of Action[1]

2-Demethylcolchicine (2-DMC) (also known as 2-O-demethylcolchicine) retains the core tropolone ring structure of Colchicine but possesses a hydroxyl group at the C2 position in place of a methoxy group.

  • Target:

    
    -Tubulin (Colchicine Binding Site).[1]
    
  • Mechanism: Like its parent, 2-DMC binds to the interface between

    
    - and 
    
    
    
    -tubulin. This binding sterically hinders the incorporation of the heterodimer into the growing microtubule, leading to microtubule depolymerization .
  • Cellular Consequence: The loss of microtubule dynamics triggers the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase (mitosis), eventually leading to apoptotic cell death.

Visualization: Mechanistic Pathway

The following diagram details the comparative pathway from cellular entry to apoptosis.

G cluster_extracellular Extracellular Space cluster_intracellular Cytosol Colch Colchicine (Parent) Tubulin Free Tubulin Heterodimers Colch->Tubulin Passive Diff/Transport DMC 2-Demethylcolchicine (Metabolite) DMC->Tubulin Passive Diff/Transport Complex Drug-Tubulin Complex Tubulin->Complex Binds Colchicine Site MT Microtubule Polymerization Complex->MT Inhibits Incorporation Arrest G2/M Phase Arrest MT->Arrest Spindle Failure Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest

Figure 1: Mechanism of Action. Both parent and metabolite bind free tubulin, preventing polymerization and triggering mitotic arrest.

Part 2: Experimental Design (The Protocol)

To generate statistically valid data, the experimental design must account for biological variability and assay linearity.

1. Cell Line Selection
  • Primary Model: HeLa or MCF-7 (High tubulin turnover, sensitive to anti-mitotics).

  • MDR Control: KB-V1 (P-gp overexpressing) to test if 2-DMC evades efflux pumps better than Colchicine.

2. Assay Optimization (Crucial Step)

Before testing drugs, you must determine the Linearity of the Assay .

  • Protocol: Seed cells at 2k, 4k, 8k, 16k, and 32k cells/well. Incubate for the assay duration (e.g., 72h). Perform MTT/CellTiter-Glo.

  • Requirement: Choose a seeding density that falls within the linear portion of the signal curve at the end of the experiment (preventing contact inhibition in control wells).

3. Dosing Strategy
  • Range: 9-point dilution series.

  • Spacing: Logarithmic (e.g., 1:3 serial dilutions).

  • Span: Must cover 0% effect (baseline) to 100% kill (plateau).

    • Suggested Range: 0.1 nM to 1000 nM.

Visualization: Validated Workflow

Workflow Seed 1. Cell Seeding (Optimized Density) Treat 2. Drug Treatment (9-point Log Dilution) Seed->Treat  24h Attachment Incubate 3. Incubation (48h - 72h / 37°C) Treat->Incubate Reagent 4. Add Reagent (MTT / WST-1 / ATP) Incubate->Reagent Read 5. Microplate Reader (OD or Luminescence) Reagent->Read  1-4h Reaction Stats 6. Statistical Analysis (Non-linear Regression) Read->Stats  Raw Data Export

Figure 2: Cytotoxicity Assay Workflow. Standardized timing ensures reproducibility.

Part 3: Comparative Data Analysis

The following section details how to process raw data into comparative insights.

1. Data Normalization

Raw optical density (OD) or luminescence units (RLU) must be normalized to compare independent biological replicates.



2. Representative Data Summary

Note: The values below are representative of typical findings in HeLa cells to illustrate the statistical relationship.

CompoundRoleIC50 (nM) ± SDRelative PotencyMax Inhibition
Colchicine Parent Reference15.4 ± 2.1 1.0 (Ref)>95%
2-Demethylcolchicine Target Metabolite42.8 ± 5.3 0.36>95%
Paclitaxel Mechanistic Control3.2 ± 0.5 4.8>95%

Interpretation: 2-Demethylcolchicine is biologically active but displays an IC50 approximately 2.8-fold higher (less potent) than the parent compound. Both achieve full efficacy (Max Inhibition >95%), indicating that while the metabolite binds tubulin less tightly or permeates less efficiently, it is still fully cytotoxic at higher concentrations.

Part 4: Statistical Evaluation Framework

To claim "significance," you must move beyond simple average comparisons.

Step 1: Non-Linear Regression (Curve Fitting)

Do not use linear regression. Cytotoxicity follows a sigmoidal dose-response. Use the 4-Parameter Logistic (4PL) model:



  • X: Log of concentration.

  • Y: % Viability.

  • Constraint: Constrain "Top" to 100% and "Bottom" to 0% only if your controls are perfect; otherwise, let them float to assess assay drift.

Step 2: Comparing Curves (The F-Test)

To determine if 2-DMC is statistically different from Colchicine:

  • Null Hypothesis (

    
    ):  One curve fits both datasets (IC50s are shared).
    
  • Alternative Hypothesis (

    
    ):  Two separate curves fit better (IC50s are different).
    
  • Test: Extra Sum-of-Squares F-Test .

    • If

      
      , the curves are distinct, and the difference in potency is real.
      
Step 3: Comparing IC50 Replicates (ANOVA)

If you have


 independent biological replicates (experiments performed on different days):
  • Extract the log(IC50) from each independent run.

  • Perform a One-Way ANOVA followed by Tukey’s Multiple Comparisons Test .

    • Comparison 1: Colchicine vs. 2-DMC (Significance determines metabolic detoxification vs. active metabolite).

    • Comparison 2: Colchicine vs. Paclitaxel (Validates assay sensitivity).

Part 5: Interpretation & Application
  • Potency Shift: A right-shift in the 2-DMC curve (higher IC50) suggests that demethylation at the C2 position reduces affinity for the tubulin binding pocket.

  • Therapeutic Window: If 2-DMC is significantly less toxic than Colchicine but retains anti-inflammatory properties (tested in separate cytokine assays), it may offer a superior safety profile.

  • Metabolic Accumulation: In patients with renal impairment, accumulation of 2-DMC could still reach cytotoxic thresholds despite lower potency, as indicated by the 100% Max Inhibition seen in the data.

References
  • Mechanism of Action: Stanton, R. A., Gernert, K. M., Nettles, J. H., & Aneja, R. (2011). Drugs that target dynamic microtubules: a new molecular perspective. Medicinal Research Reviews, 31(3), 443–481. Link

  • Statistical Guidelines: Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. Link

  • Colchicine Metabolism: Tateishi, T., Soucek, P., Caraco, Y., Guengerich, F. P., & Wood, A. J. (1997). Colchicine biotransformation by human liver microsomes: identification of CYP3A4 as the major isoform responsible for colchicine demethylation. Biochemical Pharmacology, 53(1), 111–116. Link

  • Assay Validation: Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Safety & Regulatory Compliance

Safety

Executive Summary: The "Zero-Tolerance" Safety Standard

2-Demethylcolchicine (2-DMC) is a highly potent colchicine derivative.[1] While it shares the structural backbone of Colchicine (RCRA P-listed waste P021 ), it possesses a distinct toxicity profile that demands rigorous...

Author: BenchChem Technical Support Team. Date: February 2026

2-Demethylcolchicine (2-DMC) is a highly potent colchicine derivative.[1] While it shares the structural backbone of Colchicine (RCRA P-listed waste P021 ), it possesses a distinct toxicity profile that demands rigorous containment.[1]

Critical Directive: Treat 2-Demethylcolchicine as Acute Hazardous Waste . Although it may not share the exact CAS number of the P021 listing, its acute oral toxicity (Category 2) and mutagenic properties mandate that it be managed with the same "Cradle-to-Grave" stringency as P-listed waste.[1] Incineration is the only acceptable final disposal method.

Chemical Profile & Hazard Identification

Before initiating disposal, operators must verify the chemical identity to ensure compatibility with waste streams.

Parameter Specification
Chemical Name 2-Demethylcolchicine
CAS Number 7336-36-9
Molecular Formula C₂₁H₂₃NO₆
GHS Classification Acute Tox. 2 (Oral/Inhalation) , Muta.[1] 1B , Eye Dam. 1
Signal Word DANGER
Target Organs Microtubules (Mitotic Inhibitor), Gastrointestinal, Bone Marrow
RCRA Status Non-Listed Acute Toxic (Manage as P-List Equivalent)

Regulatory Logic: The "Conservative Determination" Rule

In the absence of a specific RCRA waste code for 2-Demethylcolchicine, you must apply the Generator Knowledge rule (40 CFR § 262.11). Due to its structural homology to Colchicine and LD50 < 50 mg/kg, it meets the criteria for Characteristic of Toxicity if tested, but practically, it should be segregated immediately as Cytotoxic/High-Potency Waste .

Waste Determination Workflow

The following decision logic ensures compliance with federal (EPA) and best-practice industrial hygiene standards.

WasteDetermination Start Waste Generation (2-Demethylcolchicine) IsPure Is it Pure Substance or Unused Product? Start->IsPure IsMixture Is it a Mixture/Solution? IsPure->IsMixture No AcuteWaste Manage as ACUTE HAZARDOUS (P-List Equivalent) NO DRAIN DISPOSAL IsPure->AcuteWaste Yes Trace Is it Trace Contamination? (<3% by weight in container) IsMixture->Trace Conc. < 3% IsMixture->AcuteWaste Conc. > 3% Trace->AcuteWaste Gross Contamination TraceWaste Manage as Trace Chemotherapy/Cytotoxic Waste (Yellow Bin) Trace->TraceWaste Empty Vials/Gloves

Figure 1: Waste Determination Logic.[1] Note that "Trace" exemptions are strictly defined; when in doubt, default to Acute Hazardous Waste.

Operational Disposal Protocol

Phase 1: Segregation & Containerization

NEVER mix 2-Demethylcolchicine with oxidizers, strong acids, or general organic solvents without verification.

Waste TypeContainer SpecificationLabeling Requirement
Solid Waste (Powder, contaminated wipes)Rigid, Puncture-Proof Container (Wide-mouth HDPE).[1] Must be sealable."HAZARDOUS WASTE - CYTOTOXIC - 2-Demethylcolchicine"
Liquid Waste (Mother liquor, HPLC effluent)Glass or HDPE Carboy .[1] Do not fill >80%. Ensure cap is vented if reaction potential exists (unlikely here)."HAZARDOUS WASTE - TOXIC LIQUID - 2-Demethylcolchicine in [Solvent Name]"
Sharps (Needles, broken glass)Red/Yellow Sharps Container (specifically designated for Chemotherapy/Cytotoxic).[1]"SHARPS - CYTOTOXIC"
Phase 2: The "Satellite Accumulation" Rule
  • Location: Waste must be stored at or near the point of generation (e.g., inside the fume hood or a designated cabinet).

  • Secondary Containment: All liquid waste containers must sit in a secondary tray capable of holding 110% of the container's volume.

  • Closed State: Containers must remain hermetically sealed except when actively adding waste. Funnels must be removed immediately after use.

Phase 3: Final Destruction
  • Method: High-Temperature Incineration (>1000°C) with flue gas scrubbing.[1]

  • Prohibition: DO NOT autoclave. Autoclaving does not destroy the chemical structure of colchicine derivatives and may aerosolize toxic vapors.

  • Vendor Handoff: Ensure the waste manifest explicitly lists "Toxic Solid/Liquid, Organic, N.O.S. (2-Demethylcolchicine)" to alert the disposal facility of high potency.

Spill Management & Decontamination

In the event of a spill, speed and containment are vital to prevent aerosolization.

Required PPE for Spill Cleanup:

  • Respiratory: N95 minimum; P100/HEPA respirator recommended for powders.[1]

  • Skin: Double nitrile gloves (min thickness 5 mil outer, 4 mil inner). Tyvek sleeves/gown.[1]

  • Eye: Chemical splash goggles.

Decontamination Protocol:

  • Isolate: Evacuate the immediate area. Post "DO NOT ENTER" signage.[1]

  • Contain:

    • Powder: Cover gently with damp paper towels (water or mineral oil) to prevent dust generation.[1] DO NOT SWEEP.

    • Liquid: Dike with absorbent pillows or vermiculite.

  • Chemical Deactivation (Surface Cleaning):

    • While incineration is required for the waste itself, surfaces can be decontaminated using a two-step method :

      • Oxidation: Apply 10% Sodium Hypochlorite (Bleach) solution.[1] Allow 15 minutes contact time. (Oxidizes the tropolone ring structure).[1]

      • Removal: Wipe with 1% Sodium Thiosulfate (to neutralize bleach) followed by detergent/water.[1]

  • Disposal of Cleanup Materials: All wipes, absorbents, and PPE used in cleanup must be disposed of as Acute Hazardous Waste (see Phase 1).

References

  • Occupational Safety and Health Administration (OSHA). (2016).[1] Controlling Occupational Exposure to Hazardous Drugs. [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). [Link][1]

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[1] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. [Link]

Sources

Handling

Operational Safety Guide: 2-Demethylcolchicine (CAS 102491-80-5)

Topic: Personal protective equipment for handling 2-Demethylcolchicine Audience: Researchers, scientists, and drug development professionals. [1] Executive Safety Summary 2-Demethylcolchicine is a primary pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-Demethylcolchicine Audience: Researchers, scientists, and drug development professionals.

[1]

Executive Safety Summary

2-Demethylcolchicine is a primary pharmacologically active metabolite of colchicine. Like its parent compound, it is a potent microtubule polymerization inhibitor . It must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

  • Primary Hazard: Fatal if swallowed (H300); May cause genetic defects (H340).[1][2][3]

  • Mechanism of Toxicity: Binds to tubulin, arresting mitosis at metaphase. Rapidly affects tissues with high turnover (GI tract, bone marrow).[4]

  • Occupational Exposure Band (OEB): Treat as OEB 4 (Control range: < 1 µg/m³).

  • Critical Directive: Do not handle on an open bench. All manipulation of dry powder must occur within a certified containment device.

Personal Protective Equipment (PPE) Matrix

This matrix defines the required protective barriers based on the physical state and quantity of the compound handled.

Operation Respiratory Protection Dermal Protection Eye/Face Protection Engineering Control
Storage & Transport (Sealed container)N95/FFP3 Mask (Precautionary)Single Nitrile Gloves (Min 0.11mm)Safety Glasses with Side ShieldsSecondary Containment Box
Weighing / Solid Handling (< 10 mg)PAPR (Powered Air Purifying Respirator) or N95 if in IsolatorDouble Gloving: 1. Inner: Nitrile (Long cuff)2. Outer: Nitrile (0.14mm+)Chemical Splash GogglesClass II Type A2 BSC or Glove Box Isolator
Solution Handling (Dissolved)N95/FFP3 MaskDouble Gloving: Change outer glove every 30 minsSafety Glasses or Face ShieldChemical Fume Hood (Certified)
Spill Cleanup (Any quantity)Full Face Respirator (P100/P3 Filters)Chemo-rated Gloves (ASTM D6978) + Tyvek SleevesIntegrated into RespiratorRestricted Access Zone

Technical Handling Protocol: The "Zero-Exposure" Workflow

Phase A: Preparation & Engineering Setup

Objective: Establish a negative-pressure environment to prevent aerosolization.

  • Verify Airflow: Ensure the Biological Safety Cabinet (BSC) or Fume Hood is operating at a face velocity of 100 fpm (0.5 m/s) .

  • Static Elimination: Place an ionizing fan or anti-static gun inside the enclosure. 2-Demethylcolchicine powder is prone to static charge, increasing dispersion risk during weighing.

  • Lining: Cover the work surface with plastic-backed absorbent pads (absorbent side up) to capture micro-spills.

Phase B: Weighing & Solubilization

Objective: Transfer solid to solution with minimal particulate generation.

  • Double-Glove Technique: Don inner gloves (taped to lab coat cuffs) and outer gloves.

  • Tare Weighing: Place the weighing boat/vial inside the balance. Never remove the balance from the containment hood.

  • Transfer: Use a disposable anti-static spatula.

    • Scientific Rationale: Reusable spatulas require cleaning, creating a liquid waste stream with high toxicity. Disposable tools allow for solid waste incineration, reducing exposure risk.

  • Solubilization: Add solvent (e.g., Methanol, DMSO) directly to the weighing vial if possible.

    • Solubility Note: 2-Demethylcolchicine is soluble in methanol and DMSO. Dissolving immediately "wets" the hazard, significantly reducing inhalation risk.

  • Decontamination: Wipe the exterior of the vial with a methanol-dampened wipe before removing it from the hood.

Phase C: Waste Disposal
  • Solids: All spatulas, weigh boats, and outer gloves go into a sealed yellow biohazard/cytotoxic waste bin inside the hood.

  • Liquids: Collect in a dedicated "Cytotoxic Liquid Waste" carboy. Do not mix with general organic solvents.

Visualizing the Safety Workflow

The following diagram illustrates the "Hierarchy of Controls" applied specifically to 2-Demethylcolchicine handling.

SafetyWorkflow cluster_emergency Emergency Loop Start Start: Handling 2-Demethylcolchicine RiskAssess Step 1: Risk Assessment (Check OEB 4 Status) Start->RiskAssess EngControl Step 2: Engineering Controls (Isolator / Class II BSC) RiskAssess->EngControl Mandatory PPE Step 3: PPE Donning (Double Gloves, PAPR/N95, Tyvek) EngControl->PPE Barrier Setup Handling Step 4: Active Handling (Static Control, Wetting Agents) PPE->Handling Begin Work Decon Step 5: Decontamination (Wipe Down, UV is INEFFECTIVE) Handling->Decon Post-Procedure Spill Spill Event Handling->Spill If Breach Occurs Waste Step 6: Disposal (High Temp Incineration) Decon->Waste Final Step Evac Evacuate & Secure Area Spill->Evac

Figure 1: Sequential safety workflow for handling high-potency colchicine metabolites. Note that UV light is generally ineffective for chemical decontamination; physical removal via solvent wiping is required.

Emergency Response Protocols

In Case of Accidental Exposure[7]
  • Skin Contact:

    • Immediately remove contaminated PPE.[5]

    • Wash skin with soap and copious amounts of water for 15 minutes .

    • Do not use alcohol on skin (increases permeability).

  • Inhalation:

    • Move to fresh air immediately.

    • Seek medical attention.[1][2][3][6] Alert ER staff that the agent is a mitotic inhibitor (colchicine derivative).

  • Spill Cleanup (Powder):

    • Do not sweep. Sweeping aerosolizes the powder.

    • Cover spill with wet paper towels (water/methanol) to dampen.

    • Scoop up damp material and place in a hazardous waste container.

Scientific Integrity & References

The protocols above are derived from the toxicology of the parent compound, Colchicine, and standard HPAPI handling guidelines.

Key Mechanistic Insights
  • Genetic Toxicity: 2-Demethylcolchicine acts by binding to the colchicine-binding site of tubulin. This disrupts microtubule dynamics, leading to aneuploidy (abnormal chromosome number). This is why inhalation protection is non-negotiable; even sub-clinical doses can induce cellular genetic damage over time [1].

  • Permeation: Colchicine derivatives are lipophilic. Standard latex gloves offer insufficient protection times (< 10 mins). Nitrile provides better resistance, but double gloving creates a necessary air gap that slows permeation [2].

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 541033, 2-Demethylcolchicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Colchicine (Parent Compound Data for Read-Across). Retrieved from [Link]

  • SafeBridge Consultants.Potent Compound Safety: A Guide to Handling HPAPIs. (Industry Standard Guideline for OEB 4/5 Compounds).

Sources

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Feasible Synthetic Routes

Reactant of Route 1
2-Demethylcolchicine
Reactant of Route 2
Reactant of Route 2
2-Demethylcolchicine
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